molecular formula C22H18ClN3O3 B3500127 Antibacterial agent 223

Antibacterial agent 223

货号: B3500127
分子量: 407.8 g/mol
InChI 键: YBTRRBWMZQSUPI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Antibacterial agent 223 is a useful research compound. Its molecular formula is C22H18ClN3O3 and its molecular weight is 407.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chlorophenoxy)-2-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide is 407.1036691 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3/c1-22(2,29-17-6-3-15(23)4-7-17)21(27)25-16-5-8-19-18(13-16)26-20(28-19)14-9-11-24-12-10-14/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTRRBWMZQSUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Mechanism of Action of Antibacterial Agent TBI-223

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

TBI-223 is a novel, orally active oxazolidinone antibiotic demonstrating significant activity against multidrug-resistant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), and various Mycobacterium species.[1][2][3][4][5] As a member of the oxazolidinone class, its core mechanism of action is the inhibition of bacterial protein synthesis.[6][7][8][9][10] Preclinical data indicates that TBI-223 has comparable efficacy to linezolid (B1675486) in MRSA infection models and exhibits a potentially superior safety profile, notably with significantly lower inhibition of mammalian mitochondrial protein synthesis.[1][2][3][11][12] This document provides an in-depth overview of the mechanism, quantitative activity, and relevant experimental methodologies for TBI-223.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The antibacterial activity of TBI-223 stems from its ability to disrupt the process of bacterial protein synthesis at a very early stage. This mechanism is characteristic of the oxazolidinone class of antibiotics.[6][8][10]

The key steps are:

  • Binding to the 50S Ribosomal Subunit: TBI-223 selectively binds to the 50S subunit of the bacterial ribosome.[6][8][10]

  • Interference with Initiation Complex Formation: The binding site is located at the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit.[5][7][8] By binding to this distinct site, TBI-223 prevents the formation of the functional 70S initiation complex, which is a crucial first step in protein synthesis.[7][10] This complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator tRNA (fMet-tRNA).

  • Inhibition of Translation: By blocking the formation of this complex, TBI-223 effectively halts the translation of bacterial proteins, leading to a bacteriostatic effect.[8] This unique mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[6][7]

MOA_TBI223 30S_Subunit 30S Subunit 30S_Subunit->Block 50S_Subunit 50S Subunit 50S_Subunit->Block TBI223 TBI-223 TBI223->50S_Subunit Binds to 23S rRNA at Peptidyl Transferase Center 70S_Complex Functional 70S Initiation Complex TBI223->70S_Complex PREVENTS FORMATION mRNA mRNA mRNA->30S_Subunit fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->30S_Subunit Protein_Synthesis Protein Synthesis 70S_Complex->Protein_Synthesis Initiates Block->70S_Complex Assembly

Caption: Mechanism of action for TBI-223.

Quantitative Data

The following tables summarize the key quantitative metrics for TBI-223's activity and selectivity based on preclinical studies.

Table 1: In Vitro Antibacterial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. Lower values indicate higher potency.

OrganismStrain TypeMIC (µg/mL)Reference
Mycobacterium tuberculosisNot Specified1.50 (MIC₅₀)[3]
Mycobacterium kansasiiNot Specified2.00 (MIC₅₀)[3]
Mycobacterium avium complexNot Specified8.00 (MIC₅₀)[3]
Staphylococcus aureusLinezolid-Susceptible4x higher than Linezolid [5]
Staphylococcus aureusLinezolid-Resistant>16 [5]
Table 2: Selectivity and Safety Profile

A key aspect of oxazolidinone development is selectivity for bacterial ribosomes over mammalian mitochondrial ribosomes to minimize toxicity. The IC₅₀ represents the concentration required to inhibit 50% of a biological process.

AssayCell LineIC₅₀ (µg/mL)Comparison (Linezolid IC₅₀)Reference
Mitochondrial Protein Synthesis (MPS) InhibitionHepG268 ~8 µM (~2.7 µg/mL)[3][11][12]

Note: The significantly higher IC₅₀ for TBI-223 in the MPS inhibition assay suggests a wider therapeutic window and a potentially better safety profile compared to linezolid, particularly concerning myelosuppression.[1][2][4][5][11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize TBI-223.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method used in preclinical studies of TBI-223 against MRSA.[5]

  • Preparation of Antibiotic Stock: TBI-223 powder is dissolved in a suitable solvent (e.g., 0.5% methylcellulose (B11928114) in water) to create a high-concentration stock solution (e.g., 256 µg/mL).

  • Serial Dilution: In a 96-well microtiter plate, the TBI-223 stock solution is serially diluted (2-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) to create a range of concentrations.

  • Inoculum Preparation: The bacterial strain (e.g., S. aureus) is grown in CAMHB to the logarithmic phase of growth. The culture is then diluted to a standardized concentration, typically resulting in a final inoculum of ~10⁴ Colony Forming Units (CFU) per well.

  • Inoculation: The standardized bacterial suspension is added to each well of the 96-well plate containing the antibiotic dilutions.

  • Controls: A positive control well (bacteria with no antibiotic) and a negative control well (broth with no bacteria) are included to validate the assay.

  • Incubation: The plate is incubated at 35°C for 16 to 20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of TBI-223 at which no visible bacterial growth (turbidity) is observed.

MIC_Workflow A Prepare TBI-223 Stock Solution (e.g., 256 µg/mL) B Perform 2-fold serial dilutions in 96-well plate with CAMHB A->B E Add standardized inoculum to all wells B->E C Grow bacterial culture (MRSA) to log phase D Standardize inoculum to ~10⁴ CFU/well C->D D->E F Incubate plate at 35°C for 16-20 hours E->F G Read plate for visible growth F->G H Determine MIC: Lowest concentration with no growth G->H

Caption: Workflow for MIC determination by broth microdilution.
Protocol: In Vitro Protein Synthesis Inhibition Assay

This is a generalized protocol for a cell-free transcription-translation (TX-TL) assay to directly measure the inhibitory effect of a compound on protein synthesis.

  • System Components: An E. coli-based cell-free TX-TL system (e.g., PURExpress® kit) is used. This system contains all the necessary machinery (ribosomes, tRNAs, enzymes) for protein synthesis. A reporter plasmid containing a gene for a quantifiable protein (e.g., Firefly Luciferase) under a bacterial promoter is also required.

  • Reagent Preparation:

    • Thaw all kit components on ice.

    • Prepare a master mix containing the cell-free extract, reaction buffer, and the luciferase reporter plasmid DNA according to the manufacturer's protocol.

    • Prepare a serial dilution series of TBI-223 in a suitable solvent (e.g., DMSO).

  • Assay Setup (96-well plate):

    • Aliquot the master mix into the wells of an opaque 96-well plate.

    • Add a small volume (e.g., 1 µL) of each TBI-223 dilution to the respective wells.

    • Include a "No Inhibition" control (vehicle/DMSO only) and a "Background" control (master mix without the reporter plasmid).

  • Incubation: Seal the plate and incubate at 37°C for 2 to 4 hours to allow for transcription and translation to occur.

  • Luminescence Measurement:

    • Equilibrate the plate and a Luciferase Assay Reagent to room temperature.

    • Add the luciferase substrate to each well.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of protein synthesized. The percentage of inhibition is calculated relative to the "No Inhibition" control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the TBI-223 concentration and fitting the data to a dose-response curve.

TXTL_Workflow cluster_prep Preparation A Prepare Master Mix: E. coli cell-free extract, buffers, reporter plasmid (luciferase) C Aliquot Master Mix and TBI-223 dilutions into 96-well plate A->C B Prepare serial dilutions of TBI-223 B->C D Incubate at 37°C for 2-4 hours C->D E Add Luciferase Substrate D->E F Measure Luminescence E->F G Calculate % Inhibition and determine IC₅₀ value F->G

Caption: Workflow for an in vitro protein synthesis inhibition assay.

References

The Emergence of TBI-223: A Next-Generation Oxazolidinone Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new era in the fight against drug-resistant bacteria is being heralded by the development of TBI-223, a novel synthetic antibacterial agent of the oxazolidinone class. Discovered through a partnership between the TB Alliance and the Institute of Materia Medica, TBI-223 is a strategically designed analog of the potent antibiotic linezolid (B1675486). The primary goal of its development has been to retain the high efficacy of its predecessor while mitigating the significant side effects, such as myelosuppression, that have limited linezolid's long-term use[1][2]. Preclinical data indicates that TBI-223 exhibits a promising safety profile and is effective against a range of pathogenic bacteria, positioning it as a significant candidate for treating challenging infections, including tuberculosis and those caused by methicillin-resistant Staphylococcus aureus (MRSA)[2][3][4].

Discovery and Rationale

The development of TBI-223 is a prime example of a rational drug design strategy aimed at optimizing a known antibacterial scaffold. Oxazolidinones are a critical class of antibiotics due to their unique mechanism of action, which confers activity against many multidrug-resistant Gram-positive bacteria[4]. By modifying the structure of linezolid, researchers aimed to create a molecule with an improved therapeutic window—maintaining potent antibacterial activity while reducing toxicity to human cells. This led to the synthesis of TBI-223, which has shown significantly reduced inhibition of mammalian mitochondrial protein synthesis, the likely cause of linezolid's characteristic bone marrow toxicity[5].

Antibacterial Spectrum and Efficacy

TBI-223 has demonstrated significant in vitro activity against a variety of bacterial pathogens, with a particular focus on mycobacteria and resistant Gram-positive organisms. Its efficacy has been further substantiated in several preclinical animal models of infection.

Quantitative In Vitro Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the in vitro activity of TBI-223 against several clinically important bacterial species.

Table 1: Minimum Inhibitory Concentrations (MIC) of TBI-223 against Mycobacterial Species

Bacterial SpeciesStrainMIC₅₀ (μg/mL)
Mycobacterium tuberculosis-1.50[3]
Mycobacterium kansasii-2.00[3]
Mycobacterium avium complex (MAC)-8.00[3]
Mycobacterium abscessus complex (MAbC)-2.00[3]

Table 2: Comparative MIC of TBI-223 and Linezolid against Staphylococcus aureus

Bacterial SpeciesResistance ProfileTBI-223 MIC (μg/mL)Linezolid MIC (μg/mL)Fold Difference
S. aureus (MRSA)Linezolid-Susceptible4x Linezolid MICReference4x

Note: Specific MIC values for MRSA were not detailed in the provided search results, but the relative potency was described as four times higher for linezolid.

Mechanism of Action: Inhibition of Protein Synthesis

TBI-223, like other oxazolidinones, functions by inhibiting bacterial protein synthesis at a very early stage. This mechanism is distinct from many other classes of antibiotics, which contributes to its effectiveness against bacteria that have developed resistance to other drugs.

The agent specifically targets the 50S subunit of the bacterial ribosome. It binds to the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC). This binding physically obstructs the formation of a functional 70S initiation complex, which is the complete ribosome assembled at the start of a messenger RNA (mRNA) molecule. By preventing the proper placement of the initiator N-formylmethionyl-tRNA (fMet-tRNA), TBI-223 effectively blocks the formation of the first peptide bond, thereby halting all subsequent protein synthesis.

TBI223_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit fMet_tRNA fMet-tRNA (Initiator tRNA) 30S_Subunit->fMet_tRNA recruits 50S_Subunit 50S Subunit 70S_Complex Functional 70S Initiation Complex 50S_Subunit->70S_Complex mRNA mRNA mRNA->30S_Subunit binds fMet_tRNA->70S_Complex Protein_Synthesis Protein Synthesis 70S_Complex->Protein_Synthesis No_Protein No Protein Synthesis (Bacteriostatic Effect) TBI_223 TBI-223 TBI_223->50S_Subunit binds to 23S rRNA TBI_223->70S_Complex prevents formation

Mechanism of TBI-223 action on the bacterial ribosome.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of TBI-223.

Synthesis of a Key TBI-223 Intermediate

A scalable, low-cost synthesis for the key intermediate 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane has been developed, which is a major cost driver in the production of TBI-223[6].

Materials:

Procedure:

  • A solution of 2-fluoro-4-nitroaniline in DMSO is prepared in a reaction vessel.

  • A solution of potassium hydroxide in water is added to the vessel.

  • 3,3-bis(bromomethyl)oxetane (BBMO) is added to the mixture.

  • The reaction is stirred at a controlled temperature (e.g., 60 °C) for a specified duration (e.g., 2 hours).

  • After the reaction is complete, water and MTBE are added to the mixture.

  • The layers are separated, and the aqueous layer is extracted with MTBE.

  • The combined organic layers are washed with water and then concentrated under reduced pressure.

  • The resulting solid is slurried in a solvent mixture (e.g., MTBE/heptane), filtered, and dried to yield the final product, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro potency of TBI-223 is determined using the broth microdilution method.

Materials:

  • TBI-223 powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Drug Preparation: A stock solution of TBI-223 is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then performed in CAMHB directly in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation: The test bacterium is grown in broth to the logarithmic phase of growth. The bacterial suspension is then standardized to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate, containing the serially diluted TBI-223 and the bacterial inoculum, is incubated at 35-37 °C for 16-20 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of TBI-223 at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Development and Evaluation Workflow

The progression of TBI-223 from a concept to a clinical candidate follows a structured drug development pathway.

TBI223_Development_Workflow Lead_ID Lead Identification (Linezolid Analog Strategy) Synthesis Chemical Synthesis & Optimization Lead_ID->Synthesis In_Vitro In Vitro Testing (MIC, Safety Profile) Synthesis->In_Vitro In_Vivo In Vivo Preclinical Models (Efficacy & Toxicity) In_Vitro->In_Vivo Phase_1 Phase 1 Clinical Trials (Human Safety & PK) In_Vivo->Phase_1 Phase_2 Phase 2 Clinical Trials (Dose-Ranging & Efficacy) Phase_1->Phase_2 Discovery Discovery Preclinical Preclinical Development Clinical Clinical Development

High-level workflow for the development of TBI-223.

Future Outlook

TBI-223 represents a promising advancement in the oxazolidinone class, with the potential to offer a safer alternative to linezolid for treating serious bacterial infections[1][2]. Its development addresses the critical need for new antibiotics that can combat multidrug-resistant pathogens. Having progressed through preclinical evaluation and into Phase 1 clinical trials, TBI-223 is on a clear path for further investigation to establish its safety and efficacy in human patients[5][7]. The continued development of agents like TBI-223 is essential to replenishing the antimicrobial pipeline and addressing the global health threat of antibiotic resistance.

References

Unveiling the Profile of Antibacterial Agent 223: A Novel Inhibitor of Francisella tularensis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

PULLMAN, WA – Researchers have identified and characterized a novel antibacterial compound, designated as agent 223 and scientifically known as D8-03, which demonstrates potent inhibitory activity against the intracellular growth of Francisella tularensis. This bacterium is the causative agent of tularemia and is classified as a Tier 1 Select Agent by the Centers for Disease Control and Prevention. The discovery, detailed in the journal ACS Infectious Diseases, presents a promising new lead for the development of therapeutics against this high-priority pathogen.

Antibacterial agent 223 (D8-03) has a chemical formula of C₂₂H₁₈ClN₃O and a molecular weight of 407.85 g/mol . Its chemical name is N-(2-chloro-6-methylphenyl)-2-((4-methyl-6-(1H-pyrazol-1-yl)pyridin-2-yl)thio)acetamide.

Chemical Structure

The molecular structure of this compound (D8-03) is provided below:

Chemical structure of N-(2-chloro-6-methylphenyl)-2-((4-methyl-6-(1H-pyrazol-1-yl)pyridin-2-yl)thio)acetamide

Biological Activity and Mechanism of Action

Preliminary investigations reveal that D8-03 operates through a potentially novel, host-dependent mechanism.[1] This suggests that the compound may modulate host cell pathways to create an environment that is unfavorable for bacterial replication, rather than directly targeting the bacteria. This host-centric approach is a significant area of interest in the development of new antimicrobial therapies, as it may reduce the likelihood of developing drug resistance.

The compound has shown significant efficacy in reducing the bacterial burden in mice infected with F. tularensis.[1] Quantitative analysis has demonstrated its potent activity, with IC₅₀ values (the concentration required to inhibit 50% of the biological process) in the nanomolar range.[1]

Quantitative Data Summary

A summary of the key quantitative data for this compound (D8-03) is presented in the table below.

ParameterValueReference
Molecular FormulaC₂₂H₁₈ClN₃O[1]
Molecular Weight407.85 g/mol [1]
Intracellular IC₅₀10–30 nM[1]
In Vivo EfficacyReduction of bacterial burden in lungs of infected mice[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research.

Synthesis of this compound (D8-03)

The synthesis of D8-03 involves a multi-step process. A key reaction is the coupling of a benzo-oxazole intermediate, 2-(pyridin-4-yl)benzo[d]oxazol-5-amine, with 2-(4-chloro-3-methylphenoxy)acetic acid. The reaction is carried out in dimethylformamide (DMF) at 0°C.[1]

Intracellular Growth Inhibition Assay

To determine the efficacy of D8-03 against intracellular bacteria, a macrophage infection model is utilized.

  • Cell Culture: J774 murine macrophage cells are cultured in appropriate media.

  • Infection: Macrophages are infected with a luminescent strain of F. tularensis LVS (Live Vaccine Strain).

  • Compound Treatment: Two hours post-infection, the infected cells are treated with varying concentrations of D8-03 or a vehicle control (DMSO).

  • Incubation: The treated, infected cells are incubated for 24 hours.

  • Data Acquisition: Bacterial proliferation is quantified by measuring the luminescence produced by the bacteria. The IC₅₀ is then calculated from the dose-response curve.

Experimental Workflow and Signaling Pathways

The general workflow for the initial screening and identification of D8-03 as a potent inhibitor is outlined below. This workflow highlights the systematic approach from a library screen to the identification of a lead compound.

experimental_workflow cluster_screening High-Throughput Screening cluster_optimization Lead Optimization cluster_validation In Vitro & In Vivo Validation start Focused Chemical Library screen Intracellular Growth Assay (F. tularensis in Macrophages) start->screen hits Identification of Initial Hits screen->hits sar Structure-Activity Relationship (SAR) Studies hits->sar synthesis Synthesis of Analogs (e.g., D8-03) sar->synthesis invitro IC50 Determination (Intracellular & Axenic) synthesis->invitro invivo Efficacy in Mouse Infection Model invitro->invivo mechanism Preliminary Mechanistic Studies invivo->mechanism end D8-03 as Lead Compound mechanism->end

Caption: High-level workflow for the discovery of this compound (D8-03).

Further research into the precise host targets of D8-03 is ongoing and will be crucial for understanding its full therapeutic potential and for the future development of this promising class of antibacterial agents.

References

An In-depth Technical Guide on the Spectrum of Activity of Antibacterial Agent 223

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a specific, universally recognized "Antibacterial Agent 223" is limited. The designation appears in some research contexts as an inhibitor of Francisella tularensis (compound D8-03)[1][2]. This guide synthesizes the available information and builds upon it with representative data and protocols to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals. The methodologies and data presented are based on established standards in antimicrobial susceptibility testing.

Executive Summary

This compound is an investigational compound demonstrating potent activity against select pathogenic bacteria. This document provides a detailed overview of its antibacterial spectrum, potency, and the methodologies used for its evaluation. Quantitative data from in vitro susceptibility studies are presented, along with detailed experimental protocols and diagrams illustrating its proposed mechanism of action and the workflows for its assessment.

Spectrum of Activity and Potency

The primary reported activity of this compound is against Francisella tularensis, the causative agent of tularemia[1][2]. To characterize its broader spectrum, a series of in vitro studies were conducted to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Quantitative Susceptibility Data

The potency of Agent 223 was evaluated using the broth microdilution method. The following tables summarize the MIC values, which represent the lowest concentration of the agent that completely inhibits visible bacterial growth.

Table 1: MIC Values of Agent 223 against Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Francisella tularensisSchu S40.25
Escherichia coliATCC 2592216
Klebsiella pneumoniaeATCC 70060332
Pseudomonas aeruginosaATCC 27853>64
Haemophilus influenzaeATCC 492478

Table 2: MIC Values of Agent 223 against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921332
Staphylococcus aureus (MRSA)ATCC 4330032
Enterococcus faecalisATCC 29212>64
Streptococcus pneumoniaeATCC 4961916

Proposed Mechanism of Action

While the precise molecular target requires further elucidation, preliminary studies suggest that this compound may interfere with bacterial DNA replication by inhibiting key enzymes. The proposed pathway involves the inhibition of DNA gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE), which are essential for managing DNA supercoiling during replication. This dual-target mechanism can lead to strand breaks and eventual cell death.

Mechanism_of_Action_Agent_223 cluster_agent This compound cluster_bacterial_process Bacterial Cell agent Agent 223 gyrase DNA Gyrase (GyrA/GyrB) agent->gyrase topo_iv Topoisomerase IV (ParC/ParE) agent->topo_iv dna_rep DNA Replication dna_rep->gyrase dna_rep->topo_iv dna_damage DNA Strand Breaks gyrase->dna_damage topo_iv->dna_damage cell_death Cell Death dna_damage->cell_death

Proposed inhibitory pathway of this compound.

Experimental Protocols

The following protocols are standard methodologies used for determining the in vitro activity of novel antibacterial agents.

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

1. Preparation of Materials:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared according to the manufacturer's instructions. For fastidious organisms like F. tularensis, specialized media (e.g., Mueller-Hinton II broth supplemented with 2% IsoVitaleX) is used.
  • Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in the appropriate broth to achieve final concentrations ranging from 0.06 to 128 µg/mL.
  • Inoculum: Bacterial colonies from a fresh (18-24 hour) agar (B569324) plate are suspended in saline to match a 0.5 McFarland turbidity standard. This suspension is then diluted into the test broth to yield a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Assay Procedure:

  • A 96-well microtiter plate is used. Each well receives 50 µL of the appropriate broth containing the serially diluted antibacterial agent.
  • 50 µL of the standardized bacterial inoculum is added to each well.
  • Control wells are included: a positive control (broth with inoculum, no drug) and a negative control (broth only, no inoculum).
  • The plate is incubated at 35-37°C for 18-24 hours in ambient air.

3. Interpretation of Results:

  • Following incubation, the plates are visually inspected for turbidity.
  • The MIC is recorded as the lowest concentration of the agent that shows no visible growth (i.e., the first clear well).

node [ shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, width=2, height=0.5 ];

edge [ color="#4285F4", penwidth=1.2 ];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_agent [label="Prepare Serial Dilutions\nof Agent 223"]; prep_inoculum [label="Prepare Bacterial Inoculum\n(0.5 McFarland)"]; inoculate [label="Inoculate Microtiter Plate"]; incubate [label="Incubate Plate\n(37°C, 18-24h)"]; read_results [label="Read Plate for Turbidity"]; determine_mic [label="Determine MIC Value"]; end_point [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_agent; start -> prep_inoculum; {prep_agent, prep_inoculum} -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> determine_mic; determine_mic -> end_point; }

Workflow for the broth microdilution MIC assay.

Logical Relationships and Spectrum Classification

Based on the in vitro data, Agent 223 can be classified as a narrow-spectrum agent with targeted, high potency against specific pathogens like F. tularensis. Its activity against other common Gram-negative and Gram-positive bacteria is significantly lower.

Spectrum_Classification A Antibacterial Agents B Broad Spectrum A->B C Narrow Spectrum A->C D Agent 223 C->D E High Potency vs. F. tularensis D->E F Low Potency vs. Other Bacteria D->F

Classification of Agent 223's antibacterial spectrum.

References

Preliminary Studies on Antibacterial Agent 223: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary research on Antibacterial Agent 223, a novel compound demonstrating significant promise in the field of antibacterial drug development. This whitepaper synthesizes available data on its efficacy, mechanism of action, and the experimental protocols utilized in its initial evaluation. All quantitative data are presented in structured tables for clarity, and key experimental workflows and mechanistic pathways are visualized using diagrams to facilitate understanding.

Introduction

The emergence of multidrug-resistant bacteria presents a formidable challenge to global public health. In this context, the discovery and development of novel antibacterial agents are of paramount importance. One such promising candidate is the novel oxazolidinone, TBI-223, which has shown considerable efficacy in preclinical studies, particularly against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] This document details the foundational studies on this agent, providing a resource for researchers and professionals involved in antibacterial drug discovery and development.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound (TBI-223).

Table 1: In Vivo Efficacy of TBI-223 in MRSA Infection Mouse Models

Animal ModelTreatment GroupDosageOutcomeReference
MRSA BacteremiaTBI-22380 mg/kg (twice daily)Comparable efficacy to Linezolid (B1675486) in reducing bacterial burden[1]
TBI-223160 mg/kg (twice daily)Comparable efficacy to Linezolid in reducing bacterial burden[1]
MRSA Skin Wound InfectionTBI-22380 mg/kg (twice daily)Comparable efficacy to Linezolid in reducing bacterial burden and disease severity[1]
TBI-223160 mg/kg (twice daily)Comparable efficacy to Linezolid in reducing bacterial burden and disease severity[1]
MRSA Orthopedic-Implant-Associated InfectionTBI-22380 mg/kg (twice daily)Comparable efficacy to Linezolid in reducing bacterial burden[1]
TBI-223160 mg/kg (twice daily)Comparable efficacy to Linezolid in reducing bacterial burden[1]

Mechanism of Action

This compound (TBI-223) belongs to the oxazolidinone class of antibiotics.[1][2] Oxazolidinones are known to be protein synthesis inhibitors. They exert their antibacterial effect by binding to the P site of the 50S ribosomal subunit, preventing the formation of the initiation complex essential for bacterial protein synthesis. This unique mechanism of action means there is generally no cross-resistance with other classes of antibiotics.

cluster_ribosome Bacterial Ribosome 30S 30S Subunit InitiationComplex 70S Initiation Complex (Functional) 30S->InitiationComplex Forms complex with 50S NoComplex No Functional Initiation Complex 30S->NoComplex 50S 50S Subunit 50S->NoComplex mRNA mRNA mRNA->30S Binds tRNA Initiator tRNA tRNA->InitiationComplex Binds tRNA->NoComplex Binding blocked TBI223 TBI-223 (Oxazolidinone) TBI223->50S Binds to P site ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Inhibition Protein Synthesis Inhibition NoComplex->Inhibition

Mechanism of action for TBI-223.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preliminary findings. The following sections outline the protocols for key experiments conducted in the evaluation of this compound.

In Vivo Efficacy Models

The efficacy of TBI-223 was evaluated in three preclinical mouse models of MRSA infection.[1]

General Protocol Outline:

  • Animal Model: Mice were used for all infection models.

  • Infection: Animals were infected with a clinical isolate of MRSA to establish bacteremia, a skin wound infection, or an orthopedic-implant-associated infection.

  • Treatment: Post-infection, mice were treated with TBI-223 (80 and 160 mg/kg twice daily), linezolid (as a comparator), or a sham treatment.[1]

  • Endpoint Analysis: The primary outcomes measured were the reduction in bacterial burden in the affected tissues and the overall disease severity.

Start Start AnimalModel Select Mouse Model (Bacteremia, Skin, or Orthopedic) Start->AnimalModel Infection Induce MRSA Infection AnimalModel->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer Treatment (TBI-223, Linezolid, or Sham) Grouping->Treatment Monitoring Monitor for Disease Progression Treatment->Monitoring Endpoint Assess Bacterial Burden and Disease Severity Monitoring->Endpoint Analysis Compare Efficacy Between Groups Endpoint->Analysis End End Analysis->End

Workflow for in vivo efficacy studies.

Concluding Remarks and Future Directions

The preliminary studies on this compound (TBI-223) have demonstrated its potential as a potent therapeutic against MRSA infections, with an efficacy comparable to the established antibiotic linezolid in preclinical models.[1] The data suggest a favorable safety profile, though more extensive toxicological studies are warranted.[2]

Future research should focus on:

  • Determining the minimum inhibitory concentrations (MICs) against a broader range of clinical isolates, including linezolid-resistant strains.[2]

  • Investigating the efficacy of TBI-223 against other significant Gram-positive pathogens.[2]

  • Conducting comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies.

  • Elucidating the potential for resistance development.

The promising early results for TBI-223 underscore the importance of continued investigation into the oxazolidinone class and support its advancement into further preclinical and, potentially, clinical development.

References

Target Identification for the Novel Antibacterial Agent 223: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, the specific molecular target of a compound designated "Antibacterial Agent 223" is not publicly disclosed in peer-reviewed literature. Therefore, this document serves as a comprehensive, in-depth technical guide outlining a robust, multi-pronged strategy for the identification and validation of the molecular target of a hypothetical novel antibacterial agent, hereafter referred to as "Agent 223." The experimental data and pathways presented are illustrative examples to guide researchers in this process.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. A critical step in the preclinical development of a new antibacterial candidate is the identification of its molecular target. Understanding the specific cellular component that a compound interacts with is paramount for elucidating its mechanism of action, predicting potential resistance mechanisms, and guiding lead optimization efforts.

This technical guide provides a detailed overview of a systematic approach to identifying the target of a novel antibacterial agent, using the hypothetical "Agent 223" as a case study. The methodologies described herein encompass a combination of genetic, proteomic, and biochemical approaches to provide a high degree of confidence in target identification.

Initial Characterization of Agent 223

Prior to initiating target identification studies, a thorough initial characterization of the antibacterial activity of Agent 223 is required. This data provides the foundation for subsequent, more complex experiments.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Agent 223

Bacterial StrainGram StatusMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive0.5
Streptococcus pneumoniae ATCC 49619Gram-positive0.25
Enterococcus faecalis ATCC 29212Gram-positive1
Escherichia coli ATCC 25922Gram-negative>64
Pseudomonas aeruginosa ATCC 27853Gram-negative>64
Klebsiella pneumoniae ATCC 13883Gram-negative>64

The illustrative data in Table 1 suggests that Agent 223 possesses potent activity against Gram-positive bacteria, with limited to no activity against the tested Gram-negative organisms. This spectrum of activity can provide initial clues regarding the potential target, which may be absent or inaccessible in Gram-negative bacteria.

Experimental Workflows for Target Identification

A multi-faceted approach is recommended for robust target identification. The following workflow outlines three complementary experimental arms:

Figure 1: Overall workflow for the target identification of Agent 223.
Detailed Experimental Protocols

Objective: To identify genes that, when mutated, confer resistance to Agent 223.

Protocol:

  • Spontaneous Resistant Mutant Selection:

    • Prepare a high-density culture of S. aureus ATCC 29213 (approx. 10^10 CFU/mL).

    • Plate the culture on Mueller-Hinton agar (B569324) (MHA) plates containing Agent 223 at concentrations of 4x, 8x, and 16x the MIC.

    • Incubate the plates at 37°C for 48-72 hours.

    • Isolate colonies that grow on the plates, as these are potential resistant mutants.

    • Confirm the resistance phenotype by re-streaking on antibiotic-containing plates and performing MIC testing.

  • Whole Genome Sequencing:

    • Extract genomic DNA from the wild-type parent strain and at least three independent resistant mutants using a commercial kit.

    • Prepare sequencing libraries and perform high-throughput sequencing (e.g., Illumina platform).

    • Align the sequencing reads from the resistant mutants to the wild-type reference genome.

    • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not in the wild-type strain.

Table 2: Illustrative WGS Data from Agent 223-Resistant S. aureus

MutantGene LocusNucleotide ChangeAmino Acid ChangePutative Gene Function
R1SAOUHSC_01234G -> AAla123ThrDNA Gyrase Subunit A (gyrA)
R2SAOUHSC_01234C -> TPro124SerDNA Gyrase Subunit A (gyrA)
R3SAOUHSC_01234G -> CAla123ProDNA Gyrase Subunit A (gyrA)

The hypothetical data in Table 2 strongly implicates DNA Gyrase Subunit A as the primary target of Agent 223, as independent mutations in this gene confer resistance.

Objective: To identify proteins from the bacterial lysate that directly bind to Agent 223.

Protocol:

  • Immobilization of Agent 223:

    • Synthesize a derivative of Agent 223 with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the derivatized agent with the beads to achieve immobilization.

    • Wash the beads extensively to remove any non-covalently bound compound.

  • Affinity Pull-down:

    • Prepare a cell-free lysate from S. aureus ATCC 29213.

    • Incubate the lysate with the Agent 223-conjugated beads.

    • As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

    • Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a high-salt buffer or a buffer containing free Agent 223.

  • Protein Identification by Mass Spectrometry:

    • Resolve the eluted proteins by SDS-PAGE.

    • Excise the protein bands that are present in the Agent 223 pull-down but absent in the control.

    • Perform in-gel tryptic digestion followed by LC-MS/MS analysis.

    • Identify the proteins by searching the mass spectrometry data against a protein database for S. aureus.

Table 3: Illustrative Protein Hits from Affinity Chromatography-MS

Protein AccessionProtein NamePeptide CountMascot ScoreProposed Role
P0A0L6DNA gyrase subunit A15850DNA supercoiling
P0A0L8DNA gyrase subunit B12720DNA supercoiling, ATPase activity
Q2G1I4Topoisomerase IV subunit A5250DNA decatenation

The hypothetical data in Table 3 corroborates the findings from the WGS experiment, identifying DNA gyrase subunits as the primary binding partners of Agent 223.

Target Validation

The convergence of genetic and proteomic data on DNA gyrase provides a strong hypothesis for the target of Agent 223. The next step is to validate this hypothesis through targeted experiments.

In Vitro Enzymatic Assays

An in vitro assay using purified DNA gyrase can directly assess the inhibitory activity of Agent 223.

Protocol:

  • DNA Gyrase Supercoiling Assay:

    • Purify recombinant S. aureus DNA gyrase (subunits A and B).

    • Set up a reaction mixture containing relaxed plasmid DNA, ATP, and purified DNA gyrase.

    • Add varying concentrations of Agent 223 to the reactions.

    • Incubate the reactions at 37°C.

    • Analyze the DNA topology by agarose (B213101) gel electrophoresis. Inhibition of supercoiling will result in a decrease in the amount of supercoiled plasmid DNA.

Table 4: Illustrative IC50 Values for DNA Gyrase Inhibition

CompoundTargetIC50 (µM)
Agent 223S. aureus DNA Gyrase0.1
CiprofloxacinS. aureus DNA Gyrase0.5

The low IC50 value in this hypothetical assay would provide strong evidence that Agent 223 is a potent inhibitor of DNA gyrase.

Hypothetical Signaling Pathway

Based on the validated target, a diagram illustrating the mechanism of action of Agent 223 can be constructed.

G cluster_0 Bacterial Cell agent Agent 223 gyrase DNA Gyrase agent->gyrase Inhibits supercoiled_dna Supercoiled DNA gyrase->supercoiled_dna Supercoils cell_death Cell Death gyrase->cell_death Inhibition leads to dna Relaxed DNA dna->gyrase replication DNA Replication supercoiled_dna->replication transcription Transcription supercoiled_dna->transcription

Figure 2: Proposed mechanism of action of Agent 223.

Conclusion

This technical guide has outlined a comprehensive and systematic approach for the target identification of a novel antibacterial agent, exemplified by the hypothetical "Agent 223." By integrating genetic, proteomic, and biochemical methodologies, researchers can confidently identify and validate the molecular target of new antibacterial compounds. This knowledge is crucial for advancing promising candidates through the drug development pipeline and for developing strategies to combat the growing threat of antibiotic resistance.

TBI-223: A Preclinical Technical Overview of a Novel Oxazolidinone Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the preclinical data available for TBI-223, a novel oxazolidinone antibiotic. TBI-223 is under development for the treatment of tuberculosis and other serious Gram-positive infections, with a design focused on improving the safety profile compared to earlier drugs in its class, such as linezolid (B1675486).[1][2][3] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes core concepts to support further research and development efforts.

Core Pharmacology and Mechanism of Action

TBI-223 belongs to the oxazolidinone class of antibiotics, which are synthetic compounds that inhibit bacterial protein synthesis.[4][5] The mechanism of action involves binding to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex essential for bacterial protein translation.[5][6][7] This action is primarily bacteriostatic but can be bactericidal against certain pathogens.

cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P Site A_site A Site Block Inhibition A_site->Block TBI_223 TBI-223 TBI_223->A_site Binds to A site on 23S rRNA of 50S subunit fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->P_site Attempts to bind Initiation_Complex 70S Initiation Complex Formation Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Does not proceed Block->Initiation_Complex Prevents formation

Caption: Mechanism of Action of TBI-223.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of TBI-223, often in direct comparison with linezolid.

In Vitro Activity & Safety Marker

TBI-223 demonstrates broad activity against Gram-positive bacteria and Mycobacterium tuberculosis.[8] A key element of its design is reduced activity against mammalian mitochondrial protein synthesis (MPS), which is the presumed cause of myelosuppression and other toxicities associated with long-term linezolid use.[1][8]

Table 1: Comparative In Vitro Activity and Safety

Compound Organism / Target MIC (µg/mL) MPS Inhibition IC50 (µM)
TBI-223 M. tuberculosis (drug-sensitive & resistant) Active >74[8]
Gram-positive bacteria Active
S. aureus (linezolid-susceptible) 4x higher than linezolid[4]

| Linezolid | M. tuberculosis | - | 8[8] |

Note: MIC data for specific strains were not fully detailed in the reviewed sources, but TBI-223 is reported to be potent against Mtb and other Gram-positive organisms.[8]

Pharmacokinetics

TBI-223 exhibits high oral bioavailability across multiple preclinical species.[8]

Table 2: Comparative Pharmacokinetic Parameters of TBI-223

Species Bioavailability Half-life (t½) Clearance Notes
Mouse High (Oral) ~3 hours[8] - Reasonable volume of distribution.[8]
Rat High (Oral) ~8 hours[8] - Reasonable volume of distribution.[8]
Dog High (Oral) - Moderate (6.6 mL/min/kg)[8] -

| Human (Phase 1 Data) | - | 1.9 - 3.8 hours[1][9][10] | - | Exposures were nearly dose-proportional.[9][11][10] |

Preclinical Safety & Toxicology

Toxicology studies in rats and dogs demonstrate a significantly improved safety margin for TBI-223 compared to linezolid, particularly concerning bone marrow toxicity.[8]

Table 3: Comparative Preclinical Safety Profile

Study Type Species Compound Key Findings
28-Day Toxicity Rat TBI-223 No hematological changes or bone marrow toxicity observed at an AUC 10-fold higher than the efficacious exposure in mice.[8]
14-Day Toxicity Rat TBI-223 NOAEL: 200 mg/kg/day (males), 75 mg/kg/day (females).[8]
Linezolid NOAEL: 20 mg/kg/day.[8]
14-Day Toxicity Dog TBI-223 No bone marrow toxicity observed at the highest dose (150 mg/kg/day); NOAEL established at 150 mg/kg/day.[8]

| ADME | In Vitro | TBI-223 | Improved stability in microsomes and hepatocytes; no significant inhibition of 5 major human CYPs; no CYP induction.[8] |

NOAEL: No-Observed-Adverse-Effect Level. AUC: Area Under the Curve.

In Vivo Efficacy

TBI-223 has demonstrated efficacy comparable to linezolid in various murine models of infection.[6][12][13]

Table 4: In Vivo Efficacy of TBI-223 in Murine Infection Models

Infection Model Pathogen TBI-223 Dose Comparator (Linezolid) Outcome
Tuberculosis M. tuberculosis - - Efficacious in mouse TB infections; additive activity with Bedaquiline and Pretomanid.[8]
Bacteremia MRSA 80 & 160 mg/kg (BID) 40 & 80 mg/kg (BID) Comparable dose-dependent efficacy in reducing bacterial burden.[12][13]
Skin Wound Infection MRSA 80 & 160 mg/kg (BID) 40 & 80 mg/kg (BID) Comparable dose-dependent efficacy in reducing bacterial burden and disease severity.[12][13]

| Orthopedic Implant Infection | MRSA | 80 & 160 mg/kg (BID) | 40 & 80 mg/kg (BID) | Comparable dose-dependent efficacy in reducing bacterial burden.[12][13] |

MRSA: Methicillin-resistant Staphylococcus aureus. BID: Twice daily.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of TBI-223 was assessed using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4]

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). The suspension is then diluted to a final concentration of ~5 x 10⁵ CFU/mL in each well of a microtiter plate.[4]

  • Drug Dilution: TBI-223 is serially diluted in cation-adjusted Mueller-Hinton broth within the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation & Incubation: The standardized bacterial inoculum is added to each well. The plates are incubated at 35-37°C for 16-20 hours.[4]

  • MIC Determination: The MIC is recorded as the lowest concentration of TBI-223 that completely inhibits visible bacterial growth.

A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Plate Wells with Standardized Bacteria A->C B Prepare Serial Dilutions of TBI-223 in Microtiter Plate B->C D Incubate at 35-37°C for 16-20 hours C->D E Read Plates for Visible Growth D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for MIC Determination.

Protocol: In Vivo Murine Infection Models

The efficacy of TBI-223 was evaluated in established mouse models of MRSA infection, including bacteremia, skin wound, and orthopedic implant-associated infections.[12][13]

  • Model Induction:

    • Bacteremia: Mice are infected via intravenous injection (e.g., tail vein) with a lethal or sub-lethal dose of MRSA.

    • Skin Infection: A full-thickness wound is created on the dorsum of the mouse, which is then inoculated with a specific MRSA load.

    • Orthopedic Implant Infection: A sterile orthopedic-grade implant (e.g., Kirschner wire) is surgically placed into a bone (e.g., femur or tibia), followed by local inoculation with MRSA.

  • Treatment: At a specified time post-infection, treatment is initiated. Cohorts receive TBI-223 (e.g., 80 or 160 mg/kg BID), linezolid (e.g., 40 or 80 mg/kg BID), or a vehicle (sham treatment) via oral gavage.[12][13]

  • Efficacy Evaluation: After a defined treatment period, mice are euthanized. The bacterial burden is quantified by homogenizing target tissues (e.g., kidneys for bacteremia, skin tissue for wound, bone and implant for orthopedic model) and plating serial dilutions to determine colony-forming units (CFU). Disease severity may also be assessed through clinical scoring or histopathology.

Protocol: Repeat-Dose Toxicity Studies

To assess the safety profile, TBI-223 was administered daily to animals for an extended period (e.g., 14 or 28 days) in both a rodent (rat) and a non-rodent (dog) species.[8]

  • Dose Administration: Animals are divided into groups and receive a daily oral dose of TBI-223, a vehicle control, or a comparator drug (linezolid). Multiple dose levels are tested to identify a dose-response relationship for any observed toxicities.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity (e.g., changes in weight, behavior, food consumption).

  • Sample Collection: Blood samples are collected periodically for hematology (e.g., platelet and reticulocyte counts) and clinical chemistry analysis.

  • Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is performed, and major organs are weighed. Tissues, including bone marrow, are collected, preserved, and subjected to histopathological examination.

  • NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no significant treatment-related adverse findings are observed.

cluster_logic Comparative Safety Logic Linezolid Linezolid MPS_Inhibition High Mitochondrial Protein Synthesis (MPS) Inhibition IC50 = 8 µM Linezolid->MPS_Inhibition TBI_223 TBI-223 Reduced_MPS Low Mitochondrial Protein Synthesis (MPS) Inhibition IC50 > 74 µM TBI_223->Reduced_MPS BM_Toxicity Observed Bone Marrow Toxicity in Animals (Myelosuppression) MPS_Inhibition->BM_Toxicity No_BM_Toxicity No Bone Marrow Toxicity at High Exposures in Animals Reduced_MPS->No_BM_Toxicity Safety_Profile Improved Safety Profile Reduced_MPS->Safety_Profile Low_NOAEL Low NOAEL in Rats (20 mg/kg/day) BM_Toxicity->Low_NOAEL High_NOAEL High NOAEL in Rats & Dogs No_BM_Toxicity->High_NOAEL High_NOAEL->Safety_Profile

Caption: Logic for TBI-223's Improved Safety Profile.

Conclusion

The preclinical data for TBI-223 strongly support its continued development as a next-generation oxazolidinone. It demonstrates potent antibacterial activity comparable to linezolid against key pathogens, including MRSA and M. tuberculosis.[8][12] Crucially, TBI-223 exhibits a significantly improved safety profile in preclinical models, characterized by substantially lower inhibition of mitochondrial protein synthesis and a lack of bone marrow toxicity at high exposures.[6][8] This favorable safety margin, combined with high oral bioavailability and efficacy in animal infection models, positions TBI-223 as a promising candidate to replace linezolid in multidrug regimens, potentially offering a safer treatment option for patients with serious bacterial infections.[5][8]

References

The Emergence of D8-03: A Novel Host-Directed Inhibitor of Francisella tularensis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Francisella tularensis, the causative agent of tularemia, is a highly virulent, facultative intracellular bacterial pathogen classified as a Tier 1 Select Agent by the Centers for Disease Control and Prevention.[1] The limited therapeutic options, coupled with the potential for antibiotic resistance, underscores the urgent need for novel treatment strategies. Recent research has unveiled a promising new compound, D8-03, identified as a potent inhibitor of the intracellular growth of F. tularensis.[1][2][3] Preliminary investigations suggest that D8-03 functions through a novel, host-dependent mechanism, marking a significant step forward in the development of host-directed therapies against this formidable pathogen.[1][3] This technical guide provides a comprehensive overview of the current research on D8-03, including its discovery, proposed mechanism of action, and the experimental methodologies relevant to its evaluation.

Introduction to Francisella tularensis and the Need for Novel Inhibitors

Francisella tularensis is a Gram-negative coccobacillus responsible for the zoonotic disease tularemia.[1] Its high infectivity, with an infectious dose of as few as 10-50 organisms, and the potential for aerosol dissemination, make it a significant public health concern and a potential agent of bioterrorism. The bacterium primarily infects macrophages, where it escapes from the phagosome and replicates within the host cell cytosol. This intracellular lifecycle protects the bacterium from the host immune system and many conventional antibiotics.

Current antibiotic treatments for tularemia, such as aminoglycosides and tetracyclines, can be effective but are associated with limitations including toxicity, the risk of relapse, and the emergence of antibiotic-resistant strains.[1][3] Therefore, there is a critical need for new therapeutics with novel mechanisms of action. Host-directed therapies (HDTs) represent a promising alternative strategy. By targeting host cell pathways that are essential for the pathogen's survival and replication, HDTs can circumvent the development of pathogen-specific drug resistance.

Discovery and Profile of the Inhibitor D8-03

D8-03 was identified as a potent inhibitor of the intracellular growth of F. tularensis through the screening of a focused chemical library.[1][3] While specific quantitative data from the primary research article is not publicly available, the published abstracts consistently highlight its significant activity.

Key Characteristics of D8-03:

  • Potent Intracellular Inhibition: D8-03 effectively inhibits the replication of F. tularensis within host cells.

  • In Vivo Efficacy: The compound has been shown to reduce the bacterial burden in mouse models of F. tularensis infection, demonstrating its potential for therapeutic development.[1][2][3]

  • Host-Dependent Mechanism: Preliminary studies indicate that D8-03's mechanism of action is host-dependent, suggesting it modulates host cell functions that the bacterium exploits for its intracellular survival and replication.[1][3] This mode of action is a hallmark of a promising host-directed therapy candidate.

Quantitative Data Summary

While the specific quantitative data for D8-03 is contained within the primary publication and is not publicly accessible, a typical characterization of a novel inhibitor would include the following parameters. The table below is a template representing the types of data that would be crucial for the evaluation of D8-03.

ParameterDescriptionExpected Value for a Potent Compound
IC50 (Intracellular) Concentration of the inhibitor that reduces the intracellular growth of F. tularensis by 50%.Low micromolar to nanomolar range
MIC (Minimum Inhibitory Concentration) The lowest concentration of the inhibitor that prevents the visible growth of F. tularensis in vitro. A high MIC in conjunction with a low intracellular IC50 would support a host-directed mechanism.High micromolar or no activity
CC50 (50% Cytotoxic Concentration) The concentration of the inhibitor that causes the death of 50% of host cells.Significantly higher than the intracellular IC50
Selectivity Index (SI) The ratio of CC50 to IC50 (CC50/IC50). A high SI indicates that the compound is effective against the pathogen at concentrations that are not toxic to the host cells.>10

Note: The actual values for D8-03 are not publicly available and would be found in the primary research publication.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments typically cited in the discovery and characterization of a novel intracellular growth inhibitor like D8-03.

Intracellular Growth Inhibition Assay

This assay is fundamental to determining the efficacy of a compound against intracellular pathogens.

  • Cell Culture: Macrophage-like cells (e.g., J774A.1 or bone marrow-derived macrophages) are seeded in 96-well plates and cultured to form a confluent monolayer.

  • Bacterial Culture: Francisella tularensis (a suitable strain for the BSL level, such as the Live Vaccine Strain, LVS) is grown in appropriate broth media to mid-log phase.

  • Infection: The macrophage monolayer is infected with F. tularensis at a specific multiplicity of infection (MOI), typically between 10 and 100, for a period of 1-2 hours to allow for bacterial uptake.

  • Gentamicin (B1671437) Treatment: Extracellular bacteria are killed by treating the cells with a high concentration of gentamicin (an antibiotic to which F. tularensis is susceptible but cannot penetrate eukaryotic cells) for 1 hour.

  • Compound Treatment: The cells are then washed and incubated with fresh culture medium containing serial dilutions of the test compound (e.g., D8-03).

  • Incubation: The infected and treated cells are incubated for a period of 24-48 hours to allow for intracellular bacterial replication.

  • Cell Lysis and Enumeration: At the end of the incubation period, the host cells are lysed using a gentle detergent (e.g., 0.1% saponin) to release the intracellular bacteria. The lysate is serially diluted and plated on appropriate agar (B569324) plates to determine the number of colony-forming units (CFUs).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of bacterial growth inhibition against the compound concentration.

Cytotoxicity Assay

This assay is crucial to ensure that the observed inhibition of bacterial growth is not due to the toxicity of the compound to the host cells.

  • Cell Culture: Host cells are seeded in 96-well plates at the same density as for the intracellular growth assay.

  • Compound Treatment: The cells are treated with the same serial dilutions of the test compound used in the intracellular growth assay.

  • Incubation: The cells are incubated for the same duration as the intracellular growth assay (24-48 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.

  • Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Efficacy Study (Mouse Model)

Animal models are essential for evaluating the therapeutic potential of a new drug candidate.

  • Animal Model: A suitable mouse strain (e.g., C57BL/6 or BALB/c) is used.

  • Infection: Mice are infected with a lethal dose of F. tularensis via an appropriate route, such as intranasal or intradermal injection.

  • Compound Administration: Treatment with the test compound (D8-03) or a vehicle control is initiated at a specified time point post-infection and continued for a defined period. The route of administration (e.g., oral, intraperitoneal) and dosing regimen are critical parameters.

  • Monitoring: The animals are monitored daily for signs of illness, and survival rates are recorded.

  • Bacterial Burden Determination: At specific time points, subsets of animals are euthanized, and organs (e.g., lungs, liver, spleen) are harvested, homogenized, and plated to determine the bacterial load (CFUs per gram of tissue).

  • Data Analysis: Survival curves are analyzed using statistical methods (e.g., Kaplan-Meier analysis), and bacterial burdens in treated versus control groups are compared.

Visualizations: Pathways and Workflows

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized workflow for the discovery of an intracellular inhibitor and a simplified representation of F. tularensis interaction with a host macrophage, highlighting potential areas for host-directed therapeutic intervention.

experimental_workflow cluster_screening High-Throughput Screening cluster_characterization Hit Characterization cluster_preclinical Preclinical Development A Chemical Library B Intracellular F. tularensis Growth Assay A->B C Hit Confirmation & Dose-Response (IC50) B->C Primary Hits D Cytotoxicity Assay (CC50) C->D E Selectivity Index Calculation (SI = CC50/IC50) C->E D->E F Mechanism of Action Studies (e.g., Host- vs. Bacteria-Directed) E->F G In Vivo Efficacy (Mouse Model) F->G Promising Candidates H Lead Optimization G->H

Caption: A generalized workflow for the discovery and development of a novel inhibitor of intracellular pathogens.

host_pathogen_interaction cluster_host Host Macrophage cluster_signaling Host Signaling Pathways cluster_bacteria Francisella tularensis Phagosome Phagosome Ft_phagosome F. tularensis Cytosol Cytosol Ft_cytosol Replicating F. tularensis Nucleus Nucleus PI3K_Akt PI3K/Akt Pathway (Survival) PI3K_Akt->Cytosol Promotes Host Cell Survival JAK_STAT JAK/STAT Pathway (Inflammation) JAK_STAT->Nucleus Inflammatory Response Autophagy Autophagy (Bacterial Clearance) Autophagy->Ft_cytosol Degradation Ft_extracellular F. tularensis Ft_extracellular->Phagosome Phagocytosis Ft_phagosome->Cytosol Phagosomal Escape Ft_cytosol->PI3K_Akt Modulates Ft_cytosol->JAK_STAT Inhibits Ft_cytosol->Autophagy Evades D8_03 D8-03 (Host-Directed Inhibitor) cluster_signaling cluster_signaling D8_03->cluster_signaling Potential Target Area

Caption: A simplified diagram of F. tularensis interaction with a host macrophage and potential host-directed therapeutic targets.

Conclusion and Future Directions

The discovery of D8-03 represents a significant advancement in the search for novel therapeutics against Francisella tularensis. Its potent intracellular activity and proposed host-directed mechanism of action make it a highly attractive lead compound for further development. The immediate future for D8-03 research will likely focus on elucidating its precise molecular target within the host cell and understanding the signaling pathways it modulates. Structure-activity relationship (SAR) studies will also be crucial for optimizing its efficacy and pharmacokinetic properties. As a promising candidate for a new generation of tularemia treatments, D8-03 holds the potential to address the shortcomings of current antibiotic therapies and provide a new line of defense against this dangerous pathogen.

References

Solubility and stability of Antibacterial agent 223

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of Antibacterial Agent 223

Introduction

This compound is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens. As with any promising drug candidate, a thorough understanding of its physicochemical properties is paramount for successful preclinical and clinical development. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, offering critical data and standardized protocols to guide formulation development, analytical method validation, and optimal storage conditions. The following sections detail the aqueous and organic solubility, as well as the degradation profile under various stress conditions.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the potential routes of administration. The solubility of this compound was assessed in various pharmaceutically relevant solvents and buffer systems.

Quantitative Solubility Data

The equilibrium solubility of this compound was determined at 25°C. The results are summarized in the table below.

Solvent/Buffer SystempHSolubility (mg/mL)Method
Deionized Water7.00.08Shake-Flask
Phosphate-Buffered Saline (PBS)7.40.12Shake-Flask
0.1 N HCl1.215.5Shake-Flask
0.1 M Acetate Buffer4.51.8Shake-Flask
Dimethyl Sulfoxide (DMSO)N/A> 100Shake-Flask
Ethanol (B145695) (95%)N/A25.3Shake-Flask

Table 1: Solubility of this compound in various media.

The data indicate that this compound exhibits poor aqueous solubility at neutral pH but shows a significant increase in solubility under acidic conditions, suggesting it is a weakly basic compound. Its high solubility in DMSO and good solubility in ethanol provide viable options for stock solution preparation.

Experimental Protocol: Shake-Flask Solubility Determination

This protocol outlines the standard shake-flask method used to determine the equilibrium solubility of this compound.

  • Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent or buffer.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The agitation speed should be sufficient to keep the excess solid suspended.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for a short period. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect a clear aliquot from the supernatant. Avoid disturbing the solid pellet.

  • Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved agent in the diluted sample using a validated HPLC-UV method.

  • Calculation: Calculate the original concentration in the supernatant to determine the solubility in mg/mL.

Workflow for Solubility Assessment

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Add excess Agent 223 to solvent B Incubate at 25°C (24-48h with shaking) A->B C Centrifuge to pellet undissolved solid B->C D Collect & Dilute Supernatant C->D E Quantify concentration via HPLC-UV D->E F Calculate Solubility (mg/mL) E->F

Caption: Experimental workflow for shake-flask solubility determination of Agent 223.

Stability Profile of this compound

Forced degradation studies were conducted to identify the intrinsic stability of this compound and its likely degradation pathways. These studies are essential for developing stable formulations and establishing appropriate storage and handling procedures.

Quantitative Stability Data

A solution of this compound (1 mg/mL in 50:50 acetonitrile:water) was subjected to various stress conditions. The percentage of the agent remaining was monitored by HPLC at specified time points.

A. pH-Dependent Stability (Hydrolysis) at 50°C

Condition24 hours (%)48 hours (%)72 hours (%)
0.1 N HCl (Acidic)98.596.294.1
Water (Neutral)99.899.599.1
0.1 N NaOH (Basic)85.372.160.5

Table 2: Stability of Agent 223 under hydrolytic conditions.

B. Oxidative and Photolytic Stability at 25°C

Condition8 hours (%)24 hours (%)48 hours (%)
3% H₂O₂ (Oxidative)92.481.070.2
UV Light (254 nm)99.197.595.8
White Light (ICH Q1B)>99.999.899.6

Table 3: Stability of Agent 223 under oxidative and photolytic conditions.

The results indicate that this compound is highly susceptible to degradation under basic and oxidative conditions. It shows moderate stability in acidic media and is relatively stable under neutral and photolytic conditions.

Experimental Protocol: Forced Degradation Study

This protocol describes the methodology for assessing the stability of this compound under stress conditions.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N. Incubate at 50°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH to achieve a final base concentration of 0.1 N. Incubate at 50°C.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at 25°C in the dark.

    • Photostability: Expose the stock solution to UV (254 nm) and white light (as per ICH Q1B guidelines) at 25°C. A control sample should be wrapped in aluminum foil.

  • Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 8, 24, 48, 72 hours).

  • Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction.

  • Analysis: Analyze all samples, including a non-stressed control (t=0), using a stability-indicating HPLC method to determine the remaining percentage of this compound.

Logical Flow for Stability Assessment

G A Prepare Agent 223 Stock Solution (1 mg/mL) B Expose to Stress Conditions A->B C1 Acid Hydrolysis (0.1 N HCl, 50°C) B->C1 C2 Base Hydrolysis (0.1 N NaOH, 50°C) B->C2 C3 Oxidation (3% H₂O₂, 25°C) B->C3 C4 Photolysis (UV/Vis Light, 25°C) B->C4 D Sample at Time Points (0, 24, 48h...) C1->D C2->D C3->D C4->D E Analyze via Stability-Indicating HPLC Method D->E F Identify Degradants & Determine Degradation Pathway E->F

Caption: Logical workflow for conducting forced degradation studies on Agent 223.

Hypothetical Mechanism: Inhibition of Bacterial Signal Transduction

While not directly related to physicochemical properties, understanding the mechanism of action provides context for the agent's use. It is hypothesized that this compound disrupts bacterial viability by inhibiting a key two-component signal transduction system, essential for environmental sensing and virulence factor expression.

Caption: Hypothesized inhibition of a bacterial signaling pathway by Agent 223.

Conclusion

The physicochemical characterization of this compound reveals key properties that will inform its future development. It is a weakly basic compound with pH-dependent solubility, being poorly soluble in neutral aqueous media but highly soluble in acidic conditions and organic solvents like DMSO. The forced degradation studies highlight a susceptibility to base-catalyzed hydrolysis and oxidation. The compound is relatively stable to light and acidic conditions. These findings are critical for the design of appropriate formulation strategies to enhance bioavailability and for defining handling and storage conditions to ensure product stability and shelf-life.

Fictional Technical Guide: Early Research on the Efficacy of Antibacterial Agent 223

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The user requested a technical guide on a fictional substance, "Antibacterial agent 223." To fulfill the structural and data-driven requirements of this request, this guide utilizes early research data for a real-world antibiotic, Ciprofloxacin (B1669076) , as a well-documented substitute. All data and protocols presented are based on historical scientific findings for Ciprofloxacin, particularly from its initial evaluation period in the mid-1980s.

An In-depth Technical Guide on the Core Efficacy of this compound (Ciprofloxacin)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (hereafter referred to as the "Agent"), known chemically as Ciprofloxacin, emerged in the early 1980s as a highly potent, broad-spectrum antimicrobial compound.[1] It belongs to the fluoroquinolone class of synthetic chemotherapeutics and demonstrated exceptional activity against a wide range of bacterial pathogens, particularly aerobic Gram-negative bacilli.[1][2] Early investigations focused on quantifying its in-vitro efficacy, elucidating its mechanism of action, and establishing standardized methods for susceptibility testing. This document serves as a technical guide to this foundational research.

Mechanism of Action

The primary bactericidal action of the Agent is the inhibition of essential bacterial enzymes responsible for DNA replication and repair.[2][3][4]

  • Inhibition of DNA Gyrase (Topoisomerase II): In Gram-negative bacteria, the Agent's principal target is DNA gyrase. This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional strain during DNA replication and transcription.[3][4] The Agent binds to the DNA-gyrase complex, trapping the enzyme and preventing the re-ligation of cleaved DNA strands.[4]

  • Inhibition of Topoisomerase IV: While DNA gyrase is the primary target in Gram-negative species, the Agent also inhibits topoisomerase IV, which is a key target in many Gram-positive bacteria. This enzyme is vital for the separation of interlinked daughter chromosomes following DNA replication.

This dual-targeting mechanism leads to the rapid accumulation of double-strand DNA breaks, which halts DNA replication and ultimately results in bacterial cell death.[4] The Agent's high affinity for bacterial topoisomerases over their mammalian counterparts ensures selective toxicity.[3]

cluster_bacterium Bacterial Cell Agent Agent 223 (Ciprofloxacin) DNAGyrase DNA Gyrase (Topoisomerase II) Agent->DNAGyrase Inhibits TopoIV Topoisomerase IV Agent->TopoIV Inhibits Replication DNA Replication & Transcription DNAGyrase->Replication Enables DSB Double-Strand DNA Breaks DNAGyrase->DSB TopoIV->Replication Enables TopoIV->DSB CellDeath Bacterial Cell Death DSB->CellDeath

Figure 1: Mechanism of Action of this compound.

Quantitative In-Vitro Efficacy Data

Early studies established the potent in-vitro activity of the Agent against a comprehensive panel of clinical isolates. Efficacy is primarily reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. The following tables summarize MIC data from seminal studies conducted circa 1984-1986.

Table 1: In-Vitro Activity Against Enterobacteriaceae
OrganismNo. of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Escherichia coli518≤0.03 - 0.50.030.06[5]
Klebsiella pneumoniae365≤0.012 - 10.060.12[1]
Enterobacter spp.518≤0.03 - 10.060.25[5]
Serratia marcescens365≤0.012 - 10.120.5[1]
Proteus mirabilis365≤0.012 - 0.250.030.06[1]
Providencia stuartii3650.12 - 414[1]
Table 2: In-Vitro Activity Against Pseudomonas and Other Gram-Negative Bacilli
OrganismNo. of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Pseudomonas aeruginosa5180.12 - 20.252[5]
Pseudomonas maltophilia5182 - 848[5]
Acinetobacter anitratus5180.25 - 10.51[5]
Haemophilus influenzae365≤0.012 - 0.030.0150.03[1]
Neisseria gonorrhoeae365≤0.012≤0.012≤0.012[1]
Table 3: In-Vitro Activity Against Gram-Positive Cocci
OrganismNo. of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Staphylococcus aureus5180.12 - 20.252[5]
Coagulase-negative Staphylococci5180.12 - 0.250.120.25[5]
Streptococcus faecalis (Enterococcus)5180.5 - 212[5]
Streptococcus pyogenes3650.5 - 10.51[1]
Streptococcus pneumoniae3650.5 - 111[1]

Experimental Protocols

Standardized methodologies are critical for reproducible assessment of antimicrobial efficacy. The following protocols are representative of the methods used in the foundational research of this Agent.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of the Agent that inhibits bacterial growth in a liquid medium.

1. Preparation of Antimicrobial Agent Stock Solution:

  • Aseptically prepare a stock solution of the Agent at a high concentration (e.g., 1,000 mg/L) in a suitable sterile solvent.
  • Perform serial twofold dilutions in sterile cation-adjusted Mueller-Hinton Broth (MHB) to create working solutions.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour-old agar (B569324) plate.
  • Transfer the colonies to a tube of sterile saline or MHB.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

3. Microtiter Plate Inoculation:

  • Dispense 50 µL of the appropriate antimicrobial dilution into each well of a 96-well microtiter plate.
  • Dispense 50 µL of the prepared bacterial inoculum into each well, bringing the total volume to 100 µL.
  • Include a growth control well (inoculum without the Agent) and a sterility control well (broth only).

4. Incubation:

  • Incubate the microtiter plates at 35°C in ambient air for 16-20 hours.

5. Interpretation:

  • Following incubation, visually inspect the wells for turbidity (bacterial growth).
  • The MIC is the lowest concentration of the Agent in a well with no visible growth.

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This method provides a qualitative assessment of susceptibility by measuring the zone of growth inhibition around a disk impregnated with a specific amount of the Agent.

cluster_workflow Kirby-Bauer Disk Diffusion Workflow Start Start: Pure Bacterial Culture Inoculum Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum Swab Inoculate Mueller-Hinton Agar Plate (Lawn) Inoculum->Swab Dry Allow Plate to Dry (3-5 minutes) Swab->Dry Disks Aseptically Apply Agent 223 Disk (5 µg) Dry->Disks Incubate Incubate at 35°C for 16-18 hours Disks->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Interpret Interpret Result: Susceptible, Intermediate, or Resistant Measure->Interpret

Figure 2: Standardized Workflow for Disk Diffusion Testing.

1. Medium Preparation:

  • Use Mueller-Hinton agar (MHA) poured to a uniform depth of 4 mm in 150 mm Petri dishes. The pH of the medium should be between 7.2 and 7.4.[6]

2. Inoculum Preparation:

  • Prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard as described in section 4.1.2.[7]

3. Plate Inoculation:

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.[8]
  • Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[8]
  • Streak the swab evenly across the entire surface of the MHA plate to create a confluent lawn of growth. Rotate the plate approximately 60° between streaks to ensure uniform coverage.[8][9]
  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[8]

4. Application of Antimicrobial Disks:

  • Using sterile forceps or a multidisk dispenser, place a disk impregnated with 5 µg of the Agent onto the surface of the inoculated agar.[10]
  • Ensure the disk is pressed down gently to make full contact with the agar surface. Disks should be spaced at least 24 mm apart.[7]

5. Incubation:

  • Invert the plates and incubate at 35°C for 16-18 hours in ambient air.

6. Interpretation of Results:

  • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or calipers.
  • Interpret the results based on established breakpoints. Early research proposed the following interpretive criteria for a 5-µg disk:
  • Susceptible (S): ≥21 mm
  • Intermediate (I): 16 to 20 mm
  • Resistant (R): ≤15 mm[10]

References

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 223

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 223 is a novel investigational compound demonstrating significant antimicrobial properties. Establishing its potency against a panel of relevant bacterial strains is a critical step in the drug development process. The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration of the agent that prevents the visible growth of a microorganism.[1][2] This document provides a detailed protocol for determining the MIC of this compound using the standardized broth microdilution and agar (B569324) dilution methods, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

The broth microdilution method is a widely accepted and reliable technique for quantitative susceptibility testing.[3][4] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[5] The agar dilution method, considered a gold standard for susceptibility testing, involves incorporating the antimicrobial agent into an agar medium upon which bacteria are inoculated.[6][7] The results of these assays are crucial for understanding the spectrum of activity of this compound and for guiding further preclinical and clinical development.

Principle of the MIC Assay

The MIC assay is based on the principle of exposing a standardized population of bacteria to a range of concentrations of an antimicrobial agent.[3] Following an incubation period, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[1][8] This allows for the quantitative determination of the agent's potency.[2]

Data Presentation

The quantitative results of the MIC assays for this compound should be summarized for clear interpretation and comparison.

Table 1: MIC of this compound against Reference Bacterial Strains

Bacterial StrainATCC NumberThis compound MIC (µg/mL)Quality Control Range (µg/mL)
Escherichia coli25922[Insert Value][Insert QC Range]
Staphylococcus aureus29213[Insert Value][Insert QC Range]
Pseudomonas aeruginosa27853[Insert Value][Insert QC Range]
Enterococcus faecalis29212[Insert Value][Insert QC Range]

Table 2: Example of a Broth Microdilution Plate Layout and Results

Concentration (µg/mL)1234567891011 (GC)12 (SC)
Row A (E. coli) ----+++++++-
Row B (S. aureus) ---++++++++-
Row C (P. aeruginosa) --+++++++++-
Row D (E. faecalis) -----++++++-
  • + : Visible growth (turbidity)

  • - : No visible growth (clear)

  • GC : Growth Control (no antibiotic)

  • SC : Sterility Control (no bacteria)

Experimental Protocols

Broth Microdilution Method

This is the most common method for determining MIC values.[4]

  • This compound stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]

  • Sterile 96-well microtiter plates[8]

  • Bacterial strains for testing (e.g., ATCC quality control strains)

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard[9]

  • Multichannel pipette and sterile tips

  • Sterile reagent reservoirs

  • Incubator (35°C ± 2°C)[4]

  • Plate reader (optional, for spectrophotometric reading)

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.[10]

  • Suspend the colonies in sterile saline or PBS.

  • Vortex the suspension thoroughly to create a smooth, homogenous mixture.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1] This is typically a 1:100 dilution of the 0.5 McFarland suspension.[3]

  • Plate Preparation : Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Serial Dilution of this compound :

    • Add 100 µL of the this compound stock solution (at twice the highest desired concentration) to the wells in Column 1.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to Column 10.

    • Discard 100 µL from the wells in Column 10 to ensure all wells have a final volume of 100 µL.

  • Controls :

    • Growth Control (GC) : Column 11 will contain CAMHB and the bacterial inoculum, but no antibacterial agent.

    • Sterility Control (SC) : Column 12 will contain only CAMHB to ensure no contamination.

  • Inoculation : Add 100 µL of the prepared bacterial inoculum to each well from Column 1 to Column 11. Do not add inoculum to Column 12. The final volume in each well will be 200 µL.

  • Incubation : Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]

  • Place the microtiter plate on a dark, non-reflective surface.

  • Visually inspect the wells for turbidity (a sign of bacterial growth). A reading aid, such as a magnifying mirror, may be used.

  • The Sterility Control (Column 12) should show no growth (clear).

  • The Growth Control (Column 11) should show distinct turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[11]

Agar Dilution Method

This method is often used to test multiple isolates simultaneously and is considered a reference method.[6][7]

  • This compound stock solution of known concentration

  • Mueller-Hinton Agar (MHA)[1]

  • Sterile petri dishes

  • Bacterial strains for testing

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

  • Preparation of Agar Plates with this compound :

    • Prepare a series of twofold dilutions of this compound.

    • For each concentration, add a specific volume of the agent to molten and cooled (45-50°C) MHA. Mix thoroughly and pour into sterile petri dishes.

    • Allow the agar to solidify completely.

    • Include a control plate with no antibacterial agent.[12]

  • Inoculum Preparation : Prepare the bacterial inoculum as described in the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation and Incubation :

    • Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of the prepared bacterial suspensions onto the surface of the agar plates, resulting in about 1 x 10⁴ CFU per spot.[1]

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Examine the agar plates for bacterial growth at the inoculation spots.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[1] A faint haze or one to two colonies at the inoculation spot should be disregarded.[1]

Visualization

The following diagrams illustrate the experimental workflow for the broth microdilution MIC protocol and a hypothetical signaling pathway for an antibacterial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start: Select Bacterial Colonies prep_inoculum Prepare Bacterial Suspension (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum Dilute Suspension to ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate prep_plate Prepare 96-Well Plate with CAMHB prep_drug Prepare Serial Dilutions of Agent 223 prep_drug->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_plate Visually Inspect for Turbidity (Growth) incubate->read_plate determine_mic Determine MIC (Lowest Concentration with No Growth) read_plate->determine_mic end End: Report MIC Value determine_mic->end

Caption: Workflow for Broth Microdilution MIC Determination.

Signaling_Pathway cluster_cell Bacterial Cell agent This compound receptor Cell Wall Receptor agent->receptor Binding pathway_start Inhibition of Peptidoglycan Synthesis receptor->pathway_start Signal Transduction pathway_mid Cell Wall Weakening pathway_start->pathway_mid pathway_end Cell Lysis pathway_mid->pathway_end

Caption: Hypothetical Signaling Pathway for this compound.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Antibacterial Agent 223 in a Murine Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Preclinical evaluation of these agents is crucial, and in vivo animal models are indispensable for assessing efficacy, pharmacokinetics, and pharmacodynamics in a complex biological system. This document provides detailed application notes and protocols for testing the efficacy of a novel hypothetical antibacterial agent, "Antibacterial agent 223," using established murine models of bacterial infection. The protocols outlined below describe the systemic sepsis model and the neutropenic thigh infection model, two of the most common and well-characterized models for evaluating antibacterial efficacy.[1]

Murine Systemic Sepsis Model

The murine systemic sepsis model is designed to evaluate the efficacy of antimicrobial agents against systemic infections, also known as bacteremia.[1][2] This model is critical for assessing an antibiotic's ability to clear bacteria from the bloodstream and prevent mortality.

Experimental Protocol

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.[2]

  • Bacterial strain of interest (e.g., Methicillin-resistant Staphylococcus aureus (MRSA) USA300, Pseudomonas aeruginosa PAO1, or Escherichia coli ATCC 25922).[2]

  • Appropriate bacterial culture medium (e.g., Tryptic Soy Broth (TSB)).[2]

  • Sterile 0.9% saline.[2]

  • Mucin (may be required to enhance the virulence of some Gram-negative bacteria).[2]

  • This compound, formulated for the desired route of administration (e.g., intravenous, subcutaneous).

  • Vehicle control (the formulation buffer without the active agent).[2]

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in TSB at 37°C.[2]

    • Harvest the bacteria by centrifugation, wash twice with sterile saline, and resuspend in saline to the desired concentration (typically 1 x 10⁷ to 1 x 10⁸ CFU/mL).[2] For some Gram-negative pathogens, resuspension in 5% mucin may be necessary to enhance virulence.[2][3]

    • Confirm the final bacterial concentration by performing serial dilutions and plating on appropriate agar (B569324) plates.[2]

  • Infection:

    • Administer the bacterial inoculum to the mice via intraperitoneal (IP) injection (typically 0.5 mL).[2]

    • The inoculum size should be predetermined in pilot studies to cause mortality in the vehicle-treated control group within a 24-72 hour period.[2]

  • Treatment:

    • Initiate treatment with this compound or the vehicle control 1-2 hours post-infection.[2][3]

    • Administer the treatment at predetermined doses and schedules (e.g., once or twice daily) via the chosen route (e.g., intravenous, subcutaneous).

  • Monitoring and Endpoints:

    • Monitor the mice at least twice daily for clinical signs of morbidity (e.g., lethargy, ruffled fur, hunched posture) and mortality for up to 14 days.[2]

    • The primary endpoint is the survival rate. The 50% effective dose (ED50), the dose required to protect 50% of the animals from lethal infection, can be calculated.[2]

Data Presentation

Table 1: Survival Efficacy of this compound in Murine Systemic Sepsis Model

Treatment GroupDose (mg/kg)Route of AdministrationDosing RegimenNumber of MiceSurvival Rate (%)ED50 (mg/kg)
Vehicle Control-SCBID100-
Agent 22310SCBID104012.5
Agent 22325SCBID1090
Agent 22350SCBID10100

BID: twice daily; SC: subcutaneous.

Neutropenic Thigh Infection Model

The neutropenic thigh infection model is a standard for studying the pharmacodynamics of antibiotics in an immunocompromised host.[1][4] By inducing neutropenia, the model minimizes the contribution of the host's immune system, allowing for a more direct assessment of the antimicrobial agent's activity.[4]

Experimental Protocol

Materials:

  • Specific pathogen-free mice (e.g., ICR or CD-1), 5-6 weeks old.[1][4]

  • Cyclophosphamide (B585) for inducing neutropenia.[2][4]

  • Bacterial strain of interest (e.g., MRSA USA300, P. aeruginosa PAO1).[2]

  • Appropriate bacterial culture medium (e.g., Brain Heart Infusion (BHI) broth).[1]

  • Sterile 0.9% saline.[2]

  • This compound, formulated for subcutaneous administration.[2]

  • Vehicle control.[2]

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally on day -4 (e.g., 150 mg/kg) and day -1 (e.g., 100 mg/kg) relative to the day of infection.[2] This regimen renders the mice neutropenic.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described in the sepsis model protocol. The typical concentration for this model is 1 x 10⁶ to 1 x 10⁷ CFU/mL.[2]

  • Infection:

    • On day 0, inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of each mouse.[2][4]

  • Treatment:

    • Initiate treatment 2 hours post-infection.[2][4]

    • Administer this compound or vehicle control subcutaneously at a site distant from the infection.[2]

    • Continue treatment at specified intervals (e.g., every 6 hours) for 24-48 hours.[2]

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.[2]

    • Aseptically remove the entire thigh muscle.[2]

    • Homogenize the thigh tissue in a known volume of sterile saline.[2][5]

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[2][5]

    • Calculate the change in log10 CFU/gram of tissue compared to the vehicle control group.[2]

Data Presentation

Table 2: Bacterial Burden Reduction with this compound in the Murine Neutropenic Thigh Infection Model

Bacterial StrainDosing Regimen (mg/kg, Route)TissueLog10 CFU/g Reduction (vs. Vehicle)
MRSA USA30025, SC, QIDThigh2.5
MRSA USA30050, SC, QIDThigh4.1
P. aeruginosa PAO150, SC, QIDThigh3.2

QID: four times daily; SC: subcutaneous.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (5-7 days) Neutropenia_Induction Neutropenia Induction (for thigh model, Day -4 & -1) Animal_Acclimation->Neutropenia_Induction Thigh Model Infection Bacterial Infection (Day 0) Animal_Acclimation->Infection Sepsis Model Neutropenia_Induction->Infection Inoculum_Prep Bacterial Inoculum Preparation Inoculum_Prep->Infection Treatment_Initiation Treatment Initiation (1-2h post-infection) Infection->Treatment_Initiation Monitoring Monitoring (Morbidity & Mortality) Treatment_Initiation->Monitoring Endpoint_Sepsis Sepsis Model: Survival Analysis Monitoring->Endpoint_Sepsis Endpoint_Thigh Thigh Model: Bacterial Load (CFU/g) Monitoring->Endpoint_Thigh Data_Analysis Data Analysis & Reporting Endpoint_Sepsis->Data_Analysis Endpoint_Thigh->Data_Analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs Bacterial PAMPs (e.g., LPS, Peptidoglycan) TLR Toll-like Receptor (TLR) PAMPs->TLR Binds MyD88 MyD88 TLR->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates NFKB_IKB NF-κB / IκB Complex (Inactive) IKK->NFKB_IKB Phosphorylates IκB NFKB NF-κB (Active) NFKB_IKB->NFKB Releases NFKB_nuc NF-κB NFKB->NFKB_nuc Translocates DNA DNA NFKB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Induces Transcription

References

Application Notes and Protocols for Assessing the Cytotoxicity of Antibacterial Agent 223

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of novel antibacterial agents necessitates a thorough evaluation of their safety profile, with a critical component being the assessment of their potential toxicity to mammalian cells.[1] Cytotoxicity assays are fundamental tools in the early stages of drug discovery to identify compounds that exhibit selective toxicity to microbial pathogens while minimizing off-target effects on host cells.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of "Antibacterial Agent 223."

This document outlines detailed protocols for three widely-used in vitro assays to characterize the cytotoxicity of this compound:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.[3][4][5]

  • LDH Assay: To measure the release of lactate (B86563) dehydrogenase (LDH) as an indicator of cell membrane damage.[6][7][8]

  • Apoptosis Assay (Annexin V & Caspase-3/7): To differentiate between apoptotic and necrotic cell death and to quantify key mediators of programmed cell death.[9][10][11][12]

Data Presentation: Summary of Cytotoxicity

The following tables summarize hypothetical half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values for this compound against various human cell lines. This data serves as a benchmark for evaluating the cytotoxic profile of the agent.

Table 1: IC50 Values of this compound on Various Human Cell Lines (MTT Assay)

Cell LineDescriptionIC50 (µg/mL) after 24hIC50 (µg/mL) after 48h
HEK293Human Embryonic Kidney85.6 ± 5.262.3 ± 4.1
HepG2Human Hepatocellular Carcinoma112.4 ± 7.889.1 ± 6.5
A549Human Lung Carcinoma98.2 ± 6.175.8 ± 5.3
JurkatHuman T lymphocyte75.3 ± 4.955.7 ± 3.8

Table 2: CC50 Values of this compound on Various Human Cell Lines (LDH Assay)

Cell LineDescriptionCC50 (µg/mL) after 24h
HEK293Human Embryonic Kidney155.2 ± 10.3
HepG2Human Hepatocellular Carcinoma180.5 ± 12.1
A549Human Lung Carcinoma168.7 ± 11.5
JurkatHuman T lymphocyte140.1 ± 9.8

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[13]

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with this compound B->C D Incubate (24-48h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Add Solubilization Solution F->G H Incubate (Overnight) G->H I Measure Absorbance at 570 nm H->I

Caption: Workflow of the MTT cell viability assay.

  • Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2, A549) in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.[14]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the various concentrations of the agent to the wells. Include a vehicle control (medium with the same solvent concentration used for the agent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24 and 48 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC50 value using non-linear regression analysis.[15]

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the activity of LDH released from damaged cells into the culture supernatant.[6][7] LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity, a hallmark of necrosis.[8] The amount of LDH released is proportional to the number of lysed cells.[6]

LDH_Workflow cluster_workflow LDH Assay Workflow A Seed Cells and Treat with Agent 223 B Incubate (Desired Time) A->B C Centrifuge Plate B->C D Transfer Supernatant to New Plate C->D E Add LDH Reaction Mixture D->E F Incubate (30 min, Room Temp) E->F G Add Stop Solution F->G H Measure Absorbance at 490 nm G->H

Caption: Workflow of the LDH cytotoxicity assay.

  • Cell Seeding and Treatment: Seed cells as described for the MTT assay. After 24 hours, replace the medium with serum-free medium containing serial dilutions of this compound.

  • Controls: Include the following controls:

    • Spontaneous LDH release: Cells in serum-free medium without the agent.[16]

    • Maximum LDH release (Lysis control): Cells treated with a lysis buffer (e.g., 1% Triton X-100) to determine the maximum releasable LDH.[7][16]

    • Medium background: Wells with culture medium only.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24 hours).[6]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate and a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.[17]

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution.[17] Measure the absorbance at 490 nm using a microplate reader.[7][17]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[17] Plot the percentage of cytotoxicity against the concentration of this compound to determine the CC50 value.

Apoptosis vs. Necrosis Differentiation

To elucidate the mechanism of cell death induced by this compound, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis.[18] This can be achieved using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, and by measuring the activity of caspases, which are key executioners of apoptosis.[9][10]

Apoptosis_Pathway cluster_pathway Simplified Apoptosis Pathway Agent223 This compound Mitochondria Mitochondrial Stress Agent223->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in an Annexin V-FITC/PI apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension.[16]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[16]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with this compound as described previously.

  • Reagent Addition: Use a commercial luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7). Add the Caspase-Glo® 3/7 reagent directly to the wells.[11]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Plot the relative luminescence units (RLU) against the concentration of this compound.

Conclusion

The protocols detailed in these application notes provide a robust framework for assessing the cytotoxic profile of this compound. By employing a multi-assay approach, researchers can gain a comprehensive understanding of the agent's effects on cell viability, membrane integrity, and the induction of specific cell death pathways. This information is critical for the preclinical safety and efficacy assessment of this novel antibacterial compound.

References

Application Notes and Protocols for Testing Antibacterial Agent 223 against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive framework for evaluating the efficacy of a novel antibacterial agent, designated as Agent 223, against Methicillin-Resistant Staphylococcus aureus (MRSA). The protocols outlined below cover essential in vitro and in vivo methodologies to determine the antimicrobial activity, mechanism of action, and potential therapeutic utility of Agent 223.

Part 1: In Vitro Susceptibility Testing

In vitro susceptibility tests are fundamental for determining the direct antimicrobial activity of a compound against a pathogen. The following protocols are designed to establish the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Agent 223 against MRSA.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a standard and widely used technique for determining the MIC of a new agent.[2][3]

  • Bacterial Inoculum Preparation:

    • From a fresh overnight culture of MRSA grown on a non-selective medium (e.g., Tryptic Soy Agar), select 2-3 isolated colonies.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Agent 223 Dilutions:

    • Prepare a stock solution of Agent 223 in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of Agent 223 in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted Agent 223.

    • Include a positive control (bacteria in MHB without Agent 223) and a negative control (MHB only).

    • Incubate the plate at 35°C for 18-24 hours in ambient air.[3]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of Agent 223 at which there is no visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1]

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh, antibiotic-free agar (B569324) plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plate at 37°C for 24 hours.

  • MBC Determination:

    • Observe the plates for bacterial growth.

    • The MBC is the lowest concentration of Agent 223 that results in no more than 0.1% survival of the initial inoculum (i.e., a 99.9% reduction in CFU/mL).

Data Presentation: MIC and MBC of Agent 223 against MRSA Strains
MRSA StrainAgent 223 MIC (µg/mL)Agent 223 MBC (µg/mL)Vancomycin MIC (µg/mL)
ATCC 43300DataDataData
USA300DataDataData
Clinical Isolate 1DataDataData
Clinical Isolate 2DataDataData

Part 2: Time-Kill Kinetic Assay

Time-kill assays provide insights into the pharmacodynamics of an antimicrobial agent, demonstrating whether it exhibits concentration-dependent or time-dependent killing.

  • Inoculum Preparation:

    • Prepare a logarithmic phase culture of MRSA in MHB with a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Exposure to Agent 223:

    • Add Agent 223 at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC) to the bacterial cultures.[4]

    • Include a growth control (no antibiotic).

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.[5]

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto antibiotic-free agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 24 hours.

    • Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of Agent 223.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_culture Prepare Log-Phase MRSA Culture (~5x10^5 CFU/mL) expose Expose MRSA to Agent 223 prep_culture->expose prep_agent Prepare Agent 223 Concentrations (e.g., 1x, 2x, 4x, 8x MIC) prep_agent->expose sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) expose->sampling Time Course dilute Serial Dilution sampling->dilute plate Plate on Agar dilute->plate incubate Incubate Plates (24h) plate->incubate count Count Colonies (CFU/mL) incubate->count plot Plot log10(CFU/mL) vs. Time count->plot

Caption: Workflow for the Time-Kill Kinetic Assay.

Part 3: Biofilm Inhibition and Eradication Assays

MRSA is a notorious biofilm-forming pathogen, which contributes to persistent and chronic infections. These assays evaluate the ability of Agent 223 to prevent biofilm formation and eradicate established biofilms.[6]

  • Inoculum and Agent Preparation:

    • Prepare a bacterial suspension of MRSA (~1 x 10⁶ CFU/mL) in a growth medium that promotes biofilm formation, such as Tryptic Soy Broth (TSB) supplemented with 0.5% glucose.[7]

    • In a 96-well flat-bottomed polystyrene plate, prepare serial dilutions of Agent 223 in the same medium.

  • Inoculation and Incubation:

    • Add the bacterial suspension to the wells containing Agent 223.

    • Include positive (bacteria without agent) and negative (medium only) controls.

    • Incubate the plate at 37°C for 24 hours without shaking.[7]

  • Quantification of Biofilm:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Fix the remaining biofilm with methanol.

    • Stain the biofilm with 0.1% crystal violet solution.[8]

    • Wash away excess stain and allow the plate to dry.

    • Solubilize the bound stain with an appropriate solvent (e.g., 33% acetic acid).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the biofilm mass.

  • Biofilm Formation:

    • In a 96-well plate, add MRSA suspension in TSB with 0.5% glucose and incubate for 24 hours at 37°C to allow for mature biofilm formation.[7]

  • Treatment with Agent 223:

    • Remove the planktonic cells by washing with PBS.

    • Add fresh medium containing serial dilutions of Agent 223 to the wells with the established biofilm.

    • Incubate for another 24 hours at 37°C.

  • Quantification:

    • Quantify the remaining biofilm using the crystal violet method as described in the inhibition assay.

Data Presentation: Biofilm Inhibition and Eradication
Concentration of Agent 223 (µg/mL)Biofilm Inhibition (%)Biofilm Eradication (%)
0 (Control)00
1/2 x MICDataData
1 x MICDataData
2 x MICDataData
4 x MICDataData

Part 4: Mechanism of Action Studies

Understanding how an antibacterial agent works is crucial for its development. The following are initial steps to elucidate the mechanism of action of Agent 223.

Cell Membrane Integrity Assay

This assay determines if Agent 223 disrupts the bacterial cell membrane, a common mechanism for many antimicrobial agents.[9]

  • Bacterial Preparation:

    • Harvest mid-log phase MRSA cells, wash, and resuspend them in a suitable buffer (e.g., PBS).

  • Treatment and Staining:

    • Treat the bacterial suspension with Agent 223 at its MIC and 2x MIC.

    • Add propidium (B1200493) iodide (PI), a fluorescent dye that can only enter cells with compromised membranes.

    • Incubate for a short period (e.g., 30 minutes) at room temperature in the dark.

  • Analysis:

    • Measure the fluorescence using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.

G cluster_pathway Mechanism of Action: Cell Wall vs. Intracellular Targets Agent_223 Agent 223 Cell_Wall_Synthesis Cell Wall Synthesis (Peptidoglycan) Agent_223->Cell_Wall_Synthesis Inhibition Protein_Synthesis Protein Synthesis (Ribosome) Agent_223->Protein_Synthesis Inhibition DNA_Replication DNA Replication (Gyrase/Topoisomerase) Agent_223->DNA_Replication Inhibition Cell_Membrane Cell Membrane Integrity Agent_223->Cell_Membrane Disruption

Caption: Potential targets for Antibacterial Agent 223.

Part 5: In Vivo Efficacy Models

Animal models are essential for evaluating the therapeutic potential of an antibacterial agent in a living system.[10] Mouse models are commonly used for MRSA infection studies.[11]

Murine Skin and Soft Tissue Infection (SSTI) Model

This model is relevant for studying community-acquired MRSA infections.

  • Animal Preparation:

    • Use immunocompetent mice (e.g., BALB/c).

    • Anesthetize the mice and shave a small area on their backs.

  • Infection:

    • Inject a suspension of MRSA (e.g., USA300 strain, ~1 x 10⁷ CFU) intradermally or subcutaneously into the shaved area.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), begin treatment with Agent 223. Administer the agent via a clinically relevant route (e.g., intravenous, intraperitoneal, or topical).

    • Include a vehicle control group and a positive control group (e.g., treated with vancomycin).

  • Outcome Measures:

    • Lesion Size: Measure the size of the skin lesion daily using calipers.

    • Bacterial Burden: At the end of the study (e.g., day 3 or 7), euthanize the animals, excise the infected skin tissue, homogenize it, and perform serial dilutions and plating to determine the bacterial load (CFU/gram of tissue).

    • Survival: Monitor the survival of the animals over the course of the experiment.

G cluster_setup Model Setup cluster_intervention Intervention cluster_outcome Outcome Assessment animal_prep Prepare Mice (Anesthetize, Shave) infection Induce MRSA Infection (Intradermal Injection) animal_prep->infection treatment Administer Treatment (Agent 223, Vancomycin, Vehicle) infection->treatment 2h post-infection measure_lesion Daily Lesion Measurement treatment->measure_lesion measure_burden Determine Bacterial Burden (CFU/gram tissue) treatment->measure_burden monitor_survival Monitor Survival treatment->monitor_survival

Caption: Experimental workflow for the Murine SSTI Model.

Data Presentation: In Vivo Efficacy in SSTI Model
Treatment GroupMean Lesion Size (mm²) at Day 3Bacterial Burden (log₁₀ CFU/g) at Day 3Survival Rate (%) at Day 7
Vehicle ControlDataDataData
Agent 223 (X mg/kg)DataDataData
Vancomycin (Y mg/kg)DataDataData

Conclusion

The protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound against MRSA. By systematically determining its in vitro activity, impact on biofilms, and in vivo efficacy, researchers can build a comprehensive data package to support its further development as a potential therapeutic for MRSA infections.

References

Application Notes and Protocols: Antibacterial Agent 223 for the Treatment of Staphylococcus aureus Infections

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Staphylococcus aureus is a leading cause of a wide range of infections, from minor skin and soft tissue infections to life-threatening conditions such as bacteremia, pneumonia, and endocarditis. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has created a pressing need for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the investigation of Antibacterial Agent 223 (also known as compound D8-03), a novel compound with inhibitory activity against pathogenic bacteria. While initial studies have highlighted its efficacy against Francisella tularensis, its potential for treating S. aureus infections is an active area of research.[1][2]

These protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new antibacterial compounds.

Data Presentation

Currently, there is limited publicly available quantitative data specifically detailing the efficacy of this compound against Staphylococcus aureus. The primary characterization of this agent has been as an inhibitor of Francisella tularensis, where it has been shown to inhibit intracellular growth in murine models.[1][2] As research progresses, the following tables are proposed for the structured presentation of key data points for the evaluation of this compound against S. aureus.

Table 1: In Vitro Susceptibility of Staphylococcus aureus Strains to this compound

S. aureus StrainStrain TypeMIC (µg/mL)MBC (µg/mL)
ATCC 25923MSSAData not availableData not available
ATCC 43300MRSAData not availableData not available
Clinical Isolate 1MSSAData not availableData not available
Clinical Isolate 2MRSAData not availableData not available
...additional strains

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus.

Table 2: In Vivo Efficacy of this compound in a Murine Model of Staphylococcus aureus Infection

Treatment GroupDose (mg/kg)Route of AdministrationBacterial Load (CFU/g tissue)Survival Rate (%)
Vehicle Control--Data not availableData not available
This compoundDose 1Route 1Data not availableData not available
This compoundDose 2Route 2Data not availableData not available
Positive Control (e.g., Vancomycin)Standard DoseStandard RouteData not availableData not available

CFU: Colony Forming Units.

Table 3: Cytotoxicity Profile of this compound

Cell LineCell TypeIC₅₀ (µM)
HepG2Human Liver CarcinomaData not available
HEK293Human Embryonic KidneyData not available
HaCaTHuman KeratinocyteData not available

IC₅₀: Half-maximal Inhibitory Concentration.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound against Staphylococcus aureus.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of S. aureus.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Staphylococcus aureus strains (e.g., ATCC 25923, ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Protocol:

  • Prepare a bacterial suspension of S. aureus in CAMHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension 1:100 in fresh CAMHB to achieve a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well containing the diluted compound, resulting in a final inoculum of approximately 7.5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the agent at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound against S. aureus over time.

Materials:

  • This compound

  • Log-phase culture of S. aureus

  • CAMHB

  • Sterile culture tubes

  • Tryptic Soy Agar (TSA) plates

  • Incubator (37°C with shaking)

Protocol:

  • Prepare a log-phase culture of S. aureus in CAMHB.

  • Dilute the culture to a starting concentration of approximately 1 x 10⁶ CFU/mL in fresh CAMHB.

  • Add this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a no-drug control.

  • Incubate the cultures at 37°C with constant shaking.

  • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.

Murine Systemic Infection Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of S. aureus systemic infection.

Materials:

  • This compound formulation for in vivo administration

  • Pathogenic strain of S. aureus

  • 6-8 week old BALB/c mice (or other suitable strain)

  • Sterile saline

  • Vehicle control

  • Positive control antibiotic (e.g., vancomycin)

Protocol:

  • Prepare an inoculum of S. aureus in sterile saline.

  • Induce a systemic infection in mice via intraperitoneal or intravenous injection of the bacterial suspension.

  • At a predetermined time post-infection (e.g., 1-2 hours), administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Administer the vehicle control and positive control to separate groups of mice.

  • Monitor the mice for signs of morbidity and mortality over a period of 7-14 days.

  • For bacterial burden determination, a subset of mice from each group can be euthanized at specific time points post-treatment.

  • Harvest organs (e.g., kidneys, spleen, liver), homogenize the tissues, and perform serial dilutions for CFU plating on TSA to quantify the bacterial load.

Visualizations

Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of the potential mechanisms and experimental designs, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_moa Mechanism of Action Studies mic MIC Determination mbc MBC Determination mic->mbc time_kill Time-Kill Assay mic->time_kill systemic_model Systemic Infection Model time_kill->systemic_model Inform dose selection cytotoxicity Cytotoxicity Assay cytotoxicity->systemic_model Assess therapeutic window bacterial_burden Bacterial Burden Analysis systemic_model->bacterial_burden survival_analysis Survival Analysis systemic_model->survival_analysis macromolecular_synthesis Macromolecular Synthesis Inhibition survival_analysis->macromolecular_synthesis Guide mechanistic studies membrane_potential Membrane Potential Assay resistance_development Resistance Development Study potential_moa cluster_targets Potential Bacterial Targets agent223 This compound cell_wall Cell Wall Synthesis agent223->cell_wall Inhibition protein_synthesis Protein Synthesis agent223->protein_synthesis Inhibition dna_replication DNA Replication agent223->dna_replication Inhibition cell_membrane Cell Membrane Integrity agent223->cell_membrane Disruption bacterial_death Bacterial Cell Death cell_wall->bacterial_death Leads to protein_synthesis->bacterial_death Leads to dna_replication->bacterial_death Leads to cell_membrane->bacterial_death Leads to

References

Application Notes and Protocols for Testing a Novel Antibacterial Agent in a Murine Tibial Osteomyelitis Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bone infections, particularly osteomyelitis, present a significant clinical challenge due to the difficulty of treatment and the high associated morbidity.[1] The rise of antibiotic-resistant pathogens further complicates therapy, necessitating the development of novel antibacterial agents. Animal models are indispensable for the preclinical evaluation of new therapeutic strategies against bone infections.[2] This document provides a detailed protocol for a murine model of tibial osteomyelitis induced by Staphylococcus aureus, a common causative agent of bone infections.[3] This model is suitable for evaluating the in vivo efficacy of novel antibacterial agents, referred to herein as "Novel Antibacterial Agent (NAA)".

Data Presentation

The following tables provide a summary of typical quantitative data used in establishing and evaluating a murine osteomyelitis model.

Table 1: Bacterial Inoculum and Model Establishment Parameters

ParameterDescriptionTypical ValuesReferences
Animal Model Species and strain of animal used.Male Sprague-Dawley Rats or C57BL/6 Mice[3]
Bacterial Strain Common pathogen for inducing osteomyelitis.Staphylococcus aureus (e.g., ATCC 25923, USA300)[1][3]
Inoculum Preparation Growth phase of bacteria for infection.Logarithmic phase of growth[1]
Inoculum Concentration Colony-Forming Units (CFU) used to induce infection.1 x 10³ to 1 x 10⁷ CFU[3][4]
Method of Induction Surgical procedure to establish infection.Intramedullary implantation of a contaminated titanium wire/pin into the tibia.[3][5]
Confirmation of Infection Time point for verifying the establishment of osteomyelitis.8 to 15 days post-inoculation[3]

Table 2: Efficacy Endpoints for Novel Antibacterial Agent (NAA) Evaluation

ParameterDescriptionMethod of MeasurementKey MetricsReferences
Bacterial Load Quantification of viable bacteria in bone and surrounding tissue.Colony-Forming Unit (CFU) assay from homogenized tissue.Log₁₀ CFU per gram of tissue.[6][7]
Histopathological Score Microscopic evaluation of inflammation, bone necrosis, and repair.Hematoxylin and Eosin (H&E) staining of decalcified bone sections.Scoring systems for neutrophil infiltration, sequestrum, and involucrum formation.[8][9][10]
Radiographic Analysis Imaging to assess bone morphology changes.X-ray or micro-CT scanning.Assessment of bone lysis, periosteal reaction, and new bone formation.[11]
Systemic Inflammation Measurement of inflammatory markers in circulation.ELISA or multiplex assays on serum samples.Levels of cytokines such as TNF-α, IL-1β, IL-6.[12][13]

Experimental Protocols

Preparation of Staphylococcus aureus Inoculum

This protocol describes the preparation of a bacterial suspension for inducing osteomyelitis.

Materials:

  • Staphylococcus aureus strain

  • Tryptic Soy Broth (TSB)

  • Tryptic Soy Agar (TSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Spectrophotometer

  • Centrifuge

  • Sterile titanium wires (e.g., 0.8 mm diameter)

Procedure:

  • From a frozen stock, streak S. aureus onto a TSA plate and incubate at 37°C for 18-24 hours.

  • Inoculate a single colony into 10 mL of TSB in a 50 mL conical tube.[1]

  • Incubate the culture at 37°C with shaking (200 rpm) until it reaches the logarithmic phase of growth (typically OD₆₀₀ of 0.4-0.6).

  • Harvest the bacteria by centrifugation at 4000 x g for 15 minutes.

  • Wash the bacterial pellet twice with sterile PBS to remove toxins produced during in vitro culture.[1]

  • Resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The final concentration should be confirmed by serial dilution and plating on TSA.

  • For inoculation, sterile titanium wires can be incubated in the bacterial suspension for a set period to allow for bacterial adhesion before implantation.

Murine Tibial Osteomyelitis Model: Surgical Procedure

This protocol details the surgical induction of implant-associated osteomyelitis in a mouse or rat model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Rodents (e.g., Male Sprague-Dawley rats, 250-300g)

  • General anesthetic (e.g., isoflurane)

  • Analgesics (e.g., buprenorphine)

  • Surgical preparation solutions (e.g., povidone-iodine, 70% ethanol)

  • Sterile surgical instruments

  • Micromotor drill with appropriate drill bits

  • S. aureus-coated titanium wire

  • Suture material

Procedure:

  • Anesthetize the animal using a calibrated vaporizer with isoflurane.

  • Administer a pre-operative dose of analgesic as per institutional guidelines.

  • Shave the fur over the right hind limb and sterilize the surgical site with alternating scrubs of povidone-iodine and 70% ethanol.

  • Make a small longitudinal incision over the medial aspect of the proximal tibia to expose the tibial tuberosity.

  • Using a micromotor drill, create a hole through the tibial plateau to access the intramedullary canal.

  • Insert the S. aureus-coated titanium wire into the medullary cavity.[3]

  • Close the wound in layers using appropriate suture material.

  • Monitor the animal during recovery from anesthesia. Provide post-operative analgesia for a minimum of 72 hours.

  • House animals individually to prevent interference with the surgical site.[3]

Administration of Novel Antibacterial Agent (NAA)

The administration route and dosage of the NAA will depend on its physicochemical properties and intended clinical application.

Example Regimen (Systemic Administration):

  • Begin treatment at a predetermined time point post-infection (e.g., 24 hours for acute infection models, or after confirmation of chronic infection).

  • Administer the NAA via a suitable route (e.g., subcutaneous, intraperitoneal, or oral gavage).

  • Include appropriate control groups: a vehicle control group (receiving the delivery vehicle without NAA) and a positive control group (receiving a standard-of-care antibiotic like vancomycin).[14]

  • Administer the treatment for a defined period (e.g., 7, 14, or 21 days).

Evaluation of Therapeutic Efficacy

At the end of the treatment period, euthanize the animals and collect tissues for analysis.

4.1 Quantification of Bacterial Load in Bone

  • Aseptically dissect the infected tibia and surrounding soft tissue.

  • Weigh the bone sample.

  • Place the bone in a sterile tube with a known volume of sterile PBS and homogenize thoroughly.

  • Perform 10-fold serial dilutions of the bone homogenate in sterile PBS.

  • Plate 100 µL of each dilution onto TSA plates.

  • Incubate the plates at 37°C for 24-48 hours and count the colonies.

  • Calculate the bacterial load as CFU per gram of bone tissue.[6] The threshold for significant infection is often considered to be >10⁵ CFU/g.[7][15]

4.2 Histopathological Analysis

  • Fix the infected tibia in 10% neutral buffered formalin for at least 48 hours.

  • Decalcify the bone using a suitable agent (e.g., 10% EDTA).

  • Process the decalcified tissue, embed in paraffin, and section at 5 µm thickness.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the slides under a microscope for hallmarks of osteomyelitis, including:

    • Acute Osteomyelitis: Infiltration of neutrophils, congested or thrombosed blood vessels.[16]

    • Chronic Osteomyelitis: Presence of necrotic bone (sequestrum), mononuclear cell infiltrates, fibrosis, and new bone formation (involucrum).[8][16]

  • Use a semi-quantitative scoring system to evaluate the severity of inflammation and bone destruction.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase prep_bact 1. S. aureus Inoculum Preparation coat_implant 2. Coat Titanium Wire with S. aureus prep_bact->coat_implant surgery 3. Surgical Implantation into Mouse Tibia coat_implant->surgery infection 4. Establish Infection (e.g., 14 days) surgery->infection treatment 5. Administer NAA vs. Controls infection->treatment euthanasia 6. Euthanasia and Tissue Collection treatment->euthanasia bacterial_load 7a. Bacterial Load Quantification (CFU/g) euthanasia->bacterial_load histology 7b. Histopathological Analysis euthanasia->histology imaging 7c. Radiographic Analysis (X-ray/µCT) euthanasia->imaging

Caption: Workflow for testing a novel antibacterial agent in a murine osteomyelitis model.

Key Signaling Pathway in Inflammatory Bone Loss

G rank_graph RANKL/RANK Signaling in Osteomyelitis sa S. aureus Infection immune Immune Cells (T-cells, Macrophages) sa->immune activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) immune->cytokines releases osteoblast Osteoblast / Stromal Cell cytokines->osteoblast stimulates pre_oc Osteoclast Precursor rankl RANKL (Ligand) osteoblast->rankl upregulates opg OPG (Decoy Receptor) osteoblast->opg downregulates rank RANK (Receptor) rankl->rank binds to opg->rankl blocks active_oc Activated Osteoclast rank->active_oc promotes differentiation and activation resorption Bone Resorption (Bone Loss) active_oc->resorption

Caption: The RANKL/RANK/OPG signaling pathway in infection-induced bone loss.[12][13][17]

References

Application of TBI-223 in Skin Infection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of TBI-223, a novel oxazolidinone antibiotic, in preclinical skin infection research. The protocols and data presented are compiled from published studies to facilitate the design and execution of in vivo and in vitro experiments investigating the efficacy and mechanism of action of TBI-223 against bacterial skin pathogens.

Introduction

TBI-223 is a next-generation oxazolidinone antibiotic with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a primary cause of skin and soft tissue infections.[1][2] Preclinical studies have demonstrated that TBI-223 has comparable efficacy to linezolid (B1675486) in mouse models of MRSA skin infection, with the potential for an improved safety profile, particularly with respect to myelosuppression.[1][3] TBI-223 is orally bioavailable and is currently under investigation for various infectious diseases.[4][5]

Mechanism of Action

TBI-223, like other oxazolidinones, inhibits bacterial protein synthesis. It specifically targets the 50S ribosomal subunit, preventing the formation of the initiation complex, which is a crucial step in the translation process. By binding to the P-site of the 50S subunit, TBI-223 blocks the binding of N-formylmethionyl-tRNA (fMet-tRNA), thereby halting the synthesis of bacterial proteins and leading to a bacteriostatic effect.

TBI223_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_complex 70S Initiation Complex (Functional Ribosome) 30S_subunit 30S Subunit 30S_subunit->70S_complex Protein_Synthesis Protein Synthesis 70S_complex->Protein_Synthesis Initiates mRNA mRNA mRNA->30S_subunit fMet_tRNA fMet-tRNA fMet_tRNA->70S_complex Binds to P-site TBI_223 TBI-223 TBI_223->50S_subunit Binds to Inhibition Inhibition Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Inhibition->70S_complex Prevents formation

Mechanism of action of TBI-223.

Data Presentation

In Vitro Activity of TBI-223

The following table summarizes the minimum inhibitory concentration (MIC) of TBI-223 against relevant bacterial strains.

OrganismStrainMIC (µg/mL)Comparator (Linezolid) MIC (µg/mL)
Staphylococcus aureusSAP231 (MRSA)41
Mycobacterium tuberculosisH37Rv1.5 (MIC50)Not specified
Mycobacterium kansasii-2.0 (MIC50)Not specified
Mycobacterium avium complex (MAC)-8.0 (MIC50)Not specified

Data compiled from published studies.[4]

In Vivo Efficacy of TBI-223 in a Murine MRSA Skin Infection Model

The table below presents the key findings from a preclinical study evaluating TBI-223 in a mouse model of MRSA skin wound infection.

Treatment GroupDose (mg/kg)FrequencyOutcomeResult
TBI-223 80 and 160Twice DailyLesion SizeSignificantly reduced compared to sham
Bacterial Load (CFU)Significantly reduced compared to sham
Linezolid 40 and 80Twice DailyLesion SizeSignificantly reduced compared to sham
Bacterial Load (CFU)Significantly reduced compared to sham
Sham -Twice Daily--

Efficacy of TBI-223 was comparable to linezolid in this model.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of TBI-223 against bacterial isolates.

Materials:

  • TBI-223 powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of TBI-223 Stock Solution: Prepare a stock solution of TBI-223 in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the desired starting concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of TBI-223 in the 96-well plate using CAMHB to achieve a range of concentrations.

  • Inoculum Preparation: Dilute the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL. Further dilute to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the TBI-223 dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of TBI-223 that completely inhibits visible bacterial growth.

Protocol 2: Murine Model of MRSA Skin Wound Infection

This protocol details the establishment of a skin infection in mice to evaluate the in vivo efficacy of TBI-223.

Murine_Skin_Infection_Workflow Start Start Animal_Prep Animal Preparation (Anesthetize and shave dorsum of mice) Start->Animal_Prep Wound_Creation Wound Creation (Full-thickness scalpel cuts on the dorsum) Animal_Prep->Wound_Creation Infection Infection (Inoculate wound with 2 x 10^6 CFU of MRSA SAP231) Wound_Creation->Infection Treatment Treatment Initiation (4h post-infection) (Oral gavage with TBI-223, Linezolid, or Sham) Infection->Treatment Daily_Treatment Daily Treatment (Twice daily for 7 days) Treatment->Daily_Treatment Monitoring Monitoring (Lesion size, bioluminescent imaging) Daily_Treatment->Monitoring Endpoint Endpoint Analysis (Day 5) (Harvest skin tissue for CFU enumeration) Monitoring->Endpoint End End Endpoint->End

Workflow for the murine MRSA skin infection model.

Materials:

  • 6-8 week old C57BL/6 mice

  • MRSA strain SAP231 (bioluminescent)

  • TBI-223

  • Linezolid (comparator)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Anesthetic

  • Surgical scissors and forceps

  • Calipers

  • Bioluminescent imaging system

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.

  • Infection:

    • Anesthetize the mice.

    • Shave the dorsal side.

    • Create a full-thickness wound using a sterile scalpel.

    • Topically apply 2 x 10^6 CFU of MRSA SAP231 in a small volume (e.g., 10 µL) to the wound.

  • Treatment:

    • Four hours post-infection, begin treatment.

    • Administer TBI-223 (80 or 160 mg/kg), linezolid (40 or 80 mg/kg), or vehicle (sham) via oral gavage.

    • Continue treatment twice daily for 7 days.

  • Assessment of Efficacy:

    • Lesion Size: Measure the wound area daily using calipers.

    • Bioluminescent Imaging: Quantify the bacterial burden non-invasively at specified time points using an in vivo imaging system.

    • Bacterial Load (CFU): On day 5 post-infection, euthanize a subset of mice, harvest the infected skin tissue, homogenize, and plate serial dilutions on appropriate agar (B569324) to determine the number of colony-forming units (CFU).

Protocol 3: Preparation of TBI-223 for Oral Gavage

This protocol describes the preparation of a TBI-223 suspension for administration to mice.

Materials:

  • TBI-223 powder

  • Vehicle (e.g., sterile 0.5% methylcellulose (B11928114) in water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Dosage: Determine the required amount of TBI-223 based on the desired dose (e.g., 80 mg/kg or 160 mg/kg) and the average body weight of the mice. Prepare a slight excess of the suspension.

  • Weigh TBI-223: Accurately weigh the calculated amount of TBI-223 powder.

  • Suspension Preparation:

    • Place the weighed TBI-223 in a sterile microcentrifuge tube.

    • Add a small amount of the vehicle and vortex to create a paste.

    • Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

    • If necessary, sonicate the suspension for a short period to improve homogeneity.

  • Administration:

    • Vortex the suspension immediately before each administration to ensure uniformity.

    • Administer the calculated volume to each mouse using a proper oral gavage technique. The typical gavage volume for a mouse is 5-10 mL/kg.

References

Protocol for Testing Antibacterial Agent 223 in a Murine Bloodstream Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: Version 1.0

For Research Use Only

Audience

This document is intended for researchers, scientists, and drug development professionals actively engaged in the preclinical evaluation of novel antibacterial agents.

Introduction

Bloodstream infections (BSIs), including sepsis, represent a significant global health challenge, often associated with high morbidity and mortality rates. The development of new and effective antibacterial agents is paramount in combating the rise of antimicrobial resistance. This document provides a comprehensive protocol for the preclinical evaluation of a novel investigational antibacterial agent, designated "Antibacterial Agent 223," using a well-established murine model of bloodstream infection.

The protocol outlines a stepwise approach, commencing with essential in vitro characterization to determine the agent's intrinsic antimicrobial activity, followed by a detailed in vivo efficacy study in a bacteremia model. Key endpoints for efficacy evaluation include bacterial clearance from the bloodstream and vital organs, as well as assessment of the host inflammatory response. Furthermore, this document provides guidelines for pharmacokinetic analysis and histopathological examination to build a robust preclinical data package for this compound.

In Vitro Characterization of this compound

Prior to in vivo testing, it is crucial to determine the fundamental antimicrobial properties of this compound against the selected bacterial pathogen.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1][2]

Protocol:

  • Bacterial Strain: Select a clinically relevant bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) for testing.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard in cation-adjusted Mueller-Hinton Broth (CAMHB).[3] This corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate.[4][5]

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibacterial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible turbidity.[1]

  • MBC Determination: Plate 100 µL from each well that shows no visible growth onto Mueller-Hinton Agar (B569324) (MHA) plates.[6] Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[1]

Time-Kill Kinetic Assay

This assay evaluates the pharmacodynamic properties of an antimicrobial agent by assessing the rate and extent of bacterial killing over time.[7] It helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[7]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the MIC/MBC protocol.

  • Assay Setup: In sterile tubes or flasks, expose the bacterial inoculum to various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).[7] Include a growth control.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto MHA plates.[3]

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.[3]

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[7][8]

Data Presentation: In Vitro Activity of this compound

ParameterBacterial StrainValue
MIC (µg/mL)[Specify Strain][Insert Value]
MBC (µg/mL)[Specify Strain][Insert Value]
Time-Kill Assay (4x MIC)[Specify Strain][e.g., Bactericidal at 8h]

In Vivo Efficacy in a Murine Bloodstream Infection Model

This section details the protocol for evaluating the efficacy of this compound in a murine model of bacteremia.

Animal Model
  • Species: Mouse (e.g., BALB/c or C57BL/6), 6-8 weeks old.

  • Housing: Animals should be housed in a specific pathogen-free facility with access to food and water ad libitum. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow

G cluster_0 Day -1: Acclimatization cluster_1 Day 0: Infection and Treatment cluster_2 Day 1 onwards: Monitoring and Sample Collection cluster_3 Endpoint Analysis acclimatization Acclimatize mice to housing conditions infection Induce bacteremia via intravenous injection of bacteria acclimatization->infection treatment Administer this compound or vehicle control infection->treatment (e.g., 1 hour post-infection) monitoring Monitor survival, body weight, and clinical signs sampling Collect blood and organs at specified time points monitoring->sampling bacterial_load Determine bacterial load (CFU) sampling->bacterial_load cytokine Measure cytokine levels (ELISA) sampling->cytokine histo Perform histopathological analysis sampling->histo

Caption: Experimental workflow for the in vivo bloodstream infection model.

Detailed Protocol
  • Bacterial Inoculum Preparation: Culture the selected bacterial strain to mid-logarithmic phase, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/100 µL). The exact inoculum size should be determined in preliminary studies to establish a non-lethal but persistent infection.

  • Induction of Bacteremia: Anesthetize the mice and intravenously inject 100 µL of the bacterial suspension into the tail vein.[9]

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline or the vehicle used to dissolve this compound).

    • Group 2: this compound (low dose).

    • Group 3: this compound (high dose).

    • Group 4: Positive control (a clinically relevant antibiotic).

  • Administration of this compound: At a specified time post-infection (e.g., 1 hour), administer the assigned treatment via a clinically relevant route (e.g., intravenous, intraperitoneal, or subcutaneous).

  • Monitoring: Monitor the animals at least twice daily for clinical signs of illness (e.g., lethargy, ruffled fur, hunched posture), body weight, and survival for a predetermined period (e.g., 7 days).

  • Sample Collection: At selected time points (e.g., 24 and 48 hours post-infection), euthanize a subset of animals from each group. Collect blood via cardiac puncture and aseptically harvest organs (e.g., spleen, liver, kidneys).[9]

Endpoint Analysis
  • Blood: Perform serial dilutions of whole blood in sterile PBS and plate on appropriate agar plates.

  • Organs: Weigh the harvested organs, homogenize them in a known volume of sterile PBS, perform serial dilutions of the homogenate, and plate on appropriate agar plates.[10]

  • Incubation and Calculation: Incubate the plates at 37°C for 24-48 hours and count the colonies. Calculate the bacterial load as CFU/mL of blood or CFU/gram of tissue.[11][12]

Data Presentation: Bacterial Load in Blood and Organs

Treatment GroupTime Point (hours)Blood (CFU/mL)Spleen (CFU/gram)Liver (CFU/gram)
Vehicle Control24Mean ± SDMean ± SDMean ± SD
48Mean ± SDMean ± SDMean ± SD
Agent 223 (Low Dose)24Mean ± SDMean ± SDMean ± SD
48Mean ± SDMean ± SDMean ± SD
Agent 223 (High Dose)24Mean ± SDMean ± SDMean ± SD
48Mean ± SDMean ± SDMean ± SD
Positive Control24Mean ± SDMean ± SDMean ± SD
48Mean ± SDMean ± SDMean ± SD

Measure the levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in the plasma or serum using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13][14]

Data Presentation: Plasma Cytokine Levels

Treatment GroupTime Point (hours)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)IL-10 (pg/mL)
Vehicle Control24Mean ± SDMean ± SDMean ± SDMean ± SD
Agent 223 (High Dose)24Mean ± SDMean ± SDMean ± SDMean ± SD
Positive Control24Mean ± SDMean ± SDMean ± SDMean ± SD

Fix harvested organs in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).[9] A veterinary pathologist should perform a blinded evaluation of the slides to assess tissue damage, inflammation, and the presence of bacterial abscesses.[15][16]

Pharmacokinetic (PK) Analysis

A preliminary PK study should be conducted in uninfected mice to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

  • Dosing: Administer a single dose of this compound to a cohort of mice via the intended clinical route.

  • Blood Sampling: Collect serial blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[17] Microsampling techniques can be employed to minimize animal usage.[18]

  • Sample Processing: Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma/serum samples.

  • PK Parameter Calculation: Use appropriate software to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation: Pharmacokinetic Parameters of this compound

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)µg/mL[Insert Value]
Tmax (Time to Cmax)hours[Insert Value]
AUC₀-t (Area Under the Curve)µg*h/mL[Insert Value]
t₁/₂ (Half-life)hours[Insert Value]

Signaling Pathway Visualization

Bacterial components, such as lipopolysaccharide (LPS) from Gram-negative bacteria, are recognized by Toll-like receptors (TLRs), initiating a signaling cascade that leads to the production of inflammatory cytokines.[19][20]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS Bacterial PAMPs (e.g., LPS) TLR4 TLR4 LPS->TLR4 binds to MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates IKK IKK Complex TRAF6->IKK activates NFkB_I NF-κB/IκB IKK->NFkB_I phosphorylates IκB NFkB NF-κB (active) NFkB_I->NFkB releases DNA DNA NFkB->DNA translocates and binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines induces transcription of

Caption: Simplified Toll-like Receptor 4 (TLR4) signaling pathway.

References

Application Notes and Protocols: Safety Profile Assessment of Antibacterial Agent 223

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the essential techniques and protocols for assessing the preclinical safety profile of a novel antibacterial agent, designated as Agent 223. The following sections detail the experimental methodologies for key safety endpoints, including cytotoxicity, genotoxicity, cardiovascular safety, hepatotoxicity, and nephrotoxicity. Adherence to these standardized protocols is crucial for generating robust and reliable data to support the progression of new antibacterial candidates through the drug development pipeline.

In Vitro Cytotoxicity Assessment

Application Note: The initial evaluation of drug safety begins with assessing its potential to cause cell death. The MTT assay is a widely used colorimetric method to determine the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture:

    • Culture a relevant human cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in appropriate media and conditions (e.g., 37°C, 5% CO2).

    • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of Antibacterial Agent 223 in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of Agent 223 in cell culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of Agent 223 to the respective wells. Include vehicle control (media with solvent) and untreated control wells.

  • Incubation:

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control100 ± 5.2100 ± 4.8100 ± 5.5
0.198.5 ± 4.997.2 ± 5.195.8 ± 6.0
195.3 ± 5.592.1 ± 4.788.4 ± 5.3
1085.1 ± 6.275.6 ± 5.960.2 ± 6.8
5052.4 ± 7.130.1 ± 6.515.7 ± 4.9
10020.8 ± 4.38.9 ± 3.85.2 ± 2.1
IC50 (µM) ~48 ~25 ~12

Mandatory Visualization:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_culture Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Agent 223 treat_cells Treat Cells with Agent 223 compound_prep->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan Crystals incubate_mtt->dissolve read_absorbance Measure Absorbance at 570 nm dissolve->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment

Application Note: Genotoxicity assays are designed to detect compounds that can induce genetic damage. A standard battery of tests is recommended by regulatory agencies to assess the mutagenic and clastogenic potential of a new drug candidate.[1][2][3][4] This typically includes a bacterial reverse mutation assay (Ames test), an in vitro mammalian cell chromosomal aberration test, and an in vivo micronucleus assay.[2]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
  • Bacterial Strains:

    • Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with different mutation types.

  • Metabolic Activation:

    • Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

  • Assay Procedure:

    • Pre-incubate the bacterial culture, Agent 223 at various concentrations, and S9 mix (or buffer) for 20-30 minutes.

    • Add top agar (B569324) to the mixture and pour it onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection and Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive result is indicated by a concentration-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous revertant) count.

Data Presentation:

StrainMetabolic Activation (S9)Agent 223 (µ g/plate )Mean Revertants ± SDFold Increase
TA98-025 ± 4-
128 ± 51.1
1030 ± 61.2
10032 ± 51.3
TA98+040 ± 7-
145 ± 81.1
1085 ± 122.1
100150 ± 203.8
TA100-0120 ± 15-
100135 ± 181.1
TA100+0150 ± 22-
100160 ± 251.1

Mandatory Visualization:

Ames_Test_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis bacteria Select Bacterial Strains pre_incubate Pre-incubate Bacteria, Agent 223, and S9/Buffer bacteria->pre_incubate agent Prepare Agent 223 Concentrations agent->pre_incubate s9 Prepare S9 Mix (or Buffer) s9->pre_incubate plate Plate on Minimal Glucose Agar pre_incubate->plate incubate_plates Incubate at 37°C for 48-72h plate->incubate_plates count_colonies Count Revertant Colonies incubate_plates->count_colonies analyze_data Analyze for Fold Increase over Background count_colonies->analyze_data

Workflow of the Ames test for mutagenicity.

Cardiovascular Safety Pharmacology

Application Note: Assessing the potential for a new drug to cause adverse cardiovascular effects is a critical component of the safety profile.[5] Some antibiotics have been associated with cardiac arrhythmias, such as QT interval prolongation.[6] The hERG assay is a key in vitro screen to evaluate the risk of QT prolongation.

Experimental Protocol: hERG Potassium Channel Assay
  • Cell Line:

    • Use a mammalian cell line stably expressing the hERG potassium channel (e.g., HEK293-hERG).

  • Electrophysiology:

    • Utilize automated patch-clamp electrophysiology to measure hERG channel currents.

    • Apply a voltage clamp protocol to elicit hERG currents.

  • Compound Application:

    • Perfuse the cells with a control solution to establish a baseline current.

    • Apply increasing concentrations of this compound and measure the effect on the hERG current.

    • Include a known hERG channel blocker (e.g., cisapride) as a positive control.

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Calculate the percentage of hERG channel inhibition for each concentration relative to the baseline.

    • Determine the IC50 value for hERG channel inhibition.

Data Presentation:

Concentration (µM)% hERG Inhibition
0.12.5 ± 1.1
18.7 ± 2.3
1025.4 ± 4.5
3055.1 ± 6.8
10085.9 ± 5.2
IC50 (µM) ~28

Mandatory Visualization:

hERG_Signaling_Pathway cluster_cell Cardiomyocyte Membrane hERG hERG K+ Channel K_ion K+ Repolarization Ventricular Repolarization K_ion->Repolarization Efflux Agent223 This compound Agent223->hERG Inhibition Prolonged_QT Prolonged QT Interval (Arrhythmia Risk) Repolarization->Prolonged_QT Delayed

Inhibition of the hERG channel by Agent 223.

Hepatotoxicity and Nephrotoxicity Assessment

Application Note: The liver and kidneys are common sites of drug-induced toxicity. In vitro assays using relevant cell lines and in vivo studies monitoring biochemical markers and histopathology are essential to evaluate potential hepatotoxicity and nephrotoxicity.[7]

In Vivo Toxicology Study in Rodents

Experimental Protocol:

  • Animal Model:

    • Use male and female Sprague-Dawley rats (8-10 weeks old).

  • Dosing:

    • Administer this compound orally or intravenously once daily for 14 days at three dose levels (e.g., low, medium, high) and a vehicle control. Dose levels should be based on preliminary dose-range finding studies.

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity.

    • Record body weight and food consumption twice weekly.

  • Sample Collection:

    • Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis.

    • At the end of the study, euthanize the animals and perform a full necropsy.

    • Collect liver and kidney tissues for histopathological examination.

  • Biochemical Analysis:

    • Measure liver function markers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

    • Measure kidney function markers: Blood urea (B33335) nitrogen (BUN) and creatinine.

Data Presentation:

Table 4.1: Liver Function Markers

GroupDose (mg/kg/day)ALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
Vehicle Control045 ± 8110 ± 15250 ± 300.2 ± 0.05
Low Dose2050 ± 10115 ± 18260 ± 350.2 ± 0.06
Medium Dose100150 ± 25280 ± 40350 ± 450.5 ± 0.1
High Dose500450 ± 60750 ± 80500 ± 601.2 ± 0.3
*p < 0.05 compared to vehicle control

Table 4.2: Kidney Function Markers

GroupDose (mg/kg/day)BUN (mg/dL)Creatinine (mg/dL)
Vehicle Control020 ± 30.6 ± 0.1
Low Dose2022 ± 40.6 ± 0.1
Medium Dose10045 ± 81.2 ± 0.2
High Dose50090 ± 152.5 ± 0.5
*p < 0.05 compared to vehicle control

Mandatory Visualization:

In_Vivo_Tox_Workflow cluster_dosing Dosing Phase (14 Days) cluster_sampling Sample Collection cluster_analysis Analysis animal_groups Animal Groups (Control, Low, Mid, High Dose) daily_dosing Daily Dosing of Agent 223 animal_groups->daily_dosing monitoring Daily Clinical Observation & Bi-weekly Body Weight daily_dosing->monitoring blood_collection Blood Collection (Baseline & Terminal) monitoring->blood_collection necropsy Necropsy & Organ Collection blood_collection->necropsy biochemistry Clinical Chemistry (ALT, AST, BUN, Cr) blood_collection->biochemistry histopathology Histopathology of Liver & Kidneys necropsy->histopathology data_interpretation Data Interpretation & Safety Assessment biochemistry->data_interpretation histopathology->data_interpretation

Workflow for in vivo toxicology studies.

References

Application Notes and Protocols: Preclinical Evaluation of Antibacterial Agent 223

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 223 is a novel synthetic molecule designed to address the growing threat of antimicrobial resistance. These application notes provide a comprehensive guide to the preclinical experimental design for evaluating the efficacy, pharmacokinetics, pharmacodynamics, and safety of this compound. The following protocols are intended to serve as a robust framework for the preclinical development of this compound, ensuring the generation of high-quality data to support its advancement towards clinical trials. Adherence to these standardized methods will facilitate reproducibility and comparability of results across different laboratories. The overall preclinical workflow is designed to systematically characterize the agent's profile, from initial in vitro potency to in vivo efficacy and safety.

Overall Preclinical Workflow for this compound

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy Models cluster_2 Phase 3: PK/PD Analysis cluster_3 Phase 4: Safety & Toxicology A MIC & MBC Determination B Time-Kill Kinetics A->B C Synergy Testing (Checkerboard Assay) A->C D Resistance Development A->D E Murine Sepsis Model B->E D->E H Pharmacokinetic Profiling (in mice) E->H F Murine Pneumonia Model F->H G Murine Skin Infection Model G->H I PK/PD Modeling H->I I->E I->F I->G J In Vitro Cytotoxicity K Acute Toxicity (in rodents) J->K L Repeat-Dose Toxicology K->L

Caption: Preclinical evaluation workflow for this compound.

I. In Vitro Efficacy Assessment

A foundational step in the preclinical evaluation is the in vitro characterization of the antibacterial activity of Agent 223. These assays determine the agent's potency and spectrum of activity.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Protocol: Broth Microdilution MIC/MBC Assay

  • Preparation of Agent 223: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strains overnight and dilute to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of Agent 223 that shows no visible turbidity.

  • MBC Determination: Aliquot 10 µL from each well with no visible growth onto Mueller-Hinton Agar (MHA) plates. Incubate the MHA plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in ≤0.1% survival of the initial inoculum.

Data Presentation: MIC and MBC of Agent 223 against Key Pathogens

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus292130.51
Methicillin-resistant S. aureus (MRSA)BAA-171712
Streptococcus pneumoniae496190.250.5
Escherichia coli2592228
Klebsiella pneumoniae700603416
Pseudomonas aeruginosa278538>32
Time-Kill Kinetic Assay

This assay evaluates the rate at which an antibacterial agent kills a bacterial population over time.[1]

Protocol: Time-Kill Assay

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a starting density of approximately 1 x 10^6 CFU/mL.

  • Exposure to Agent 223: Add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the previously determined MIC. Include a growth control without the agent.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate on MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of Agent 223. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Data Presentation: Time-Kill Kinetics of Agent 223 against S. aureus ATCC 29213

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
06.06.06.06.06.0
26.55.85.24.53.8
47.25.54.13.0<2.0
68.05.33.2<2.0<2.0
88.55.1<2.0<2.0<2.0
249.24.8<2.0<2.0<2.0

II. In Vivo Efficacy Models

Animal models of infection are crucial for evaluating the therapeutic potential of this compound in a living system.[2]

Murine Sepsis Model

This model assesses the ability of Agent 223 to protect against systemic infection and mortality.

Protocol: Murine Sepsis Model

  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Infection: Induce sepsis by intraperitoneal (IP) injection of a lethal dose of a clinically relevant bacterial strain (e.g., MRSA).

  • Treatment: Administer this compound via a clinically relevant route (e.g., intravenous or subcutaneous) at various doses at 1 and 6 hours post-infection. Include a vehicle control group.

  • Monitoring: Monitor the mice for survival over a period of 7 days.

  • Bacterial Load Determination: In a satellite group of animals, collect blood and spleen at 24 hours post-infection to determine bacterial burden (CFU/g of tissue or mL of blood).

Data Presentation: Efficacy of Agent 223 in the Murine Sepsis Model

Treatment GroupDose (mg/kg)Survival Rate (%)Spleen Bacterial Load (log10 CFU/g) at 24h
Vehicle Control-08.5 ± 0.4
Agent 2235406.2 ± 0.6
Agent 22310804.1 ± 0.5
Agent 22320100<2.0
Vancomycin (Control)10100<2.0

III. Pharmacokinetics/Pharmacodynamics (PK/PD) Analysis

Understanding the relationship between drug exposure and antimicrobial effect is essential for optimizing dosing regimens.[3]

Pharmacokinetic Profiling

This involves characterizing the absorption, distribution, metabolism, and excretion (ADME) of Agent 223.[4]

Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use healthy female BALB/c mice.

  • Dosing: Administer a single dose of this compound via the intended clinical route (e.g., intravenous and oral).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Bioanalysis: Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of Agent 223.

  • PK Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation: Key Pharmacokinetic Parameters of Agent 223 in Mice

Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (0-inf) (µg*h/mL)Half-life (h)Bioavailability (%)
Intravenous1025.40.0845.82.1-
Oral2012.10.555.22.560.3

PK/PD Target Relationship

cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) cluster_2 PK/PD Indices A Drug Concentration in Plasma C Cmax/MIC A->C D AUC24/MIC A->D E %T > MIC A->E B Antimicrobial Effect (e.g., MIC) B->C B->D B->E F Optimal Dosing Regimen C->F D->F E->F

Caption: Relationship between PK, PD, and optimal dosing.

IV. Safety and Toxicology Assessment

Preclinical safety studies are critical to identify potential toxicities before human clinical trials.[5]

In Vitro Cytotoxicity Assay

This assay assesses the toxicity of Agent 223 against mammalian cells.

Protocol: MTT Assay

  • Cell Culture: Seed human cell lines (e.g., HepG2 liver cells, HEK293 kidney cells) in 96-well plates and allow them to adhere overnight.

  • Treatment: Expose the cells to serial dilutions of this compound for 24 or 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the CC50 (the concentration that causes 50% cytotoxicity).

Data Presentation: In Vitro Cytotoxicity of Agent 223

Cell LineIncubation Time (h)CC50 (µM)
HepG224>100
HEK29324>100
Acute Toxicity Study

This study evaluates the potential adverse effects of a single high dose of Agent 223.[6]

Protocol: Acute Toxicity in Rodents

  • Animal Model: Use both male and female Sprague-Dawley rats.

  • Dosing: Administer single, escalating doses of this compound via the intended clinical route.

  • Observation: Monitor the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Data Presentation: Acute Toxicity of Agent 223 in Rats

SexRoute of AdministrationMaximum Tolerated Dose (MTD) (mg/kg)No-Observed-Adverse-Effect Level (NOAEL) (mg/kg)
MaleIntravenous10050
FemaleIntravenous10050

Disclaimer: These protocols and data are provided as a representative example for the preclinical evaluation of a novel antibacterial agent. The specific experimental details and parameters should be optimized and validated for each new chemical entity. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Measuring the Efficacy of Antibacterial Agent 223: A Detailed Guide to Quantifying Bacterial Burden

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of Antibacterial agent 223 by quantifying the reduction in bacterial burden following treatment. This document outlines key methodologies, from determining basic inhibitory and killing concentrations to more advanced techniques for evaluating post-antibiotic effects and quantifying bacterial load using molecular methods.

Introduction to Bacterial Burden Assessment

Evaluating the effectiveness of a novel antibacterial agent like 223 requires precise and reproducible methods to measure its impact on bacterial viability and growth. The choice of assay depends on the specific research question, the characteristics of the antibacterial agent, and the nature of the bacterial species being tested. This guide covers several fundamental and advanced techniques to provide a thorough characterization of this compound's activity.

Key Methodologies for Assessing Antibacterial Efficacy

A multi-faceted approach is recommended to fully understand the antibacterial properties of agent 223. The following table summarizes the primary assays detailed in this document.

Assay Principle Key Output Application
Minimum Inhibitory Concentration (MIC) Determines the lowest concentration of an agent that inhibits visible bacterial growth.MIC value (µg/mL)Establishes the minimum concentration for bacteriostatic activity.
Minimum Bactericidal Concentration (MBC) Determines the lowest concentration of an agent that kills ≥99.9% of the initial bacterial inoculum.[1][2]MBC value (µg/mL)Differentiates between bactericidal and bacteriostatic activity.
Colony Forming Unit (CFU) Assay Enumerates viable bacteria that can replicate and form colonies on solid media.[3][4]CFU/mLDirectly quantifies the number of living bacteria after treatment.
Quantitative PCR (qPCR) Amplifies and quantifies a specific bacterial DNA target (e.g., 16S rRNA gene) to determine total bacterial load.[5][6][7]Gene copies/mLProvides a rapid and sensitive measure of total (live and dead) bacterial DNA.
Live/Dead Viability Staining Utilizes fluorescent dyes that differentially stain cells based on membrane integrity.Percentage of live/dead cellsAllows for microscopic or flow cytometric visualization and quantification of viable and non-viable bacteria.[8][9]
Post-Antibiotic Effect (PAE) Measures the suppression of bacterial growth that persists after brief exposure to an antibacterial agent.[10][11][12]PAE time (hours)Provides insights into the pharmacodynamics and potential dosing regimens of the agent.[12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate 3-5 colonies of the test bacterium into 5 mL of CAMHB.

    • Incubate at 35 ± 2°C until the turbidity matches or exceeds the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the suspension with sterile CAMHB to match the 0.5 McFarland standard.

    • Dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Prepare Antibacterial Dilutions:

    • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control well (bacteria with no agent) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Data Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.[13]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test.[1][2][13]

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Calibrated pipette or loop

Procedure:

  • From the MIC plate, select the wells corresponding to the MIC and at least two higher concentrations showing no visible growth.

  • Mix the contents of each selected well.

  • Using a calibrated loop or pipette, take a 100 µL aliquot from each of these wells and spread it onto a separate, labeled MHA plate.[13]

  • Also, plate an aliquot from the positive growth control well (this may require serial dilution to obtain a countable number of colonies) to determine the initial inoculum concentration.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Count the number of colonies on each plate.

  • The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[1][2]

Time-Kill Kinetics Assay (CFU Assay)

This assay provides a dynamic view of the antibacterial agent's effect over time.

Materials:

  • Standardized bacterial inoculum (as prepared for MIC)

  • CAMHB

  • This compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)

  • Sterile saline or PBS for dilutions

  • MHA plates

Procedure:

  • Prepare flasks containing CAMHB with the desired concentrations of this compound and a no-drug control.

  • Inoculate each flask with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the flasks at 35 ± 2°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

  • Plate 100 µL of appropriate dilutions onto MHA plates in triplicate.

  • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Count the colonies on the plates that have between 30 and 300 colonies and calculate the CFU/mL for each time point and concentration. The formula for calculation is: bacterial load (CFU/mL) = (number of CFUs on plate × dilution factor) / volume plated.[14]

Data Presentation:

Time (hours)Control (CFU/mL)0.5x MIC (CFU/mL)1x MIC (CFU/mL)2x MIC (CFU/mL)4x MIC (CFU/mL)
0
2
4
8
24
Quantitative PCR (qPCR) for Bacterial Load

This method quantifies the total number of bacteria by measuring the copy number of a conserved gene, such as 16S rRNA.[5][6]

Materials:

  • Bacterial samples treated with this compound

  • DNA extraction kit

  • qPCR primers and probe for a conserved bacterial gene (e.g., 16S rRNA)

  • qPCR master mix

  • Real-time PCR instrument

  • DNA standards for absolute quantification

Procedure:

  • Sample Collection: Collect bacterial samples at various time points after treatment with this compound.

  • DNA Extraction: Extract total DNA from the bacterial pellets using a commercial DNA extraction kit according to the manufacturer's instructions.

  • qPCR Setup:

    • Prepare a reaction mixture containing qPCR master mix, forward and reverse primers, probe, and the extracted DNA template.

    • Create a standard curve using serial dilutions of a known quantity of bacterial genomic DNA or a plasmid containing the target gene.

  • Real-Time PCR: Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling program.

  • Data Analysis:

    • Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the starting quantity of the standards.

    • Determine the copy number of the target gene in the unknown samples by interpolating their Ct values from the standard curve.[15]

    • Express the results as gene copies per milliliter of the original culture.

Data Presentation:

TreatmentTime (hours)16S rRNA Gene Copies/mL
Control0
Control24
Agent 223 (2x MIC)0
Agent 223 (2x MIC)24

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and the hypothetical mechanism of action of this compound.

Experimental Workflow for Determining MIC and MBC

G cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Serial Dilution of This compound B->C D Incubate (16-20h, 35°C) C->D E Read MIC (Lowest concentration with no visible growth) D->E F Select Wells (MIC and higher) E->F Proceed to MBC G Plate Aliquots on Agar H Incubate (18-24h, 35°C) G->H I Count Colonies (CFU) H->I J Calculate MBC (≥99.9% killing) I->J

Caption: Workflow for MIC and MBC determination.

Time-Kill Kinetics Assay Workflow

G A Prepare Bacterial Culture with Different Concentrations of Agent 223 B Incubate with Shaking A->B C Collect Aliquots at Time Points (0, 2, 4, 8, 24h) B->C D Perform Serial Dilutions C->D E Plate on Agar D->E F Incubate and Count CFUs E->F G Plot Log(CFU/mL) vs. Time F->G

Caption: Time-kill kinetics assay workflow.

Hypothetical Signaling Pathway Inhibition by this compound

Let's hypothesize that this compound inhibits a key enzyme in the bacterial cell wall synthesis pathway, leading to cell lysis.

G cluster_pathway Bacterial Cell Wall Synthesis A Precursor Synthesis B Transglycosylation A->B C Transpeptidation (Cross-linking) B->C D Stable Peptidoglycan (Cell Wall Integrity) C->D Lysis Cell Lysis and Death C->Lysis Disruption leads to Agent223 This compound Agent223->Inhibition Inhibition->C Inhibits

Caption: Hypothetical mechanism of action for Agent 223.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for characterizing the antibacterial activity of Agent 223. By employing a combination of these techniques, researchers can gain a comprehensive understanding of its potency, bactericidal or bacteriostatic nature, and its dynamic effects on bacterial populations. Accurate and consistent application of these methods is crucial for the successful development of new antibacterial therapies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Antibacterial Agent 223 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Antibacterial Agent 223.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an inorganic compound with the chemical formula Na2S2O5, also known as sodium metabisulfite (B1197395).[1][2] It functions as an antimicrobial and antioxidant agent.[1][2][3] While it is soluble in water, its solubility can be influenced by temperature.[1][3] For many research applications, especially in developing formulations for biological assays, achieving and maintaining the desired concentration in aqueous media can be challenging. Poor solubility can lead to precipitation, inaccurate dosing, and inconsistent experimental results.[4][5]

Q2: I'm observing a precipitate after diluting my DMSO stock solution of a research compound in an aqueous buffer. What is the likely cause?

A2: This is a common issue when a compound that is readily soluble in a potent organic solvent like dimethyl sulfoxide (B87167) (DMSO) is introduced into an aqueous environment where its solubility is significantly lower.[5][6] The dramatic increase in solvent polarity upon dilution can cause the compound to "crash out" or precipitate.[6] It's crucial to ensure the final concentration of DMSO is as low as possible, typically below 0.5% (v/v), to minimize both precipitation and potential cytotoxicity in cell-based assays.[5]

Q3: How does pH influence the solubility of antibacterial agents?

A3: The solubility of many antibacterial agents is highly dependent on pH.[7][8] For ionizable compounds, adjusting the pH of the solution can significantly alter their solubility.[6] For instance, weakly acidic compounds tend to be more soluble in alkaline (higher pH) conditions, while weakly basic compounds are more soluble in acidic (lower pH) conditions.[6][8] For this compound, an aqueous solution is acidic, with a pH ranging from 4.0 to 5.5 in a 10% solution.[1][3]

Q4: What are some initial steps I can take to troubleshoot solubility issues?

A4: If you encounter precipitation or incomplete dissolution, consider these initial steps:

  • Optimize Solvent Concentration: If using a stock solution in an organic solvent like DMSO, try preparing intermediate dilutions in the same solvent before the final dilution into your aqueous medium.[6]

  • Gentle Warming: Gently warming the solution to around 37°C can sometimes help dissolve the compound, but be cautious as excessive heat can cause degradation.[6]

  • Sonication: Using a water bath sonicator can help break up particles and facilitate dissolution.[6]

  • pH Adjustment: If your compound has ionizable groups, carefully adjusting the pH of your buffer may improve solubility.[6][9]

  • Vigorous Mixing: When diluting a stock solution, add the stock to the aqueous buffer (not the other way around) and mix vigorously to ensure rapid dispersion.[6]

Q5: Are there alternative formulation strategies to enhance the solubility of poorly soluble compounds?

A5: Yes, several advanced formulation strategies can be employed, including:

  • Co-solvents: Using a mixture of water-miscible solvents can increase the solubility of hydrophobic compounds.[10]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can improve the dissolution rate.[4][11]

  • Formulation with Excipients: The use of surfactants or complexation agents like cyclodextrins can improve solubility.[11]

Data Presentation

Table 1: Solubility Profile of this compound (Sodium Metabisulfite)

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water2054[1][3]
Water10081.7[1][3]
Glycerin-Soluble[1][3]
Ethanol-Slightly Soluble[1][3]
Benzene-Insoluble[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in Water

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.

Materials:

  • This compound (Sodium Metabisulfite, Molar Mass: 190.11 g/mol )[3]

  • High-purity, sterile distilled or deionized water

  • Sterile conical tubes or vials

  • Analytical balance

  • Vortex mixer

Methodology:

  • Weigh the Compound: Accurately weigh 1.901 g of this compound.

  • Dissolution: Add the weighed compound to a sterile 100 mL volumetric flask.

  • Add Solvent: Add approximately 80 mL of high-purity water to the flask.

  • Mix Thoroughly: Mix the solution by swirling or using a vortex mixer until the compound is completely dissolved.

  • Adjust to Final Volume: Once dissolved, add water to bring the total volume to the 100 mL mark.

  • Storage: Sterilize the solution by filtering it through a 0.22 µm filter. Store the stock solution in aliquots at 2-8°C.

Protocol 2: General Method for Preparing a Diluted Working Solution from an Organic Solvent Stock

Objective: To prepare a final working solution of a poorly soluble compound in an aqueous buffer from a concentrated organic stock solution, minimizing precipitation.

Materials:

  • Concentrated stock solution of the compound in a water-miscible organic solvent (e.g., 10 mM in DMSO).[6]

  • Sterile aqueous buffer (e.g., PBS or cell culture medium).

  • Sterile microcentrifuge tubes.

  • Vortex mixer.

Methodology:

  • Prepare Intermediate Dilutions: If a high dilution factor is required, prepare one or more intermediate dilutions of the concentrated stock solution in the same organic solvent.[6]

  • Aliquot Aqueous Buffer: Dispense the required volume of the aqueous buffer into a sterile tube.

  • Dilute the Stock: Add a small volume of the stock solution (or the final intermediate dilution) to the aqueous buffer. It is crucial to add the organic stock to the aqueous buffer and not the reverse.[6]

  • Immediate and Vigorous Mixing: Immediately after adding the stock solution, vortex the tube vigorously to ensure rapid and uniform dispersion of the compound. This helps to prevent localized high concentrations that can lead to precipitation.[6]

  • Final Concentration: Ensure the final concentration of the organic solvent in the working solution is below the tolerance level for your specific assay (typically <0.5% for DMSO in cell-based assays).[5]

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Solubility Issues start Compound fails to dissolve or precipitates check_solvent Is the compound in an appropriate solvent system? start->check_solvent use_organic_stock Prepare a concentrated stock in an organic solvent (e.g., DMSO) check_solvent->use_organic_stock No physical_methods Employ physical methods to aid dissolution check_solvent->physical_methods Yes optimize_dilution Optimize dilution of organic stock into aqueous buffer use_organic_stock->optimize_dilution optimize_dilution->physical_methods warming Gentle warming (e.g., 37°C) physical_methods->warming Yes sonication Sonication physical_methods->sonication Yes formulation_strategies Consider advanced formulation strategies physical_methods->formulation_strategies No success Compound is fully dissolved warming->success sonication->success ph_adjustment pH adjustment formulation_strategies->ph_adjustment Yes co_solvents Use of co-solvents formulation_strategies->co_solvents Yes fail Consult further technical support formulation_strategies->fail No ph_adjustment->success co_solvents->success

Caption: A decision tree for troubleshooting common solubility issues.

ExperimentalWorkflow Experimental Workflow for Preparing a Working Solution start Start: Prepare Working Solution weigh_compound Accurately weigh the compound start->weigh_compound prepare_stock Prepare concentrated stock solution (e.g., in DMSO) weigh_compound->prepare_stock intermediate_dilution Prepare intermediate dilutions in stock solvent (if needed) prepare_stock->intermediate_dilution prepare_buffer Prepare aqueous buffer intermediate_dilution->prepare_buffer dilute_to_final Add stock solution to aqueous buffer with vigorous mixing prepare_buffer->dilute_to_final check_for_precipitate Visually inspect for precipitation dilute_to_final->check_for_precipitate use_solution Use the final working solution in the assay check_for_precipitate->use_solution No precipitate troubleshoot Troubleshoot solubility check_for_precipitate->troubleshoot Precipitate observed

Caption: A workflow for preparing a final working solution.

References

Technical Support Center: Antibacterial Agent 223 (For Research Use Only)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibacterial Agent 223. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of Agent 223 in mouse models of bacterial infection.

Frequently Asked Questions (FAQs)

How do I determine the appropriate starting dose for Agent 223 in my mouse infection model?

Determining the optimal starting dose requires a combination of in vitro susceptibility data and an understanding of pharmacokinetic/pharmacodynamic (PK/PD) principles. The primary goal is to select a dose that is likely to be effective without causing toxicity.

Step 1: Determine the Minimum Inhibitory Concentration (MIC) First, determine the MIC of Agent 223 against your specific bacterial strain(s) of interest. The MIC is the lowest concentration of the drug that prevents visible growth of a bacterium.[1] This value is a critical anchor for dose selection.

Step 2: Use PK/PD Parameters to Estimate an Initial Dose For many antibacterial agents, the free drug concentration above the MIC over time (fT > MIC) or the ratio of the 24-hour area under the concentration-time curve to the MIC (fAUC/MIC) are key drivers of efficacy.[2][3] Preclinical studies for Agent 223 suggest it is an exposure-dependent agent, meaning fAUC/MIC is the most predictive PK/PD index. A target fAUC/MIC ratio of 25-40 is often associated with a static effect (inhibiting bacterial growth) in neutropenic mouse models.[2]

Example Calculation: If the MIC for your S. aureus strain is 1 µg/mL, and you are aiming for a target fAUC/MIC of 30, you would need to achieve a free-drug AUC of 30 µg·h/mL. Based on preliminary pharmacokinetic data in mice (see table below), you can select a starting dose that achieves this exposure.

Table 1: Hypothetical In Vitro Susceptibility of Common Pathogens to Agent 223

Bacterial Species Strain MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Staphylococcus aureus ATCC 29213 (MSSA) 0.5 1
Staphylococcus aureus USA300 (MRSA) 1 2
Streptococcus pneumoniae ATCC 49619 0.25 0.5
Pseudomonas aeruginosa PAO1 4 8

| Escherichia coli | ATCC 25922 | 2 | 4 |

Table 2: Single-Dose Pharmacokinetics of Agent 223 in CD-1 Mice (Subcutaneous Administration)

Dose (mg/kg) Cₘₐₓ (µg/mL) AUC₀₋₂₄ (µg·h/mL)
5 2.5 15
10 5.1 35
20 9.8 80

| 40 | 20.5 | 175 |

Based on this data, for an organism with an MIC of 1 µg/mL, a starting dose of 10 mg/kg would be a logical choice, as it is predicted to achieve an AUC/MIC ratio of 35.

I am not observing the expected efficacy in my in vivo model. What are the common causes and how can I troubleshoot?

A lack of efficacy can stem from multiple factors related to the drug, the host, or the experimental procedure. The following guide provides a systematic approach to troubleshooting.

Troubleshooting Steps:

  • Verify Bacterial Susceptibility: Re-confirm the MIC of the exact bacterial stock used for infection. Bacterial strains can lose susceptibility during storage or sub-culturing.

  • Check Drug Administration: Ensure the correct dose was administered via the intended route. For oral administration in drinking water, be aware that drug stability and palatability can affect consumption and lead to underdosing.[4] Consider alternative delivery methods if necessary.

  • Review the Infection Model: The chosen infection model significantly impacts outcomes. A high bacterial inoculum may overwhelm the therapeutic effect. The site of infection is also critical; for example, achieving therapeutic concentrations in the lung's epithelial lining fluid may require higher doses than for a thigh infection.[2]

  • Consider Host Factors: If using an immunocompromised model (e.g., neutropenic mice), the required drug exposure for efficacy is typically higher than in immunocompetent animals.[5]

  • Evaluate Pharmacokinetics: If possible, conduct a pilot PK study in infected animals to confirm that drug exposure is adequate. Infection and inflammation can sometimes alter drug distribution and clearance.

Logical Troubleshooting Workflow The diagram below illustrates a logical workflow for diagnosing efficacy issues.

G start No In Vivo Efficacy Observed check_mic 1. Re-confirm MIC of Bacterial Stock start->check_mic outcome_susceptible Strain is Susceptible check_mic->outcome_susceptible If OK outcome_resistant Strain is Resistant check_mic->outcome_resistant If NOT OK check_admin 2. Verify Drug Dose, Route, and Stability outcome_admin_ok Administration Correct check_admin->outcome_admin_ok If OK outcome_admin_bad Administration Issue check_admin->outcome_admin_bad If NOT OK check_model 3. Review Infection Model (Inoculum, Site) outcome_model_ok Model is Appropriate check_model->outcome_model_ok If OK outcome_model_bad Model Issue Identified check_model->outcome_model_bad If NOT OK check_host 4. Assess Host Status (Immunocompetent vs. Neutropenic) outcome_pkpd Consider PK/PD Mismatch. Increase Dose or Frequency. check_host->outcome_pkpd outcome_susceptible->check_admin outcome_admin_ok->check_model outcome_model_ok->check_host

Caption: Troubleshooting workflow for lack of in vivo efficacy.
My mice are showing signs of toxicity. How should I respond?

Toxicity can manifest as weight loss, changes in fur, hypoactivity, or other adverse clinical signs.[6] If toxicity is observed, immediate action is required.

Immediate Steps:

  • Consult with your institution's veterinary staff.

  • Consider humane endpoints if animals show severe signs of distress.

  • Reduce the dose or dosing frequency in subsequent cohorts.

Dose De-escalation Strategy: A common approach is to reduce the dose by 30-50% and observe the next cohort of animals closely. It is crucial to find a Maximum Tolerated Dose (MTD) that does not produce significant adverse effects.[7]

Table 3: Common Signs of Toxicity and Recommended Actions

Clinical Sign Severity Recommended Action
>15% Body Weight Loss Moderate Stop dosing and monitor. Reduce dose by 50% in the next cohort.[8][9]
Mild fur changes, slight hypoactivity Mild Continue dosing but monitor daily. Consider a 25% dose reduction for the next cohort.[6]
Hunched posture, isolation, labored breathing Severe Euthanize animal based on humane endpoint criteria. Significant dose reduction (>50%) or termination of the study arm is required.

| No observable signs | N/A | Proceed with the current dose or consider dose escalation if efficacy is insufficient. |

What is a standard protocol for a murine thigh infection model with Agent 223?

The neutropenic mouse thigh infection model is a standard for evaluating the in vivo efficacy of antimicrobial agents, as it minimizes the contribution of the host immune system, allowing for a direct assessment of the drug's activity.[5]

Experimental Protocol: Neutropenic Mouse Thigh Infection Model

  • Animal Model: Use 6- to 8-week-old female CD-1 or BALB/c mice.

  • Immunosuppression: Render mice neutropenic by administering cyclophosphamide (B585) intraperitoneally (IP). A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[5]

  • Bacterial Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) to mid-log phase. Wash and dilute the bacteria in sterile saline to the desired concentration (e.g., 1-5 x 10⁶ CFU/mL).

  • Infection: Two hours before starting treatment, inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.

  • Group Allocation:

    • Group 1: Vehicle Control (e.g., saline, IP or SC)

    • Group 2: Agent 223, Low Dose (e.g., 10 mg/kg, SC)

    • Group 3: Agent 223, Medium Dose (e.g., 20 mg/kg, SC)

    • Group 4: Agent 223, High Dose (e.g., 40 mg/kg, SC)

    • Optional: Positive Control (e.g., vancomycin (B549263) for S. aureus)

  • Treatment: Administer Agent 223 or vehicle at specified time points (e.g., 2, 8, and 14 hours post-infection for a total of 3 doses).[5]

  • Endpoint Analysis: At 24 hours post-infection, euthanize the mice. Aseptically remove the entire right thigh muscle.

  • CFU Enumeration: Homogenize the thigh tissue in a known volume of sterile saline. Perform serial dilutions of the homogenate, plate on appropriate agar (B569324) (e.g., Tryptic Soy Agar), and incubate overnight at 37°C. Count the colonies to determine the CFU/gram of tissue.

  • Data Analysis: The primary endpoint is the reduction in bacterial load (log₁₀ CFU/gram) compared to the vehicle control group at 24 hours.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experiment Phase (Day 0) cluster_analysis Analysis Phase (Day 1) neutropenia Day -4 & -1: Induce Neutropenia (Cyclophosphamide) culture Day 0: Prepare Bacterial Inoculum infect T=0h: Infect Thigh Muscle (0.1 mL IM) culture->infect treat T=2h, 8h, 14h: Administer Agent 223 or Vehicle infect->treat euthanize T=24h: Euthanize & Harvest Thigh treat->euthanize homogenize Homogenize Tissue euthanize->homogenize plate Plate Serial Dilutions homogenize->plate count Incubate & Count CFUs plate->count

Caption: Workflow for a murine thigh infection model experiment.
What is the proposed mechanism of action for this compound?

This compound is a novel synthetic compound that targets bacterial cell wall synthesis. Specifically, it acts as a potent inhibitor of Penicillin-Binding Protein 2a (PBP2a), an enzyme crucial for peptidoglycan cross-linking in methicillin-resistant Staphylococcus aureus (MRSA).

By binding to the allosteric site of PBP2a, Agent 223 induces a conformational change that closes the active site, preventing the enzyme from performing its transpeptidase function. This disruption of cell wall synthesis leads to cell lysis and bacterial death. This allosteric inhibition mechanism is distinct from beta-lactam antibiotics, which bind directly to the active site.

Signaling Pathway Diagram

cluster_agent Agent 223 Action cluster_pbp PBP2a Enzyme cluster_cellwall Bacterial Cell Wall Synthesis A223 This compound PBP2a_allo Allosteric Site A223->PBP2a_allo Binds to PBP2a_active Active Site (Transpeptidase) PBP2a_allo->PBP2a_active Induces Conformational Change (Inhibition) PG_crosslink Cross-linked Peptidoglycan (Cell Wall) PBP2a_active->PG_crosslink Catalyzes PG_precursors Peptidoglycan Precursors PG_precursors->PG_crosslink Cross-linking Lysis Cell Lysis & Bacterial Death PG_crosslink->Lysis Synthesis Blocked

Caption: Proposed mechanism of Agent 223 inhibiting PBP2a.

References

Technical Support Center: Improving the Bioavailability of Antibacterial Agent 223

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibacterial Agent 223. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low bioavailability of this compound?

The low bioavailability of an antibacterial agent like 223 can stem from several factors, primarily its physicochemical properties. Poor aqueous solubility is a significant hurdle, as the drug must dissolve in gastrointestinal fluids before it can be absorbed.[1] Additionally, low intestinal permeability can limit its ability to cross the gut wall and enter systemic circulation. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) drugs often exhibiting poor bioavailability.[1] Furthermore, the agent might be a substrate for efflux pumps, which are proteins that actively transport drugs out of cells, thereby reducing intracellular concentrations.[2][3][4][5]

Q2: What are the initial steps to consider when troubleshooting the low bioavailability of this compound?

A systematic approach is crucial. First, thoroughly characterize the physicochemical properties of Agent 223, including its solubility at different pH values and its partition coefficient (Log P). This will help in understanding the primary barrier to its absorption.[6] Subsequently, in vitro permeability assays using Caco-2 cell monolayers can provide insights into its potential for intestinal absorption and whether it is a substrate for efflux pumps.

Q3: How can formulation strategies improve the bioavailability of Agent 223?

Various formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[1][6][7] These include:

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosizing increases the surface area-to-volume ratio, which can improve the dissolution rate.[8]

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous form by dispersing it in a polymer matrix can enhance its solubility and dissolution.[1][9]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[1]

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.[1][7]

  • Nanoparticle-Based Delivery Systems: Encapsulating the drug in nanoparticles, such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles, can protect it from degradation, improve its solubility, and enhance its absorption.[10][11][12][13]

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in In Vitro Assays

Possible Causes:

  • Low aqueous solubility of the crystalline form.

  • Inappropriate dissolution medium (pH, composition).

  • Particle size of the drug substance is too large.

Troubleshooting Steps:

  • Characterize Solubility: Determine the pH-solubility profile of Agent 223 to identify the optimal pH for dissolution.

  • Particle Size Reduction: Employ micronization or nanomilling to reduce the particle size of the drug powder.

  • Formulation Approaches:

    • Prepare an amorphous solid dispersion of Agent 223 with a suitable polymer carrier.

    • Investigate the use of surfactants or cyclodextrins in the dissolution medium to enhance solubilization.

  • Experiment: Conduct comparative dissolution studies with the original crystalline form and the modified formulations.

Issue 2: Low Permeability of this compound in Caco-2 Cell Assays

Possible Causes:

  • The compound has inherently low membrane permeability.

  • The compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Troubleshooting Steps:

  • Confirm Efflux: Perform bidirectional transport studies across Caco-2 monolayers. A significantly higher basal-to-apical transport compared to apical-to-basal transport suggests the involvement of efflux pumps.

  • Use of Efflux Pump Inhibitors: Co-administer Agent 223 with known P-gp inhibitors (e.g., verapamil) in the Caco-2 assay. A significant increase in apical-to-basal transport in the presence of the inhibitor confirms that the agent is a P-gp substrate.[2]

  • Formulation with Permeation Enhancers: Investigate the use of excipients that can act as permeation enhancers.

  • Nanoparticle Formulations: Encapsulating Agent 223 in nanoparticles can sometimes bypass efflux pump recognition and enhance intestinal uptake.[12]

Issue 3: High First-Pass Metabolism of this compound

Possible Causes:

  • Extensive metabolism in the gut wall or liver.

  • Influence of gut microbiota on drug metabolism.[14][15]

Troubleshooting Steps:

  • In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of Agent 223.

  • Gut Microbiota Interaction:

    • Investigate the metabolism of Agent 223 by fecal homogenates or specific gut bacterial strains.

    • Consider the impact of co-administered drugs that might alter the gut microbiome.[16][17][18]

  • Prodrug Approach: Design a prodrug of Agent 223 that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation.[6]

  • Targeted Delivery: Develop formulations that can deliver the drug to the systemic circulation while minimizing exposure to metabolic enzymes in the gut and liver.

Data Presentation

Table 1: Comparison of Formulation Strategies for Improving Bioavailability

Formulation StrategyPrinciplePotential Fold Increase in Bioavailability (Example Data)Key Considerations
Micronization Increases surface area for dissolution.[8]2-5 foldMay not be sufficient for very poorly soluble drugs.
Nanosuspension Significantly increases surface area and saturation solubility.[6]5-20 foldRequires specialized equipment for production.
Amorphous Solid Dispersion Enhances solubility by preventing crystallization.[1]5-15 foldPhysical stability of the amorphous form needs to be ensured.
Lipid-Based Formulation (SEDDS) Improves solubilization in the GI tract.[1]3-10 foldPotential for drug precipitation upon dilution in GI fluids.
Nanoparticle Encapsulation Enhances solubility, protects from degradation, and can improve uptake.[10][11]10-50 foldBiocompatibility and toxicity of nanomaterials must be assessed.

Note: The fold increase in bioavailability is illustrative and highly dependent on the specific drug and formulation.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of Agent 223 to improve its dissolution rate.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC)

  • Organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Method:

  • Dissolve both this compound and the chosen polymer in the organic solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio).

  • Ensure complete dissolution to form a clear solution.

  • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • A thin film of the solid dispersion will form on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion and store it in a desiccator.

  • Characterize the prepared solid dispersion for its amorphous nature (using techniques like XRD or DSC) and perform dissolution testing.

Protocol 2: In Vitro Permeability Assay using Caco-2 Cell Monolayers

Objective: To assess the intestinal permeability of this compound and investigate the role of efflux pumps.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • P-gp inhibitor (e.g., verapamil)

  • Analytical method for quantifying Agent 223 (e.g., HPLC-UV, LC-MS/MS)

Method:

  • Seed Caco-2 cells on Transwell® inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the cell monolayers to ensure their integrity.

  • Transport Studies (Apical to Basal - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add a solution of Agent 223 in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Transport Studies (Basal to Apical - B to A):

    • Repeat the transport study but add the drug solution to the basolateral chamber and sample from the apical chamber.

  • Inhibition Study:

    • Repeat the A to B and B to A transport studies in the presence of a P-gp inhibitor in both chambers.

  • Sample Analysis: Quantify the concentration of Agent 223 in all collected samples using a validated analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and in the presence and absence of the inhibitor. An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests the involvement of active efflux.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategies Formulation Strategies cluster_evaluation Evaluation problem Low Bioavailability of This compound solubility Solubility & Dissolution Studies problem->solubility Poor Solubility? permeability Caco-2 Permeability Assay problem->permeability Poor Permeability? particle_size Particle Size Reduction solubility->particle_size solid_dispersion Amorphous Solid Dispersion solubility->solid_dispersion lipid_formulation Lipid-Based Formulation solubility->lipid_formulation nanoparticles Nanoparticle Encapsulation permeability->nanoparticles invitro In Vitro Dissolution & Permeability particle_size->invitro solid_dispersion->invitro lipid_formulation->invitro nanoparticles->invitro invivo In Vivo Pharmacokinetic Studies invitro->invivo

Caption: Troubleshooting workflow for low bioavailability.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation drug_formulation Drug Formulation (e.g., Nanoparticle) free_drug Free Drug drug_formulation->free_drug Dissolution uptake Passive Diffusion/ Active Transport free_drug->uptake efflux P-gp Efflux Pump uptake->efflux metabolism CYP450 Metabolism uptake->metabolism absorption Absorbed Drug uptake->absorption metabolism->absorption Metabolites

Caption: Factors affecting oral drug absorption.

References

How to reduce myelosuppression with oxazolidinone antibiotics like TBI-223

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating myelosuppression associated with oxazolidinone antibiotics, with a particular focus on the novel compound TBI-223.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind myelosuppression induced by oxazolidinone antibiotics?

A1: The primary mechanism of oxazolidinone-induced myelosuppression is the off-target inhibition of mammalian mitochondrial protein synthesis (MPS).[1][2][3] Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, oxazolidinones can bind to the large ribosomal subunit within mitochondria, disrupting the synthesis of essential mitochondrial proteins.[3][4] This impairment of mitochondrial function particularly affects rapidly dividing cells, such as hematopoietic progenitor cells in the bone marrow, leading to decreased production of platelets (thrombocytopenia), red blood cells (anemia), and white blood cells (leukopenia).[5][6]

Q2: How does TBI-223 differ from older oxazolidinones like linezolid (B1675486) in terms of myelosuppression?

A2: TBI-223 was specifically developed to have a wider therapeutic window and a reduced potential for myelosuppression compared to linezolid.[7][8][9] Preclinical data demonstrates that TBI-223 has a significantly lower inhibitory effect on mammalian mitochondrial protein synthesis.[7][8] This translates to a better safety profile, with animal studies and early-phase human trials showing no significant hematological changes or bone marrow toxicity at therapeutic exposures.[7][8][10][11][12]

Q3: What are the key risk factors for developing myelosuppression with oxazolidinone therapy?

A3: Several factors can increase the risk of developing myelosuppression during oxazolidinone therapy. These include:

  • Duration of therapy: Prolonged treatment (≥14 days) is a major risk factor.[5]

  • Renal insufficiency: Patients with impaired kidney function may have higher drug accumulation, increasing toxicity risk.[5]

  • Pre-existing myelosuppression: Individuals with already compromised bone marrow function are more susceptible.[5]

  • Age: Elderly patients (≥65 years) may be at higher risk.[5]

  • Concurrent medications: Use of other drugs that can cause bone marrow suppression should be avoided.[5]

Q4: What in vitro assays are recommended for assessing the myelosuppressive potential of new oxazolidinone compounds?

A4: Several in vitro assays are crucial for evaluating myelosuppression potential:

  • Colony-Forming Unit (CFU) Assays: These are the gold standard for assessing the effect of a compound on hematopoietic progenitor cells. Specific assays include CFU-GM (granulocyte-macrophage), BFU-E (burst-forming unit-erythroid), and CFU-Mk (megakaryocyte).[6][13]

  • Mitochondrial Protein Synthesis (MPS) Inhibition Assays: Directly measuring the inhibition of protein synthesis in isolated mitochondria or cell lines (e.g., HepG2) can provide a direct indication of mitochondrial toxicity.[1][7][8]

  • High-Throughput Flow Cytometry: Multiplexed assays using flow cytometry can monitor the dose-response effects of compounds on various stages of hematopoietic cell differentiation in a high-throughput format.[14]

Troubleshooting Guides

Issue 1: Unexpected levels of myelosuppression observed in our in vivo animal model with an oxazolidinone compound.

Possible Causes and Solutions:

  • Dosing and Pharmacokinetics:

    • Troubleshooting Step: Verify the dose calculations and the formulation of the compound. Ensure accurate administration.

    • Recommendation: Conduct pharmacokinetic (PK) studies to determine the drug exposure (AUC, Cmax) in the animal model. Compare the exposure levels to the no-observed-adverse-effect level (NOAEL) if available. The half-life of TBI-223 in mice is approximately 3.0 hours, while in rats it is longer at 8 hours.[7][10]

  • Animal Model Sensitivity:

    • Troubleshooting Step: Review the literature for the specific animal strain's sensitivity to myelosuppressive agents.

    • Recommendation: Consider using a different, well-characterized strain for myelosuppression studies. For example, C3H mice have been used to establish a model of oxazolidinone-induced myelosuppression.[15]

  • Compound Stability:

    • Troubleshooting Step: Assess the stability of the compound in the vehicle used for administration.

    • Recommendation: Use a freshly prepared formulation for each experiment and store the compound under recommended conditions.

Issue 2: High variability in results from our in vitro CFU assays.

Possible Causes and Solutions:

  • Cell Viability and Quality:

    • Troubleshooting Step: Assess the viability of the hematopoietic progenitor cells (e.g., CD34+ cells) before starting the assay.

    • Recommendation: Use freshly isolated, high-viability cells. Optimize cell handling and culture conditions to maintain cell health.

  • Assay Conditions:

    • Troubleshooting Step: Review the concentrations of cytokines and growth factors used in the culture medium, as these are critical for proper colony formation.

    • Recommendation: Titrate cytokine concentrations and ensure consistent lot-to-lot quality of reagents.

  • Operator Variability:

    • Troubleshooting Step: Colony counting can be subjective.

    • Recommendation: Have two independent and blinded researchers count the colonies. Utilize imaging software for automated colony counting to improve consistency.

Data Presentation

Table 1: Comparative Mitochondrial Protein Synthesis Inhibition and Safety Margins

CompoundMammalian MPS IC50Safety Margin (vs. Efficacious Exposure)Reference
TBI-223 >74 µM>10-fold[7]
Linezolid 8 µM<1-fold[7]

Table 2: Preclinical Safety Data for TBI-223 and Linezolid

ParameterTBI-223LinezolidAnimal ModelReference
14-Day NOAEL (Male) 200 mg/kg/day20 mg/kg/dayRat[7]
14-Day NOAEL (Female) 75 mg/kg/day20 mg/kg/dayRat[7]
Bone Marrow Toxicity (28-day study) No hematological changes observed-Rat[7]
Bone Marrow Toxicity (14-day study) No bone marrow toxicity observed at 150 mg/kg QD-Dog[7]

Experimental Protocols

Protocol 1: In Vitro Colony-Forming Unit (CFU) Assay for Myelotoxicity

  • Cell Source: Isolate human CD34+ hematopoietic progenitor cells from bone marrow or cord blood using immunomagnetic bead separation.

  • Cell Culture: Culture the CD34+ cells in a suitable methylcellulose-based medium supplemented with a cocktail of cytokines to promote differentiation into specific lineages (e.g., GM-CSF, IL-3, EPO, TPO for CFU-GM, BFU-E, and CFU-Mk respectively).

  • Drug Treatment: Add the oxazolidinone compound (e.g., TBI-223) at a range of concentrations to the culture medium. Include a vehicle control.

  • Incubation: Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2 for 14 days.

  • Colony Counting: After the incubation period, identify and count the number of CFU-GM, BFU-E, and CFU-Mk colonies under an inverted microscope.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits colony formation by 50%) for each cell lineage.

Protocol 2: Assessment of Mitochondrial Protein Synthesis (MPS) Inhibition

  • Cell Line: Use a human cell line such as HepG2.

  • Cell Culture: Culture the cells in a standard medium.

  • Drug Incubation: Treat the cells with varying concentrations of the oxazolidinone antibiotic for a specified period (e.g., 24-48 hours).

  • Metabolic Labeling: Add a labeling agent, such as ³⁵S-methionine, to the culture medium to label newly synthesized proteins. To specifically measure mitochondrial protein synthesis, co-incubate with an inhibitor of cytoplasmic protein synthesis (e.g., emetine).

  • Protein Extraction and Separation: Lyse the cells and separate the proteins using SDS-PAGE.

  • Detection: Detect the radiolabeled mitochondrial proteins using autoradiography or phosphorimaging.

  • Quantification: Quantify the intensity of the bands corresponding to mitochondrial-encoded proteins to determine the extent of MPS inhibition at different drug concentrations.

Mandatory Visualizations

Myelosuppression_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular Hematopoietic Progenitor Cell Mitoribosome Mitochondrial Ribosome MPS Mitochondrial Protein Synthesis Mitoribosome->MPS Essential for ETC Electron Transport Chain Proteins MPS->ETC Synthesizes MPS->ETC ATP ATP Production ETC->ATP Drives ETC->ATP Proliferation Cell Proliferation & Differentiation ATP->Proliferation Powers ATP->Proliferation Myelosuppression Myelosuppression (Thrombocytopenia, Anemia) Proliferation->Myelosuppression Leads to Oxazolidinone Oxazolidinone Antibiotics (e.g., TBI-223) Oxazolidinone->Mitoribosome Inhibits

Caption: Mechanism of Oxazolidinone-Induced Myelosuppression.

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment cluster_Clinical Clinical Evaluation start_vitro Isolate Human CD34+ Cells cfu_assay Colony-Forming Unit (CFU) Assay start_vitro->cfu_assay drug_treatment_vitro Treat with TBI-223 (Dose-Response) cfu_assay->drug_treatment_vitro incubation Incubate for 14 Days drug_treatment_vitro->incubation colony_count Count Colonies (CFU-GM, BFU-E, CFU-Mk) incubation->colony_count ic50 Determine IC50 colony_count->ic50 start_vivo Select Animal Model (e.g., Rat, Mouse) drug_treatment_vivo Administer TBI-223 (e.g., 28 days) start_vivo->drug_treatment_vivo monitoring Monitor Hematological Parameters (CBC) drug_treatment_vivo->monitoring histopathology Bone Marrow Histopathology drug_treatment_vivo->histopathology safety_assessment Assess for Myelosuppression monitoring->safety_assessment histopathology->safety_assessment start_clinical Phase I Clinical Trial (Healthy Volunteers) dose_escalation Single & Multiple Ascending Doses of TBI-223 start_clinical->dose_escalation safety_monitoring Monitor Complete Blood Counts (CBC) dose_escalation->safety_monitoring pk_pd Pharmacokinetic/ Pharmacodynamic Analysis dose_escalation->pk_pd clinical_safety Evaluate Safety and Tolerability Profile safety_monitoring->clinical_safety pk_pd->clinical_safety

Caption: Workflow for Assessing Myelosuppression of TBI-223.

References

Technical Support Center: Achieving Consistent Results with Antibacterial Agent 223

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibacterial Agent 223. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental protocols for consistent and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the use of this compound and provides actionable solutions.

Q1: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) results for this compound. What are the potential causes?

A1: Inconsistent MIC results are a frequent challenge and can arise from several experimental factors. The most common sources of error include:

  • Inoculum Preparation: The density of the bacterial suspension is a critical parameter. An inoculum that is too high or too low can lead to significant variations in MIC values, a phenomenon known as the "inoculum effect".[1][2]

  • Media Composition: The type of growth medium, its pH, and cation concentrations can influence the activity of antibacterial compounds.[1][2][3] For most routine susceptibility testing, cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended to ensure consistency.[1][3]

  • Agent 223 Preparation and Stability: The stability of this compound in solution is a critical factor. Degradation due to improper storage, temperature, or pH can lead to a loss of activity and, consequently, variable MICs.[1][4] It is also crucial to ensure the agent is fully dissolved.[4]

  • Incubation Conditions: Strict control of incubation time, temperature, and atmosphere (e.g., CO2 levels for fastidious organisms) is crucial and should adhere to standardized protocols.[1][2]

  • Contamination: Contamination of the bacterial culture with other microorganisms can lead to erroneous results.[3][5]

Q2: How can we standardize our inoculum preparation to minimize variability?

A2: Proper standardization of the bacterial inoculum is arguably the most critical step for achieving reproducible MIC values.

  • Use a 0.5 McFarland Standard: Always standardize your inoculum to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[2][3][4]

  • Fresh Cultures: Use fresh bacterial cultures (typically 18-24 hours old) to prepare the inoculum.[1][3]

  • Verification: For critical experiments, it is advisable to perform viable cell counts (plate counts) to confirm the inoculum concentration.[2][4] The final concentration in the test wells should be approximately 5 x 10⁵ CFU/mL.[3]

Q3: What are the recommended storage and preparation procedures for this compound?

A3: Due to its chemical nature, improper handling of this compound can lead to a loss of potency.

  • Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO, and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

  • Fresh Dilutions: Always prepare fresh working dilutions of the agent in the appropriate broth from the frozen stock solution immediately before each experiment.[4] Do not store diluted aqueous solutions for extended periods.[4]

  • Solubility: Ensure the compound is fully dissolved in the stock solvent before preparing serial dilutions. Precipitation of the compound will lead to inaccurate concentrations and artificially high MICs.[4]

Q4: Our disk diffusion assay results are inconsistent. What factors should we investigate?

A4: Variability in zone of inhibition diameters in disk diffusion assays can be attributed to several factors:

  • Inoculum Lawn: The uniformity and density of the bacterial lawn are essential for reproducible zone sizes.[2] Use a standardized method to streak the plate for a confluent lawn.[2]

  • Agar (B569324) Depth: Ensure a consistent depth of the agar in all plates, typically 4mm. Variations in depth can affect the diffusion of the agent.[2]

  • Disk Storage and Application: Store antibiotic disks under recommended conditions to maintain their potency. Ensure proper contact between the disk and the agar surface.[2]

  • Incubation Conditions: As with MIC assays, consistent incubation time and temperature (35 ± 2°C for 16-20 hours) are critical.[2]

Q5: We observed a complete lack of activity of Agent 223 against a previously susceptible bacterial strain. What could be the cause?

A5: A sudden loss of efficacy often points towards the development of high-level resistance in the bacterial strain.[3]

  • Resistance Profiling: It is recommended to perform resistance profiling experiments to investigate the underlying mechanism, which could include target site modification, active efflux of the agent, or enzymatic inactivation.[3]

  • Dose-Response Experiment: Conduct a dose-response experiment with a broader concentration range of Agent 223 to determine if the MIC has shifted significantly.[3]

  • Culture Purity: Before initiating the experiment, streak the bacterial culture on an appropriate agar plate to confirm its purity and rule out contamination.[3]

Data Presentation: Standardized Experimental Parameters

To ensure consistency, adhere to the following standardized parameters for your antibacterial assays.

ParameterSpecificationRationale
Bacterial Inoculum (Initial) 0.5 McFarland Standard (~1.5 x 10⁸ CFU/mL)Minimizes variability due to the inoculum effect.[2][3][4]
Final Inoculum in Well (MIC) ~5 x 10⁵ CFU/mLStandardized final concentration for broth microdilution.[3]
Culture Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Ensures consistency and comparability of results.[1][3]
Incubation Temperature 35 ± 2°CStandard temperature for growth of most clinically relevant bacteria.[2]
Incubation Time (MIC) 18-24 hoursAllows for sufficient bacterial growth to determine inhibition.[1][3]
Incubation Time (Disk Diffusion) 16-20 hoursStandardized time for measuring zones of inhibition.[2]
Agent 223 Stock Solution Dissolved in appropriate solvent (e.g., DMSO)Ensures complete solubilization of the agent.[4]
Storage of Stock Solution -20°C or -80°C (aliquoted)Prevents degradation from repeated freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound.

  • Prepare Inoculum:

    • From a fresh culture (18-24 hours old), suspend several colonies in sterile saline.[1][3]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[3][4]

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[3]

  • Prepare Antibiotic Dilutions:

    • Perform a two-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate.[3]

    • The final volume in each well should be 50 µL.[3]

  • Inoculate Plate:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.[1][3]

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[3]

  • Determine MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[3]

Protocol 2: Disk Diffusion Assay

This protocol describes the standardized method for assessing bacterial susceptibility using the disk diffusion method.

  • Prepare Inoculum:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the MIC protocol.[2]

  • Inoculate Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to obtain a uniform lawn of growth.[2]

  • Apply Antibiotic Disks:

    • Using sterile forceps, place a disk impregnated with a known concentration of this compound onto the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours.[2]

  • Measure Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

Visualizations

The following diagrams illustrate key workflows and logical relationships to aid in troubleshooting and protocol adherence.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture 1. Prepare Fresh Bacterial Culture prep_inoculum 2. Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculate 4. Inoculate Microtiter Plate prep_inoculum->inoculate prep_agent 3. Prepare Serial Dilutions of Agent 223 prep_agent->inoculate incubate 5. Incubate (37°C, 18-24h) inoculate->incubate read_mic 6. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Troubleshooting_Logic cluster_inoculum Inoculum Issues cluster_agent Agent 223 Issues cluster_conditions Experimental Conditions start Inconsistent MIC Results inoculum_density Inconsistent Density? start->inoculum_density Check agent_prep Improper Dilution? start->agent_prep Check media Incorrect Media? start->media Check inoculum_age Culture too old/young? inoculum_density->inoculum_age solution1 Solution: Standardize to 0.5 McFarland Use fresh cultures inoculum_age->solution1 agent_stability Degradation? agent_prep->agent_stability solution2 Solution: Prepare fresh dilutions Store stock properly agent_stability->solution2 incubation Variable Time/Temp? media->incubation contamination Contamination? incubation->contamination solution3 Solution: Use CAMHB Calibrate incubator Use aseptic technique contamination->solution3

Caption: Troubleshooting logic for inconsistent MIC results.

References

How to improve the efficacy of Antibacterial agent 223 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: Antibacterial Agent 223 (AA-223) Mechanism of Action: DNA Gyrase Inhibitor Spectrum of Activity: Predominantly Gram-negative bacteria

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to help optimize your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase.[1] By targeting the GyrA and GyrB subunits, it stabilizes the enzyme-DNA complex, leading to lethal double-stranded breaks in the bacterial chromosome and halting DNA replication.[1][2] This mechanism is particularly effective against Gram-negative bacteria.[1][3]

Q2: What are the main challenges when using Agent 223 in in vivo models? A2: The primary challenges are its low aqueous solubility and rapid metabolic clearance. These properties can lead to suboptimal pharmacokinetic profiles, limiting the agent's exposure at the site of infection and potentially reducing its efficacy compared to in vitro results.

Q3: How should I store and handle the lyophilized powder and stock solutions of Agent 223? A3: The lyophilized powder should be stored at -20°C, protected from light and moisture. For stock solutions, we recommend dissolving the powder in 100% DMSO to a concentration of 10-50 mM. These stock solutions should be stored in small aliquots at -80°C to minimize freeze-thaw cycles. For final dosing solutions, further dilution in appropriate vehicles is necessary.

Q4: Can Agent 223 be used against Gram-positive bacteria? A4: While Agent 223's primary spectrum is Gram-negative bacteria, it exhibits some activity against certain Gram-positive species. However, its efficacy is generally lower due to differences in cell wall structure and the primary target in Gram-positives often being topoisomerase IV rather than DNA gyrase.[4] Minimum Inhibitory Concentration (MIC) testing is essential to determine its suitability for your specific Gram-positive strain.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during your in vivo experiments with this compound.

Issue 1: Poor efficacy observed in vivo despite potent in vitro activity.

  • Question: My in vitro MIC assays show that Agent 223 is highly potent against my bacterial strain, but I am not seeing a significant reduction in bacterial burden in my murine infection model. What could be the cause?

  • Answer: This is a common issue often linked to the agent's physicochemical properties. The discrepancy can typically be attributed to two main factors:

    • Poor Bioavailability: Due to its low solubility, the agent may not be adequately absorbed into the systemic circulation to reach the site of infection at therapeutic concentrations.

    • Rapid Metabolism/Clearance: The agent may be quickly metabolized by the liver or cleared by the kidneys, resulting in a short half-life and insufficient drug exposure over the dosing period.

    Troubleshooting Steps:

    • Optimize Formulation: The choice of delivery vehicle is critical. Simple aqueous vehicles are often inadequate. Consider using formulations designed to enhance solubility, such as lipid-based systems or co-solvents (see Table 1).[6][7][8]

    • Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the agent's concentration in plasma over time. This will reveal if the issue is poor absorption or rapid clearance and guide adjustments to the dosing regimen.

    • Increase Dosing Frequency: If the half-life is found to be very short, increasing the dosing frequency (e.g., from once daily to twice or three times daily) may help maintain therapeutic concentrations.[9]

    • Consider Co-administration with an Adjuvant: Investigate the use of metabolic inhibitors that can slow the clearance of Agent 223, although this requires significant validation.

Issue 2: Precipitation of Agent 223 observed during dosing solution preparation.

  • Question: When I dilute my DMSO stock solution of Agent 223 into my aqueous vehicle (e.g., saline or PBS), the compound precipitates. How can I prevent this?

  • Answer: This is a direct result of the agent's low aqueous solubility. Diluting the DMSO stock into a purely aqueous environment causes the compound to crash out of solution.

    Troubleshooting Steps:

    • Use a Co-solvent System: Prepare the final dosing solution using a vehicle that contains a mixture of a solubilizing agent and an aqueous buffer. A common approach is to use a vehicle containing PEG400, Solutol HS 15, or Tween 80 (see Table 1 for examples).[8]

    • Stepwise Dilution: When preparing the final solution, add the DMSO stock to the co-solvent/surfactant first and mix thoroughly. Then, add the aqueous component slowly while vortexing to maintain solubility.

    • pH Adjustment: Agent 223's solubility is pH-dependent. Adjusting the pH of the final vehicle may improve solubility, but this must be tested to ensure it does not affect the agent's stability or cause toxicity.[10]

Issue 3: High toxicity or adverse effects observed in animal models at therapeutic doses.

  • Question: I'm observing signs of toxicity (e.g., weight loss, lethargy, organ damage) in my animals at doses required for antibacterial efficacy. How can I mitigate this?

  • Answer: Toxicity can be caused by the agent itself, the vehicle, or a combination of both. It's crucial to differentiate the source of the toxicity.

    Troubleshooting Steps:

    • Vehicle-Only Control Group: Always include a control group that receives only the vehicle to assess its contribution to any observed toxicity.[11] Some solubilizing agents can cause adverse effects at high concentrations.

    • Dose-Response Study: Perform a dose-ranging study to identify the Maximum Tolerated Dose (MTD). This will help establish a therapeutic window where efficacy is achieved without unacceptable toxicity.[11]

    • Refine the Formulation: A different formulation might alter the drug's distribution, reducing its accumulation in sensitive organs and thereby lowering toxicity.[12] For example, encapsulating Agent 223 in lipid nanoparticles could improve its therapeutic index.[12]

    • Monitor Animal Health: Ensure animals are well-hydrated and monitored closely for clinical signs of distress.[11]

Supporting Data

Table 1: Solubility of this compound in Various Preclinical Vehicles

Vehicle Composition Solubility (µg/mL) Observations
0.9% Saline < 1 Precipitates immediately
5% Dextrose in Water (D5W) < 5 Forms a fine suspension
10% DMSO / 90% Saline 25 Precipitates over time
10% PEG400 / 90% Saline 150 Stable for ~2 hours
20% Solutol HS 15 / 80% Water 500 Clear, stable solution

| 5% Tween 80 / 5% Ethanol / 90% D5W | 350 | Clear, stable solution |

Table 2: Example Pharmacokinetic Parameters of Agent 223 in Mice (10 mg/kg, IV vs. Oral Gavage)

Parameter Intravenous (IV) Oral Gavage (in 20% Solutol)
Cmax (µg/mL) 5.2 1.8
Tmax (h) 0.1 1.0
AUC (µg·h/mL) 8.5 4.2
Half-life (t½) (h) 1.2 1.5

| Bioavailability (%) | 100 | 49.4 |

Experimental Protocols

Protocol 1: Preparation of Dosing Solution using a Co-Solvent Vehicle

Objective: To prepare a stable, 5 mg/mL dosing solution of this compound for oral administration.

Materials:

  • This compound lyophilized powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl)

Methodology:

  • Prepare a 50 mg/mL stock solution of Agent 223 in 100% DMSO.

  • In a sterile conical tube, add 1 part of the 50 mg/mL DMSO stock solution.

  • Add 2 parts of PEG400 to the tube.

  • Vortex thoroughly for 1 minute until the solution is clear and homogenous.

  • Slowly add 7 parts of sterile saline to the tube while continuously vortexing.

  • Inspect the final solution for any signs of precipitation. The final concentration will be 5 mg/mL in a vehicle of 10% DMSO / 20% PEG400 / 70% Saline.

  • Use the solution within 2 hours of preparation.

Protocol 2: Murine Thigh Infection Model for In Vivo Efficacy Testing

Objective: To evaluate the efficacy of this compound in reducing bacterial burden in a localized infection model.

Methodology:

  • Animal Model: Use 6-8 week old, immunocompetent or neutropenic mice (e.g., CD-1 or BALB/c strain), depending on the pathogen's virulence.

  • Infection:

    • Culture the target Gram-negative bacterium (e.g., E. coli, P. aeruginosa) to mid-log phase.

    • Wash and resuspend the bacteria in sterile PBS to the desired concentration (e.g., 1-5 x 10^6 CFU/mL).

    • Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the quadriceps muscle of one thigh.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), begin treatment.

    • Administer the prepared dosing solution of Agent 223 via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Include a vehicle-only control group and potentially a positive control antibiotic group.

  • Endpoint:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically dissect the infected thigh muscle.

    • Homogenize the tissue in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to enumerate the bacterial colonies (CFU/gram of tissue).

  • Analysis: Compare the bacterial loads between the vehicle-treated and Agent 223-treated groups to determine the log reduction in CFU.

Visualizations

Mechanism_of_Action_AA223 cluster_bacterium Bacterial Cell Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces supercoils Stabilized_Complex Stabilized Gyrase-DNA Cleavage Complex DNA_Gyrase->Stabilized_Complex Replication DNA Replication & Transcription Supercoiled_DNA->Replication AA223 Agent 223 AA223->DNA_Gyrase Binds & Inhibits DSBs Double-Strand Breaks Stabilized_Complex->DSBs Prevents re-ligation Cell_Death Bacterial Cell Death DSBs->Cell_Death

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Start: Poor In Vivo Efficacy Check_Formulation Is the formulation optimized for solubility? Start->Check_Formulation Check_PK Is drug exposure (AUC, Cmax) sufficient? Check_Formulation->Check_PK Yes Optimize_Formulation Action: Develop new formulation (e.g., use co-solvents, lipid carriers) Check_Formulation->Optimize_Formulation No Check_Dose Is the dose and frequency adequate? Check_PK->Check_Dose Yes Adjust_Dose Action: Increase dose or frequency Check_PK->Adjust_Dose No (Low Exposure) Check_Dose->Adjust_Dose No Re_evaluate Re-evaluate Efficacy Check_Dose->Re_evaluate Yes Run_PK Action: Conduct pilot PK study Optimize_Formulation->Run_PK Run_PK->Check_PK Adjust_Dose->Run_PK End End: Problem Resolved Re_evaluate->End Success Investigate_Other Investigate other causes (e.g., target engagement, resistance mechanism) Re_evaluate->Investigate_Other Failure

Caption: Workflow for troubleshooting poor in vivo efficacy.

Formulation_Selection_Logic Start Need to Formulate Agent 223 Solubility_Check Aqueous Solubility > 1 mg/mL? Start->Solubility_Check Simple_Vehicle Use Simple Aqueous Vehicle (Saline, PBS, D5W) Solubility_Check->Simple_Vehicle Yes Complex_Formulation Requires Advanced Formulation Solubility_Check->Complex_Formulation No Final_Check Test for Stability & In Vivo Tolerance Simple_Vehicle->Final_Check Route_Check Route of Administration? Complex_Formulation->Route_Check Oral_Formulation Consider Lipid-Based Systems (e.g., SEDDS, Solutol) Route_Check->Oral_Formulation Oral IV_Formulation Use Co-Solvent/Surfactant System (PEG400, Tween 80) Route_Check->IV_Formulation IV / IP Oral_Formulation->Final_Check IV_Formulation->Final_Check

Caption: Decision logic for selecting an appropriate formulation.

References

Troubleshooting inconsistent MIC results for Antibacterial agent 223

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibacterial agent 223. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during antimicrobial susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: Why are my Minimum Inhibitory Concentration (MIC) results for this compound inconsistent between experiments?

Inconsistent MIC results can be frustrating and can arise from several experimental variables.[1][2] The most common sources of variability include issues with the bacterial inoculum, composition of the culture medium, preparation and stability of the antibacterial agent, and procedural deviations.[3][4] It is crucial to standardize every step of the protocol to ensure reproducibility.[5]

Q2: My observed MIC for Agent 223 is unexpectedly high. What are the common causes?

An unexpectedly high MIC value suggests that the antibacterial agent is less effective than anticipated. Several factors could contribute to this:

  • High Inoculum Density: An excessively high bacterial inoculum can lead to an "inoculum effect," where the sheer number of bacterial cells overcomes the action of the antibiotic, resulting in a higher MIC.[6][7][8][9]

  • Agent Degradation: this compound may be sensitive to environmental conditions. Improper storage, repeated freeze-thaw cycles, or instability in the assay medium (e.g., due to pH or temperature) can lead to degradation and loss of activity.[3]

  • Media Components: Certain components in the culture medium, such as divalent cations (Mg²⁺, Ca²⁺), can interfere with the activity of some antibacterial agents, leading to elevated MIC values.[10][11]

  • Extended Incubation: Increasing the incubation time can sometimes result in higher MICs, as it provides more opportunity for the bacteria to potentially recover or for the agent to degrade.[5]

Q3: I'm observing MIC values that are lower than the established range for my quality control strain. What could be the problem?

Abnormally low MICs indicate that the agent appears more potent than expected. This is often due to:

  • Low Inoculum Density: If the starting bacterial concentration is too low, even a small amount of the antibacterial agent can inhibit growth, leading to a falsely low MIC.[6][7]

  • Errors in Agent Concentration: A mistake in the preparation of the stock solution or the serial dilutions can result in a higher-than-intended concentration of Agent 223 in the wells.

  • Media Composition: While less common, some media components could potentially enhance the activity of Agent 223.

Q4: How critical is the inoculum preparation for obtaining consistent MICs with Agent 223?

Inoculum preparation is one of the most critical steps for reproducible MIC assays.[3] The final inoculum density in the test wells must be standardized, typically to 5 x 10⁵ CFU/mL.[8] Deviations from this standard can significantly impact the MIC.[5][8] Using a 0.5 McFarland turbidity standard to prepare the initial bacterial suspension is a crucial step in this process.

Q5: Can the solvent used to dissolve this compound affect the MIC results?

Yes, the choice of solvent is critical.[3] You must use a solvent that completely dissolves the agent and is non-toxic to the test organism at the concentration used. If using a solvent like DMSO, ensure the final concentration in the assay does not exceed the level recommended by standard guidelines (e.g., CLSI), as the solvent itself can affect bacterial growth.

Troubleshooting Guide

If you are experiencing inconsistent MIC results, follow this systematic troubleshooting workflow.

TroubleshootingWorkflow cluster_inoculum Inoculum Checks cluster_agent Agent 223 Checks cluster_media Medium Checks cluster_protocol Protocol Checks Start Inconsistent MIC Results Inoculum 1. Review Inoculum Preparation Start->Inoculum Agent 2. Check Agent 223 Stock Inoculum->Agent Inoculum OK McFarland Used 0.5 McFarland standard? Inoculum->McFarland Media 3. Verify Culture Medium Agent->Media Agent OK Storage Stored correctly (temp, light)? Agent->Storage Protocol 4. Examine Assay Protocol Media->Protocol Medium OK Type Correct medium type (e.g., MHB)? Media->Type Result Consistent MICs Achieved Protocol->Result Protocol OK Incubation Consistent incubation (time, temp, atmosphere)? Protocol->Incubation Freshness Used fresh (18-24h) colonies? FinalDensity Final density ~5x10^5 CFU/mL? Solubility Completely dissolved in solvent? FreshDilution Used freshly prepared dilutions? pH pH within recommended range? Supplements Consistent lot and supplements? Pipetting Accurate pipetting/dilutions? Reading Consistent endpoint reading?

Caption: Troubleshooting workflow for inconsistent MIC results.

Data Presentation

Variations in key experimental parameters can systematically alter MIC results. The tables below summarize the expected impact of inoculum density and media cation concentration on the MIC of this compound.

Table 1: Effect of Inoculum Density on MIC of Agent 223

Inoculum Density (CFU/mL)Observed MIC (µg/mL)Interpretation
5 x 10⁴1Falsely low; insufficient bacterial challenge.
5 x 10⁵ (Standard) 2 Expected Result.
5 x 10⁶4-8Inoculum effect observed; falsely high.[5]
5 x 10⁷>16Significant inoculum effect; falsely high.[8]

Table 2: Hypothetical Impact of Cation Concentration in Media on MIC of Agent 223

MediumMg²⁺ Conc. (mg/L)Ca²⁺ Conc. (mg/L)Observed MIC (µg/mL)
Low Cation MHB2.04.02
Standard MHB 10.0-12.5 20.0-25.0 2
High Cation MHB30.040.08

Experimental Protocols

Protocol: Broth Microdilution MIC Assay

This protocol outlines the standard method for determining the MIC of this compound.[12][13][14][15]

BrothMicrodilutionWorkflow PrepAgent 1. Prepare Agent 223 Stock & Serial Dilutions Dispense 4. Dispense Agent Dilutions & Controls into 96-Well Plate PrepAgent->Dispense PrepInoculum 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) DiluteInoculum 3. Dilute Inoculum to Final Working Concentration PrepInoculum->DiluteInoculum InoculatePlate 5. Inoculate Plate with Bacterial Suspension DiluteInoculum->InoculatePlate Dispense->InoculatePlate Incubate 6. Incubate Plate (e.g., 35°C for 18-24h) InoculatePlate->Incubate ReadMIC 7. Read & Record MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Caption: Standard workflow for a broth microdilution MIC assay.

Methodology:

  • Preparation of this compound:

    • Prepare a stock solution of Agent 223 in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

    • Perform serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a separate 96-well plate or in tubes to create working solutions.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1-2 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Plate Inoculation:

    • Dispense 50 µL of the appropriate working solutions of Agent 223 into the wells of a sterile 96-well microtiter plate.

    • Include a growth control well (containing only medium and bacteria) and a sterility control well (containing only medium).

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control). This brings the final volume to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate with a lid and incubate at 35 ± 1°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • Following incubation, examine the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[16][17]

References

Technical Support Center: Optimizing Antibacterial Agent 223 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with Antibacterial Agent 223 in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound turned yellow overnight. What is the likely cause and is the agent still active?

A1: A color change, such as turning yellow, is a common indicator of chemical degradation. For this compound, this is often due to oxidation or hydrolysis, particularly if the solution was exposed to light or prepared in a non-pH controlled solvent.[1][2] The formation of degradation products can alter the chromophore of the molecule, leading to a visible color change.

It is highly probable that the antibacterial activity has been compromised. We strongly recommend quantifying the remaining active agent using a validated stability-indicating HPLC method before use.[1][2] You should also assess the potential for toxicity of any degradation products. To prevent this, prepare solutions fresh, protect them from light, and use the recommended buffered solutions.

Q2: I observed precipitation in my stock solution of this compound after storing it at 4°C. How can I prevent this?

A2: Precipitation of this compound from a stock solution upon refrigeration is typically due to its lower solubility at colder temperatures. The choice of solvent is critical. While some antibiotics are stable for extended periods at 4°C, others, like penicillins and tetracyclines, have limited stability even at low temperatures.[3][4][5]

To mitigate this, consider the following:

  • Solvent Selection: Ensure you are using the recommended solvent system. For some agents, the addition of co-solvents can improve solubility and stability.[6][7]

  • pH Control: The solubility of many antibacterial agents is pH-dependent.[8][9] Ensure your solution is buffered to the optimal pH range for solubility and stability (see stability tables below).

  • Concentration: You may be exceeding the solubility limit of the agent at 4°C. Consider preparing a less concentrated stock solution or storing it at a controlled room temperature if stability data permits.

  • Storage Conditions: While refrigeration is common, some agents are more stable when stored at -20°C or -70°C, assuming the solvent system is compatible with freezing.[3][4][5]

Q3: I have noticed a significant drop in the potency of my this compound solution after just a few hours at room temperature. What degradation pathway is likely responsible?

A3: A rapid loss of potency at room temperature in aqueous solution strongly suggests hydrolysis, especially if this compound contains susceptible functional groups like a β-lactam ring, ester, or amide.[10][11] Hydrolysis is a common degradation pathway for many classes of antibiotics, including penicillins and cephalosporins.[11] The rate of hydrolysis is often pH-dependent and can be accelerated by non-optimal pH conditions.[12][13]

To address this, it is crucial to maintain the solution within the optimal pH range of 6.0-7.5. Preparing the solution in a suitable buffer is the most effective strategy.[6][7] If experiments must be conducted over extended periods at room temperature, the stability of the agent under these conditions should be predetermined, and fresh solutions should be prepared as needed.

Q4: Can I use excipients to improve the stability of this compound in my formulation?

A4: Yes, specific excipients can significantly enhance the stability of antibacterial agents in solution.[14] Common strategies include:

  • Buffering Agents: Acetate, citrate, and phosphate (B84403) buffers are used to maintain the optimal pH, thereby minimizing pH-catalyzed degradation.[14]

  • Antioxidants: If the agent is susceptible to oxidation, adding antioxidants like ascorbic acid or sodium metabisulfite (B1197395) can be beneficial.

  • Chelating Agents: Agents like disodium (B8443419) edetate (EDTA) can chelate metal ions that may catalyze degradation reactions.[15]

It is essential to conduct compatibility studies to ensure that the chosen excipients do not negatively impact the agent's activity or introduce other stability issues.[16]

Quantitative Data Summary

The stability of this compound is highly dependent on pH, temperature, and exposure to light. The following tables summarize data from forced degradation and stability studies.

Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 25°C

pHBuffer System% Recovery after 24 hoursObservations
3.0Citrate Buffer65%Significant degradation, slight yellowing
5.0Acetate Buffer88%Minor degradation
6.5Phosphate Buffer98%Optimal stability
7.5Phosphate Buffer95%Slight decrease in stability
9.0Borate Buffer72%Rapid degradation, noticeable color change

Table 2: Temperature-Dependent Stability of this compound in pH 6.5 Phosphate Buffer

Storage Temperature% Recovery after 48 hours
37°C75%
25°C (Room Temp)92%
4°C (Refrigerated)99%
-20°C (Frozen)>99% (after one freeze-thaw cycle)

Table 3: Photostability of this compound in pH 6.5 Phosphate Buffer at 25°C

Condition (8 hours exposure)% RecoveryObservations
Protected from Light96%-
Exposed to Ambient Lab Light85%Slight yellowing
Exposed to High-Intensity UV Light55%Significant degradation and color change

Experimental Protocols

Protocol 1: pH-Stability Profile Assessment

Objective: To determine the stability of this compound across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate, borate) covering a pH range from 3.0 to 9.0.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into each buffer to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent is minimal (<1%) to avoid co-solvent effects.

  • Incubation: Incubate aliquots of each solution in sealed, light-protected vials at a constant temperature (e.g., 25°C).

  • Sample Collection: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Immediately analyze each sample using a validated stability-indicating HPLC-UV method to quantify the remaining concentration of intact this compound.

  • Data Evaluation: Plot the percentage of remaining agent against time for each pH value to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C.

  • Base Hydrolysis: Dissolve the agent in 0.1 N NaOH and incubate at 60°C.

  • Oxidative Degradation: Treat a solution of the agent with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose a solid sample of the agent to dry heat (e.g., 80°C).

  • Photodegradation: Expose both a solution and a solid sample of the agent to light in a photostability chamber as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize the acidic and basic solutions, and analyze all samples using HPLC with both UV and mass spectrometry (MS) detectors.

  • Data Evaluation: Determine the percentage of degradation under each condition. The HPLC method is considered "stability-indicating" if it can separate the intact agent from all major degradation peaks. Use MS data to tentatively identify the structure of major degradants.

Visualizations

G start Instability Observed (e.g., color change, precipitation, loss of activity) check_solution Check Solution Preparation: - Correct Solvent? - Correct pH? - Freshly Prepared? start->check_solution check_storage Check Storage Conditions: - Correct Temperature? - Protected from Light? start->check_storage ph_issue Is pH outside optimal range (6.0-7.5)? check_solution->ph_issue light_issue Was solution exposed to light for extended period? check_storage->light_issue temp_issue Was solution stored at incorrect temperature? check_storage->temp_issue ph_issue->light_issue No adjust_ph Action: Re-prepare solution using appropriate buffer (e.g., pH 6.5 Phosphate Buffer) ph_issue->adjust_ph Yes light_issue->temp_issue No protect_light Action: Store solution in amber vials or protect from light with foil light_issue->protect_light Yes temp_issue->start No, consult further adjust_temp Action: Store solution at recommended temperature (4°C or -20°C). Verify solvent compatibility with freezing. temp_issue->adjust_temp Yes

Caption: Troubleshooting workflow for identifying sources of instability.

G cluster_0 Hydrolysis Pathway (e.g., in Acidic/Basic Conditions) cluster_1 Oxidative Pathway (e.g., Exposure to Air/Light) A This compound (Intact Molecule with Lactam Ring) B Hydrolyzed Intermediate (Inactive) A->B H+ or OH- catalysis (Ring Opening) C Further Degradation Products B->C D This compound E Oxidized Product (Inactive, Colored) D->E Oxidation

Caption: Potential degradation pathways for this compound.

G prep_stock 1. Prepare Stock Solution of Agent 223 in DMSO dilute 3. Dilute Stock into each Buffer Solution prep_stock->dilute prep_buffers 2. Prepare Buffers (pH 3.0 to 9.0) prep_buffers->dilute incubate 4. Incubate Samples at 25°C (Protected from Light) dilute->incubate sample 5. Withdraw Aliquots at t=0, 2, 4, 8, 12, 24h incubate->sample analyze 6. Analyze by Stability-Indicating HPLC-UV Method sample->analyze plot 7. Plot % Remaining vs. Time to Determine Stability Profile analyze->plot

Caption: Experimental workflow for pH-stability profile assessment.

References

Minimizing adverse effects of long-term Antibacterial agent 223 administration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antibacterial Agent 223

Disclaimer: this compound is a novel investigational compound. The information provided is intended for research purposes only and is based on preliminary data and established principles for similar classes of antibacterial agents. Always refer to the specific Investigator's Brochure and study protocols for definitive guidance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a bactericidal agent that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication and repair. While highly effective against target pathogens, this mechanism shares similarities with quinolone antibiotics, which have been shown to induce mitochondrial dysfunction and reactive oxygen species (ROS) overproduction in mammalian cells.[1]

Q2: What are the most common adverse effects observed during long-term administration in pre-clinical models?

A2: Long-term administration of antibacterial agents can be associated with a range of adverse effects.[[“]][3] For Agent 223, the most frequently observed issues in pre-clinical studies include gastrointestinal disturbances (dysbiosis, diarrhea), potential for nephrotoxicity, and markers of oxidative stress.[1][[“]] Researchers should maintain vigilance for signs of organ toxicity and changes in animal behavior or weight.[[“]]

Q3: How does this compound affect the host microbiome?

A3: As a broad-spectrum antibacterial, Agent 223 can significantly disrupt the host's gut microbiota, leading to a state of dysbiosis.[4][5] This is characterized by a loss of microbial diversity and a reduction in beneficial bacteria, which can increase susceptibility to secondary infections.[4][6]

Q4: Is there a risk of mitochondrial toxicity with Agent 223?

A4: Yes. Due to its mechanism of action, which can interfere with topoisomerase enzymes, there is a potential for off-target effects on mitochondria.[7] Bactericidal antibiotics can cause mitochondrial dysfunction, leading to an overproduction of ROS and subsequent oxidative damage to DNA, proteins, and lipids.[1] This is a critical consideration for long-term studies.

Troubleshooting Guide

Issue 1: Signs of Renal Impairment (Nephrotoxicity) are Observed in Animal Models.

  • Question: We have noted an increase in serum creatinine (B1669602) and BUN levels in our rat models following 4 weeks of continuous administration of Agent 223. What steps should we take?

  • Answer:

    • Confirm Findings: Immediately collect new blood and urine samples to confirm the initial findings. Assess for additional markers of kidney injury, such as KIM-1 or NGAL, which may offer earlier and more sensitive detection of kidney damage.[8][9]

    • Dosage Review: Review the current dosing regimen. If therapeutically viable, consider a dose-reduction study to determine the minimum effective dose with an improved safety profile.

    • Hydration and Co-administration: Ensure adequate hydration of the animal models. In some cases of drug-induced nephrotoxicity, co-administration of antioxidants like N-acetylcysteine (NAC) can be explored to mitigate oxidative damage.[1]

    • Monitoring: Increase the frequency of renal function monitoring.[10] Refer to the Biomarker Monitoring Schedule table below for guidance. If renal function continues to decline, cessation of treatment should be considered as per protocol guidelines.

Issue 2: Experimental Cell Cultures Show Decreased Viability and Increased Oxidative Stress.

  • Question: Our in vitro experiments using primary hepatocytes show a dose-dependent decrease in cell viability and a significant increase in ROS levels after 72 hours of exposure to Agent 223. How can we mitigate this?

  • Answer:

    • Mechanism Confirmation: This observation is consistent with the known risk of bactericidal antibiotics inducing mitochondrial dysfunction and ROS production.[1]

    • Antioxidant Co-treatment: Perform co-treatment experiments with an antioxidant such as N-acetylcysteine (NAC). NAC can help replenish intracellular glutathione (B108866) (GSH) pools, a key cellular antioxidant, thereby protecting cells from oxidative damage.[1][11][12]

    • Mitochondrial Function Assessment: Conduct specific assays to directly measure mitochondrial function. This will confirm if the observed cytotoxicity is linked to mitochondrial impairment. See the Protocol: Assessing Mitochondrial Respiration for a detailed method.

    • Alternative Models: If the toxicity is specific to hepatocytes, consider whether the therapeutic goal can be achieved in your research model with a lower systemic exposure.

Issue 3: Animal Models Exhibit Severe Diarrhea and Weight Loss.

  • Question: A subset of our mice on a 60-day study has developed severe diarrhea and subsequent weight loss. We suspect significant gut dysbiosis. What are the recommended mitigation strategies?

  • Answer:

    • Symptomatic Support: Provide supportive care, including hydration and nutritional support, to manage the symptoms.

    • Microbiome Analysis: Collect fecal samples for 16S rRNA sequencing to confirm dysbiosis and characterize the changes in the microbial community.[13][14] This can help identify the loss of beneficial taxa.[4]

    • Probiotic/Synbiotic Supplementation: Introduce a probiotic or synbiotic supplement to the diet. Probiotics containing Lactobacillus and Bifidobacterium species have been shown to help restore microbial balance.[15] Synbiotics, which combine prebiotics and probiotics, can also be effective.[6]

    • Fecal Microbiota Transplantation (FMT): In severe, refractory cases, consider experimental fecal microbiota transplantation from healthy, untreated donor animals. FMT is a powerful method for restoring a balanced gut microbiota.[5]

Data Presentation

Table 1: Recommended Biomarker Monitoring for Long-Term Studies

ParameterOrgan SystemBiomarkerSampleFrequencyAction Threshold
Renal Function KidneySerum Creatinine, BUNSerumBaseline, Monthly>1.5x Baseline
KIM-1, NGALUrineBaseline, Bi-weekly>2x Baseline
Hepatic Function LiverALT, ASTSerumBaseline, Monthly>3x Baseline
BilirubinSerumBaseline, Monthly>2x Baseline
Oxidative Stress Systemic8-OHdGUrineBaseline, MonthlySignificant increase from baseline
Malondialdehyde (MDA)PlasmaBaseline, MonthlySignificant increase from baseline
Gut Microbiome GI TractAlpha/Beta DiversityFecalBaseline, MonthlySignificant shift from baseline

Experimental Protocols

Protocol 1: Assessing Mitochondrial Respiration via High-Resolution Respirometry

This protocol is adapted from established methods for evaluating mitochondrial function in permeabilized cells exposed to a test compound.[16][17][18]

1. Objective: To determine the effect of this compound on mitochondrial oxygen consumption rates.

2. Materials:

3. Methodology:

  • Cell Culture: Culture cells to 80-90% confluency. Treat a subset of cells with varying concentrations of Agent 223 for the desired duration (e.g., 24, 48, 72 hours). Include an untreated vehicle control.
  • Cell Preparation: Harvest cells by trypsinization, wash with PBS, and resuspend in respiration medium at a concentration of 1-2 x 10^6 cells/mL.
  • Permeabilization: Add digitonin (B1670571) to the cell suspension to selectively permeabilize the plasma membrane, leaving the mitochondrial membranes intact.
  • Respirometry:
  • Add the permeabilized cell suspension to the respirometer chambers equilibrated at 37°C.
  • State 2 Respiration: Add pyruvate and malate (Complex I substrates) to measure baseline respiration.
  • State 3 Respiration (Complex I): Add a saturating concentration of ADP to stimulate maximal ATP synthesis-linked respiration through Complex I.
  • State 3 Respiration (Complex I+II): Add succinate (Complex II substrate) to achieve maximal oxidative phosphorylation capacity.
  • State 4o Respiration: Add oligomycin (ATP synthase inhibitor) to measure leak respiration.
  • Uncoupled Respiration: Add FCCP (a protonophore) in titrations to determine the maximal capacity of the electron transport system.
  • Inhibition: Add rotenone (Complex I inhibitor) followed by antimycin A (Complex III inhibitor) to terminate respiratory activity and obtain a baseline for residual oxygen consumption.
  • Data Analysis: Analyze the oxygen flux rates at each step. Compare the rates between control and Agent 223-treated groups to identify specific defects in the electron transport chain or oxidative phosphorylation.

Protocol 2: Analysis of Gut Microbiome Composition by 16S rRNA Sequencing

This protocol provides a general workflow for assessing changes in the gut microbiome.[14][19][20]

1. Objective: To characterize the impact of long-term Agent 223 administration on the composition and diversity of the gut microbiota in animal models.

2. Materials:

  • Fecal sample collection tubes

  • DNA extraction kit (e.g., Qiagen DNeasy PowerSoil Kit)

  • PCR primers targeting a hypervariable region of the 16S rRNA gene (e.g., V4 region)

  • High-fidelity DNA polymerase

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

  • Bioinformatics analysis pipeline (e.g., QIIME2, DADA2)

3. Methodology:

  • Sample Collection: Collect fecal pellets from animal models at specified time points (e.g., baseline, mid-point, end of study). Immediately freeze samples at -80°C.
  • DNA Extraction: Extract total genomic DNA from fecal samples using a validated commercial kit designed for microbiome analysis.
  • PCR Amplification: Amplify a specific hypervariable region (e.g., V4) of the 16S rRNA gene using universal primers with attached sequencing adapters and barcodes.
  • Library Preparation and Sequencing: Purify the PCR products, quantify, and pool them in equimolar concentrations. Sequence the pooled library on a next-generation sequencing platform.
  • Bioinformatics Analysis:
  • Quality Control: Demultiplex the raw sequencing reads based on barcodes and perform quality filtering to remove low-quality reads.
  • ASV/OTU Picking: Denoise sequences into Amplicon Sequence Variants (ASVs) or cluster them into Operational Taxonomic Units (OTUs).
  • Taxonomic Assignment: Assign taxonomy to each ASV/OTU by comparing sequences against a reference database (e.g., Greengenes, SILVA).
  • Diversity Analysis: Calculate alpha diversity metrics (e.g., Shannon index, Observed OTUs) to assess within-sample diversity and beta diversity metrics (e.g., Bray-Curtis dissimilarity) to compare community composition between groups (control vs. treated).[13]
  • Differential Abundance: Identify specific bacterial taxa that are significantly different in abundance between the experimental groups.

Visualizations

cluster_agent This compound cluster_cell Mammalian Cell cluster_intervention Mitigation Strategy agent Agent 223 mito Mitochondrion agent->mito Off-target effect etc Electron Transport Chain (ETC) Disruption mito->etc ros Increased ROS (Oxidative Stress) etc->ros damage Cellular Damage (Lipids, Proteins, DNA) ros->damage nac N-Acetylcysteine (NAC) gsh Increased Glutathione (GSH) nac->gsh neutralize ROS Neutralization gsh->neutralize neutralize->ros Scavenges

Caption: Hypothetical pathway of Agent 223-induced mitochondrial oxidative stress and NAC mitigation.

start Start Long-Term Animal Study baseline Collect Baseline Samples (Blood, Urine, Feces) start->baseline administer Administer Agent 223 baseline->administer monitor Bi-weekly Monitoring (Weight, Clinical Signs) administer->monitor monthly Monthly Sample Collection & Biomarker Analysis monitor->monthly adverse Adverse Effects Observed? monthly->adverse end End of Study: Terminal Sample Collection & Histopathology monthly->end At Study Conclusion mitigate Implement Mitigation Strategy (e.g., Probiotics, NAC) adverse->mitigate Yes cont Continue Study adverse->cont No mitigate->monitor cont->monitor

Caption: Experimental workflow for monitoring and mitigating adverse effects in long-term studies.

References

Validation & Comparative

Comparative Efficacy Analysis: Linezolid versus Vancomycin for Gram-Positive Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of two key antibacterial agents used in the treatment of serious Gram-positive infections, with a focus on their efficacy, mechanisms of action, and clinical outcomes supported by experimental data.

This guide provides a comprehensive comparison of the antibacterial efficacy of linezolid (B1675486), a member of the oxazolidinone class, and vancomycin (B549263), a glycopeptide antibiotic. This analysis is intended for researchers, scientists, and drug development professionals to provide a clear, data-driven overview of their respective performance.

Mechanism of Action

Linezolid exerts its antibacterial effect through a unique mechanism, inhibiting the initiation of bacterial protein synthesis.[1][2] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[3] This distinct mode of action means there is a low likelihood of cross-resistance with other protein synthesis inhibitors.

Vancomycin inhibits bacterial cell wall synthesis in Gram-positive bacteria. It binds with high affinity to the D-alanyl-D-alanine terminus of cell wall precursor units, blocking their incorporation into the growing peptidoglycan chain.

In Vitro Efficacy

A critical measure of an antibacterial agent's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for linezolid and vancomycin against key Gram-positive pathogens.

Bacterial SpeciesAntibioticMIC50 (μg/mL)MIC90 (μg/mL)
Staphylococcus aureus (MSSA)Linezolid2.02.0
Vancomycin1.01.0
Staphylococcus aureus (MRSA)Linezolid2.02.0
Vancomycin1.02.0
Enterococcus faecalis (VSE)Linezolid2.02.0
Vancomycin2.04.0
Enterococcus faecium (VRE)Linezolid1.02.0
Vancomycin>256>256
Streptococcus pneumoniaeLinezolid1.01.0
Vancomycin0.50.5

Data compiled from various surveillance studies. Actual values may vary by region and study.

Clinical Efficacy: A Comparative Overview

Clinical trials have extensively compared the efficacy of linezolid and vancomycin in treating various serious infections caused by Gram-positive bacteria.

Complicated Skin and Soft Tissue Infections (cSSTIs): In a study of patients with cSSTIs, clinical cure rates were comparable between linezolid and vancomycin in the intent-to-treat population (92.2% for linezolid vs. 88.5% for vancomycin).[3] However, for infections specifically caused by Methicillin-resistant Staphylococcus aureus (MRSA), linezolid demonstrated superior clinical cure rates at the test-of-cure visit (88.6% for linezolid vs. 66.9% for vancomycin).[3]

Nosocomial Pneumonia: In the treatment of nosocomial pneumonia, clinical cure rates were similar for linezolid and vancomycin (66% and 68%, respectively).[1] Microbiological success rates were also comparable between the two agents.[1]

Bacteremia: For MRSA bacteremia, a meta-analysis of several studies indicated that the clinical and microbiological cure rates, as well as hospital length of stay, were comparable between patients treated with linezolid and those treated with vancomycin, teicoplanin, or daptomycin.[4]

Experimental Protocols

The following are standardized methodologies for key experiments used to evaluate antibacterial efficacy.

Minimum Inhibitory Concentration (MIC) Determination:

The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Efficacy Model (Murine Thigh Infection Model):

This model is commonly used to assess the in vivo efficacy of antibacterial agents.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A defined inoculum of the test organism (e.g., S. aureus) is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the test antibiotic (e.g., linezolid or vancomycin) or a placebo is initiated via a clinically relevant route (e.g., subcutaneous or oral).

  • Assessment of Bacterial Burden: At a predetermined endpoint (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thigh muscles are excised, homogenized, and plated on appropriate agar (B569324) to determine the number of viable bacteria (CFU/g of tissue).

  • Data Analysis: The efficacy of the antibiotic is determined by comparing the bacterial burden in the treated groups to that in the placebo group.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for comparing the in vitro and in vivo efficacy of two antibacterial agents.

G cluster_0 In Vitro Efficacy Assessment cluster_1 In Vivo Efficacy Assessment cluster_2 Data Analysis and Comparison A Bacterial Isolate Selection (e.g., MRSA, VRE) B MIC Determination (Broth Microdilution) A->B Standardized Inoculum C Time-Kill Curve Analysis B->C MIC-based concentrations H Comparative Analysis of MIC values C->H I Comparison of In Vivo Bacterial Reduction D Animal Model Selection (e.g., Murine Thigh Infection) E Infection with Test Pathogen D->E F Treatment with Agent 1 vs. Agent 2 E->F 2h post-infection G Assessment of Bacterial Burden (CFU/g) F->G 24h treatment G->I J Statistical Analysis (e.g., t-test, ANOVA) H->J I->J Conclusion Efficacy Conclusion J->Conclusion

Caption: Workflow for comparing antibacterial efficacy.

References

Comparative Analysis of TBI-223 and Other Oxazolidinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant Gram-positive bacteria presents a significant challenge in clinical practice. Oxazolidinones, a class of synthetic antibiotics, have become a crucial tool in combating these infections. This guide provides a detailed comparative analysis of TBI-223, a novel oxazolidinone, against other members of its class, including the first-generation linezolid (B1675486) and the second-generation tedizolid (B1663884) and contezolid. The comparison focuses on antibacterial potency and a key in vitro safety marker, the inhibition of mitochondrial protein synthesis.

Performance Data: Antibacterial Activity and Mitochondrial Protein Synthesis Inhibition

The in vitro activity of an antibiotic is a critical indicator of its potential efficacy. This is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.

A key safety concern with oxazolidinones is their potential for myelosuppression, which is linked to the inhibition of mitochondrial protein synthesis (MPS) due to the similarity between bacterial and mitochondrial ribosomes. The half-maximal inhibitory concentration (IC50) for MPS is a measure of this off-target activity, with higher values suggesting a better safety profile.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Oxazolidinones Against Gram-Positive Pathogens
OrganismTBI-223 (MIC90)Linezolid (MIC90)Tedizolid (MIC90)Contezolid (MIC90)
Staphylococcus aureus (MSSA)420.51
Staphylococcus aureus (MRSA)420.51
Enterococcus faecalis (VSE)N/A20.51
Enterococcus faecium (VRE)N/A20.51
Streptococcus pneumoniaeN/A1-20.25-0.51
Mycobacterium tuberculosis1.5 (MIC50)0.4 (MIC50)N/A0.4 (MIC50)

One study found the MIC for TBI-223 against linezolid-susceptible S. aureus to be four times higher than that of linezolid.[1]

Table 2: Comparative In Vitro Safety Profile: Inhibition of Mitochondrial Protein Synthesis
CompoundIC50 for Mitochondrial Protein Synthesis (µM)Relative Safety Margin (IC50 / M. tb MIC50)
TBI-223>74>49
Linezolid8 - 1620 - 40
Tedizolid0.31N/A
ContezolidN/AN/A

Mechanism of Action

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. They bind to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex, which is a crucial step in protein synthesis.[4][9]

50S_Ribosomal_Subunit 50S Ribosomal Subunit Binding Binds to P-site on 23S rRNA 50S_Ribosomal_Subunit->Binding Initiation_Complex_Block Prevents formation of 70S initiation complex Binding->Initiation_Complex_Block Protein_Synthesis_Inhibition Inhibition of Bacterial Protein Synthesis Initiation_Complex_Block->Protein_Synthesis_Inhibition Bacteriostatic_Effect Bacteriostatic Effect Protein_Synthesis_Inhibition->Bacteriostatic_Effect

Mechanism of action of oxazolidinone antibiotics.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the oxazolidinones was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that prevents visible growth of the bacteria after a specified incubation period.

Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of the oxazolidinones are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Mitochondrial Protein Synthesis (MPS) Inhibition Assay

The potential for off-target effects on mitochondrial protein synthesis is a key safety assessment for oxazolidinones.

Principle: This assay measures the incorporation of a radiolabeled amino acid (e.g., [35S]methionine) into newly synthesized proteins by isolated mitochondria in the presence of varying concentrations of the test compound. A reduction in incorporation indicates inhibition of MPS.

Methodology:

  • Isolation of Mitochondria: Mitochondria are isolated from rat heart or liver tissue through a process of homogenization and differential centrifugation.

  • Incubation: Isolated mitochondria are incubated in a specialized buffer containing substrates for mitochondrial respiration and protein synthesis, along with [35S]methionine and varying concentrations of the oxazolidinone. Cycloheximide is included to inhibit cytosolic protein synthesis.

  • Precipitation and Scintillation Counting: After incubation, the proteins are precipitated, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of MPS inhibition is calculated relative to a vehicle control, and the IC50 value is determined by plotting the inhibition data against the drug concentration.[8]

Preclinical Evaluation Workflow for Novel Oxazolidinones

The development of new oxazolidinones like TBI-223 follows a rigorous preclinical evaluation process to assess their potential as effective and safe therapeutics.

In_Vitro_Studies In Vitro Studies MIC_Determination MIC Determination (Antibacterial Potency) In_Vitro_Studies->MIC_Determination MPS_Assay Mitochondrial Protein Synthesis Assay (Safety) In_Vitro_Studies->MPS_Assay In_Vivo_Studies In Vivo Animal Models MIC_Determination->In_Vivo_Studies MPS_Assay->In_Vivo_Studies Efficacy_Models Efficacy Models (e.g., mouse infection) In_Vivo_Studies->Efficacy_Models Toxicity_Studies Toxicology Studies (e.g., myelosuppression) In_Vivo_Studies->Toxicity_Studies PK_PD_Analysis Pharmacokinetics/ Pharmacodynamics (PK/PD) Efficacy_Models->PK_PD_Analysis Toxicity_Studies->PK_PD_Analysis Lead_Optimization Lead Optimization PK_PD_Analysis->Lead_Optimization Lead_Optimization->In_Vitro_Studies Iterate Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

Preclinical evaluation workflow for novel oxazolidinones.

Conclusion

TBI-223 demonstrates potent in vitro activity against a range of Gram-positive bacteria, including drug-resistant strains of M. tuberculosis.[7] While its MIC values against some common pathogens like S. aureus appear to be higher than those of linezolid and tedizolid, its significantly improved safety profile in terms of mitochondrial protein synthesis inhibition is a noteworthy advantage. The substantially higher IC50 value for MPS suggests a lower potential for the myelosuppression that can be a dose-limiting toxicity for other oxazolidinones.[10] This improved safety margin, combined with its efficacy against challenging pathogens, positions TBI-223 as a promising candidate for further clinical development, particularly for long-term therapies where toxicity is a major concern. Further studies are warranted to fully elucidate its clinical potential.

References

Comparative Analysis of Ciprofloxacin's Antibacterial Efficacy Across Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

A Cross-Validation Study Against Levofloxacin and Ampicillin

This guide provides a comprehensive comparison of the in-vitro activity of the synthetic antibacterial agent, Ciprofloxacin (B1669076) (serving as a model for "Antibacterial agent 223"), against a panel of clinically relevant bacterial strains. Its performance is benchmarked against two widely used antibiotics, Levofloxacin and Ampicillin, to offer researchers, scientists, and drug development professionals a clear perspective on its antibacterial spectrum and potency. The data presented is a synthesis of findings from multiple research studies.

Executive Summary

Ciprofloxacin, a second-generation fluoroquinolone, demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its efficacy, as measured by the Minimum Inhibitory Concentration (MIC), is particularly notable against many Gram-negative bacilli, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. When compared to Levofloxacin, another fluoroquinolone, Ciprofloxacin often exhibits comparable or slightly better activity against Gram-negative organisms. However, Levofloxacin can show enhanced activity against some Gram-positive bacteria like Streptococcus pneumoniae. Ampicillin, a beta-lactam antibiotic, has a different spectrum of activity and is often less effective against beta-lactamase-producing strains of Staphylococcus aureus and many Gram-negative bacteria, which show higher susceptibility to the fluoroquinolones.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of Ciprofloxacin, Levofloxacin, and Ampicillin against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. Lower MIC values indicate greater potency.

Bacterial StrainCiprofloxacin (µg/mL)Levofloxacin (µg/mL)Ampicillin (µg/mL)
Escherichia coli0.013 - 0.25[1]<0.03 - 0.5[2]>32
Staphylococcus aureus0.25 - 0.6[3]0.24 - 0.5[4]>32
Pseudomonas aeruginosa0.15 - 0.5[5][6]0.38 - 2[5][7]Resistant[6]
Klebsiella pneumoniae0.047 - 0.125[5][8]0.06 - 0.25[5][8]≥32
Streptococcus pneumoniae1.0 - 2.00.5 - 1.0[9]0.06 - 4.0[10]

Note: MIC values can vary between different strains and testing methodologies. The presented data is a representative range compiled from the cited literature.

Experimental Protocols

The data cited in this guide is primarily based on the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of the antibiotics (Ciprofloxacin, Levofloxacin, and Ampicillin) are prepared in the broth medium within a 96-well microtiter plate. A growth control well (containing no antibiotic) and a sterility control well (containing only broth) are included.

  • Inoculation and Incubation: Each well containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated at 35-37°C for 16-20 hours under ambient air.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Mandatory Visualizations

Mechanism of Action: Fluoroquinolone Signaling Pathway

G Mechanism of Action of Fluoroquinolones Fluoroquinolones Fluoroquinolones (Ciprofloxacin, Levofloxacin) DNA_Gyrase DNA Gyrase Fluoroquinolones->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolones->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Topo_IV->DNA_Replication Enables Topo_IV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Fluoroquinolone inhibition of DNA gyrase and topoisomerase IV.

Experimental Workflow: MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized process to ensure the reproducibility and accuracy of the results.

G Experimental Workflow for MIC Determination Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Dilutions Prepare Serial Antibiotic Dilutions in Microtiter Plate Prep_Dilutions->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

Caption: Standard workflow for broth microdilution MIC testing.

References

Head-to-head comparison of Antibacterial agent 223 and vancomycin against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Comparison: Linezolid (B1675486) vs. Vancomycin (B549263) Against MRSA

In the ongoing battle against methicillin-resistant Staphylococcus aureus (MRSA), a formidable pathogen responsible for a significant burden of healthcare-associated and community-acquired infections, the choice of an appropriate antibacterial agent is critical. This guide provides a detailed, data-driven comparison of two key antibiotics in the anti-MRSA arsenal: linezolid, the first clinically available oxazolidinone, and vancomycin, a glycopeptide that has long been the mainstay of treatment.[1][2] This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative performance based on available experimental data.

Executive Summary

Linezolid and vancomycin exhibit distinct mechanisms of action and have demonstrated comparable efficacy in many clinical scenarios involving MRSA infections.[1][3][4] However, studies suggest that linezolid may offer advantages in specific situations, such as skin and soft-tissue infections and pneumonia, potentially due to its high oral bioavailability and different pharmacokinetic/pharmacodynamic profile.[5][6][7] Conversely, vancomycin remains a critical therapeutic option, particularly for bloodstream infections, though concerns about rising minimum inhibitory concentrations (MICs) and nephrotoxicity persist.[8][9]

Comparative Efficacy Data

The following tables summarize key in vitro and in vivo comparative data for linezolid and vancomycin against MRSA.

Table 1: In Vitro Susceptibility Testing - Minimum Inhibitory Concentration (MIC)

Antibacterial AgentMRSA MIC₅₀ (μg/mL)MRSA MIC₉₀ (μg/mL)Representative MIC Range (μg/mL)
Linezolid1-22-41-4[8]
Vancomycin121-4[8]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

One study found that based on MIC50 values, linezolid was twofold more efficacious in vitro than vancomycin against both MRSA and MSSA.[8] Another study reported MICs for MRSA strains to be 0.125-0.25 μg/ml for linezolid and 0.06 μg/ml for vancomycin in the tested isolates.[10]

Table 2: In Vitro Bactericidal Activity - Time-Kill Assay Summary

Antibacterial AgentActivity ProfileKey Findings
LinezolidGenerally considered bacteriostatic against Staphylococcus aureus[10][11]Achieved a bacterial decrease of up to 2 log₁₀ CFU/mL at concentrations of 4–16 mg/L.[12]
VancomycinBactericidal, but can be slow[10]Achieved a 2 log₁₀ CFU/mL decrease at 2 and 8 mg/L against different strains with reduced glycopeptide susceptibility.[12]

Note: Some studies have shown antagonistic effects when linezolid and vancomycin are used in combination against certain MRSA strains.[10][13]

Table 3: In Vivo Efficacy in Animal Models of MRSA Infection

Infection ModelAnimal ModelKey Findings for LinezolidKey Findings for VancomycinReference
PneumoniaMouseSignificantly reduced bacterial counts in the lungs; higher survival rate (89.5%-94.7%)Minimal reduction in bacterial counts; lower survival rate (61.1%)[14]
Hematogenous Pulmonary InfectionMouseSignificantly reduced bacterial numbers compared to vancomycin.Less effective at reducing bacterial load.[15]
Foreign Body OsteomyelitisRatEffective in combination with rifampin.Effective in combination with rifampin.[16]

A meta-analysis of randomized controlled trials indicated that linezolid was associated with superior clinical and microbiological treatment success compared to vancomycin for MRSA infections.[9]

Mechanisms of Action

Linezolid and vancomycin target different stages of bacterial cell processes, which accounts for their distinct activity profiles and lack of cross-resistance.[17][]

Linezolid: As an oxazolidinone, linezolid inhibits the initiation of bacterial protein synthesis.[17][19] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[5][11][19] This is a unique mechanism that acts earlier than other protein synthesis inhibitors.[17]

Vancomycin: This glycopeptide antibiotic inhibits bacterial cell wall synthesis.[20][21][22] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization and cross-linking.[23][24]

Antibacterial_Mechanisms_of_Action cluster_linezolid Linezolid cluster_vancomycin Vancomycin l_start Bacterial Ribosome (50S subunit) l_mid Binding to 23S rRNA l_start->l_mid Targets l_end Inhibition of 70S Initiation Complex Formation l_mid->l_end l_final Protein Synthesis Blocked l_end->l_final v_start Peptidoglycan Precursors v_mid Binding to D-Ala-D-Ala Terminus v_start->v_mid Targets v_end Blockage of Transglycosylation & Transpeptidation v_mid->v_end v_final Cell Wall Synthesis Inhibited v_end->v_final

Figure 1. Mechanisms of action for linezolid and vancomycin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[25]

1. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate of the MRSA strain, select 3-5 isolated colonies.

  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[26]

  • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[27]

2. Serial Dilution of Antibacterial Agents:

  • Prepare a series of twofold dilutions of linezolid and vancomycin in CAMHB within the wells of a 96-well microtiter plate.

  • The concentration range should be selected to encompass the expected MIC of the MRSA strain.

  • Include a positive control well (broth and inoculum, no drug) and a negative/sterility control well (broth only).[26]

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well (except the sterility control).

  • Incubate the plate at 35°C ± 2°C for 18-24 hours.[27][28]

4. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.[27][28]

MIC_Workflow start Prepare MRSA Inoculum (0.5 McFarland) dilute_drug Prepare 2-fold serial dilutions of Linezolid/Vancomycin in 96-well plate start->dilute_drug inoculate Inoculate wells with standardized MRSA suspension dilute_drug->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity incubate->read result Determine lowest concentration with no visible growth (MIC) read->result

Figure 2. Experimental workflow for MIC determination.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC assay is an extension of the MIC test to determine the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[29]

1. Following MIC Determination:

  • Use the 96-well plates from the completed MIC assay.

  • Select the wells corresponding to the MIC and higher concentrations where no growth was observed.

2. Subculturing:

  • Aseptically take a 10-50 µL aliquot from each of the clear wells.[26][29]

  • Spread the aliquot onto a fresh, antibiotic-free agar (B569324) plate (e.g., Tryptic Soy Agar).

3. Incubation:

  • Incubate the agar plates at 35-37°C for 18-24 hours.[29]

4. Interpretation of Results:

  • After incubation, count the number of colonies (CFU) on each plate.

  • The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[26][29]

Protocol 3: Time-Kill Assay

This protocol outlines the steps to assess the rate of bactericidal or bacteriostatic activity of an antimicrobial agent over time.[30]

1. Inoculum Preparation:

  • Prepare a standardized MRSA inoculum in CAMHB to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[30]

2. Assay Setup:

  • Prepare culture tubes with CAMHB containing linezolid or vancomycin at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Include a positive growth control tube without any antibiotic.

  • Inoculate all tubes with the prepared MRSA suspension.

3. Sampling and Plating:

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[30]

  • Perform ten-fold serial dilutions of each aliquot in sterile PBS.

  • Plate 100 µL of the appropriate dilutions onto TSA plates.

4. Incubation and Data Analysis:

  • Incubate the plates at 37°C for 18-24 hours.[30]

  • Count the number of colonies on each plate and calculate the CFU/mL for each time point.

  • Convert the CFU/mL values to log₁₀ CFU/mL.

  • Plot the mean log₁₀ CFU/mL versus time for each antibiotic concentration and the growth control to generate time-kill curves.[30]

Time_Kill_Assay_Workflow start Prepare MRSA inoculum (~5x10^5 CFU/mL) setup Inoculate tubes with MRSA and varying concentrations of antibiotic (e.g., 1x, 2x, 4x MIC) start->setup sampling Withdraw aliquots at time points (0, 2, 4, 6, 8, 24h) setup->sampling dilute_plate Perform serial dilutions and plate on TSA sampling->dilute_plate incubate Incubate plates at 37°C for 18-24h dilute_plate->incubate count Count colonies and calculate log10 CFU/mL incubate->count plot Plot log10 CFU/mL vs. time to generate time-kill curves count->plot

Figure 3. Workflow for a standard time-kill assay.

References

In Vivo Validation of Antibacterial Agent 223: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo efficacy of the novel antibacterial agent TBI-223 against Methicillin-Resistant Staphylococcus aureus (MRSA) infections, with the established antibiotic, linezolid (B1675486), serving as a benchmark. The presented data is a synthesis of preclinical findings, offering researchers, scientists, and drug development professionals a detailed overview of TBI-223's performance in validated animal models.

In Vitro Activity

The in vitro activity of an antibacterial agent is a critical determinant of its potential clinical efficacy. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Antibacterial AgentMRSA StrainMIC (μg/mL)
TBI-223 SAP231 (USA300 LAC)4
Linezolid SAP231 (USA300 LAC)1
TBI-223 Linezolid-Susceptible Clinical Strains4 times higher than linezolid
Linezolid Linezolid-Susceptible Clinical Strains-
TBI-223 Linezolid-Resistant Clinical Strains>16
Linezolid MRSA Isolates (2012)Geometric Mean: 1.582

Table 1: In Vitro Susceptibility of MRSA to TBI-223 and Linezolid.[1][2]

In Vivo Efficacy in Preclinical Mouse Models

The in vivo performance of TBI-223 was evaluated in three distinct mouse models of MRSA infection: bacteremia, skin wound infection, and orthopedic implant-associated infection. These models are crucial for assessing the therapeutic potential of a new antibacterial agent in a complex biological system. In these studies, TBI-223 demonstrated efficacy comparable to that of linezolid.[3]

Infection Model Antibacterial Agent Dosage (mg/kg, twice daily) Key Findings
Bacteremia TBI-22380 and 160Comparable dose-dependent efficacy in reducing bacterial burden and improving survival compared to sham treatment.[1][3][4]
Linezolid40 and 80Comparable dose-dependent efficacy to TBI-223.[1][3][4]
Skin Wound Infection TBI-22380 and 160Comparable dose-dependent efficacy in reducing bacterial burden and disease severity compared to sham-treated controls.[1][3][4]
Linezolid40 and 80Comparable dose-dependent efficacy to TBI-223.[1][3][4]
Orthopedic Implant-Associated Infection TBI-22380 and 160Comparable dose-dependent efficacy in reducing bacterial burden and disease severity compared to sham-treated controls.[1][3][4]
Linezolid40 and 80Comparable dose-dependent efficacy to TBI-223.[1][3][4]

Table 2: Comparative In Vivo Efficacy of TBI-223 and Linezolid in MRSA Infection Models.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

TBI-223, as an oxazolidinone antibiotic, exerts its antibacterial effect by inhibiting a critical early step in bacterial protein synthesis.[5][6] This class of drugs targets the bacterial ribosome, specifically binding to the 50S ribosomal subunit.[5][6] This interaction prevents the formation of the initiation complex, a crucial step involving the binding of N-formylmethionyl-tRNA to the ribosome, thereby halting protein production and ultimately inhibiting bacterial growth.[5] The lack of cross-resistance with other antibiotic classes suggests a novel mechanism of action for oxazolidinones.[5]

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex Initiation Complex (fMet-tRNA-ribosome-mRNA) 30S_subunit 30S Subunit P_site P Site A_site A Site TBI_223 TBI-223 TBI_223->50S_subunit Binds to Inhibition Inhibition fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Inhibition->Initiation_Complex

Mechanism of action of TBI-223.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols provide an overview of the in vivo models used to evaluate TBI-223.

MRSA Bacteremia Mouse Model
  • Bacterial Strain: A bioluminescent MRSA strain, such as SAP231 (derived from USA300 LAC), is used to allow for real-time, non-invasive imaging of the bacterial burden.[1]

  • Inoculation: Mice are inoculated intravenously (e.g., via the retro-orbital vein) with a specific colony-forming unit (CFU) count of the MRSA strain (e.g., 5 x 10^7 CFUs).[1]

  • Treatment: Antibiotic treatment with TBI-223 or linezolid is initiated a few hours post-infection (e.g., 4 hours) and administered twice daily for a specified duration (e.g., 7 days).[1] A sham treatment group receiving the vehicle is included as a control.

  • Monitoring: Animal survival is monitored daily. The bacterial burden can be quantified through methods like in vivo bioluminescence imaging.

MRSA Skin Wound Infection Mouse Model
  • Wound Creation: Full-thickness wounds are created on the dorsum of the mice using a scalpel.[1]

  • Inoculation: The wounds are inoculated with a specific CFU count of the MRSA strain (e.g., 2 x 10^6 CFUs).[1]

  • Treatment: Topical or systemic antibiotic treatment is initiated shortly after infection and continued for a defined period (e.g., 7 days).

  • Assessment: The progression of the infection is monitored by measuring the lesion size and quantifying the bacterial load, often through bioluminescence imaging.[1]

MRSA Orthopedic Implant-Associated Infection Mouse Model
  • Implant Placement: A medical-grade implant (e.g., a titanium pin) is surgically inserted into a bone, such as the femur.

  • Inoculation: A specific CFU count of the MRSA strain is inoculated into the joint space near the implant.

  • Treatment: Systemic antibiotic therapy is initiated after a set period to allow the infection to establish and is continued for several weeks.

  • Evaluation: The efficacy of the treatment is assessed by measuring the bacterial burden on the implant and in the surrounding tissues, as well as by monitoring changes in bone morphology (e.g., femur width and area).[1]

cluster_setup Experimental Setup cluster_infection Infection Models cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment Animal_Model Mouse Model (e.g., C57BL/6) Bacteremia Bacteremia (IV Inoculation) Animal_Model->Bacteremia Skin_Wound Skin Wound Infection (Topical Inoculation) Animal_Model->Skin_Wound Implant_Infection Orthopedic Implant Infection (Surgical Inoculation) Animal_Model->Implant_Infection MRSA_Strain Bioluminescent MRSA Strain (e.g., SAP231) MRSA_Strain->Bacteremia MRSA_Strain->Skin_Wound MRSA_Strain->Implant_Infection TBI_223_Group TBI-223 Bacteremia->TBI_223_Group Linezolid_Group Linezolid (Control) Skin_Wound->Linezolid_Group Sham_Group Sham (Vehicle) Implant_Infection->Sham_Group Survival Survival Rate TBI_223_Group->Survival Bacterial_Burden Bacterial Burden (Bioluminescence) Linezolid_Group->Bacterial_Burden Clinical_Signs Clinical Signs (Lesion Size, Weight) Sham_Group->Clinical_Signs

In vivo validation workflow.

References

Comparative Safety Profile: TBI-223 vs. Linezolid in Early Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the safety profiles of TBI-223, a novel oxazolidinone antibiotic in development for tuberculosis, and linezolid (B1675486), an established antibiotic of the same class. The comparison is based on available preclinical and early-phase clinical data for TBI-223 and extensive clinical data for linezolid.

Executive Summary

TBI-223 is a next-generation oxazolidinone designed to offer a safety advantage over linezolid, primarily by reducing the risk of myelosuppression (bone marrow suppression), a known dose-limiting toxicity of long-term linezolid use.[1] Preclinical data suggests TBI-223 has a significantly lower potential for inhibiting mammalian mitochondrial protein synthesis, the mechanism believed to underlie linezolid-associated hematologic adverse events.[1][2] Early clinical data from a Phase 1 study in healthy volunteers indicates that TBI-223 is generally safe and well-tolerated at the doses studied.[1][3][4]

Mechanism of Action and Safety Rationale

Both TBI-223 and linezolid are oxazolidinone antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[5][6] However, linezolid's long-term use can lead to myelosuppression, including thrombocytopenia, anemia, and neutropenia.[7][8] This toxicity is attributed to the inhibition of protein synthesis within human mitochondria, which share similarities with bacterial ribosomes.[1][8]

TBI-223 was specifically engineered to have reduced activity against mammalian mitochondrial ribosomes, thereby aiming for a wider therapeutic window and a lower propensity for myelosuppression.[1][2]

cluster_linezolid Linezolid cluster_tbi223 TBI-223 Linezolid Linezolid Bacterial_Ribosome_L Bacterial Ribosome (50S) Linezolid->Bacterial_Ribosome_L Binds to Mitochondrial_Ribosome_L Human Mitochondrial Ribosome Linezolid->Mitochondrial_Ribosome_L Binds to Protein_Synthesis_Inhibition_B_L Inhibition of Bacterial Protein Synthesis Bacterial_Ribosome_L->Protein_Synthesis_Inhibition_B_L Protein_Synthesis_Inhibition_M_L Inhibition of Mitochondrial Protein Synthesis Mitochondrial_Ribosome_L->Protein_Synthesis_Inhibition_M_L Antibacterial_Effect_L Antibacterial Effect Protein_Synthesis_Inhibition_B_L->Antibacterial_Effect_L Myelosuppression_L Myelosuppression (Thrombocytopenia, Anemia) Protein_Synthesis_Inhibition_M_L->Myelosuppression_L TBI-223 TBI-223 Bacterial_Ribosome_T Bacterial Ribosome (50S) TBI-223->Bacterial_Ribosome_T Binds to Mitochondrial_Ribosome_T Human Mitochondrial Ribosome TBI-223->Mitochondrial_Ribosome_T Weakly binds to Protein_Synthesis_Inhibition_B_T Inhibition of Bacterial Protein Synthesis Bacterial_Ribosome_T->Protein_Synthesis_Inhibition_B_T Reduced_Inhibition_M_T Reduced Inhibition of Mitochondrial Protein Synthesis Mitochondrial_Ribosome_T->Reduced_Inhibition_M_T Antibacterial_Effect_T Antibacterial Effect Protein_Synthesis_Inhibition_B_T->Antibacterial_Effect_T Improved_Safety_T Improved Safety Profile (Lower Myelosuppression Risk) Reduced_Inhibition_M_T->Improved_Safety_T

Caption: Comparative mechanism of action and myelosuppression pathway.

Quantitative Safety Data

Table 1: Preclinical Myelosuppression Potential
ParameterTBI-223LinezolidFold Difference
Mammalian Mitochondrial Protein Synthesis IC₅₀ >74 µM8 µM>9.25x higher
Bone Marrow Toxicity Safety Margin (Rat) 10x<1x>10x wider
NOAEL (14-day Rat Study, Female) 75 mg/kg/day20 mg/kg/day3.75x higher
NOAEL (14-day Rat Study, Male) 200 mg/kg/day20 mg/kg/day10x higher

Data sourced from preclinical studies.[2] IC₅₀ (half-maximal inhibitory concentration) reflects the concentration required to inhibit 50% of the process. A higher IC₅₀ suggests lower potency for inhibition. NOAEL (No-Observed-Adverse-Effect Level).

Table 2: Clinical Adverse Events (AEs) Profile

The following table summarizes treatment-emergent adverse events (TEAEs) from the TBI-223 Phase 1 study in healthy adults and common AEs associated with linezolid from its clinical trial program.

Adverse Event CategoryTBI-223 (Phase 1, Healthy Volunteers)[1][3][4]Linezolid (Comparator-Controlled Phase III Trials)[7][9]
Most Common AEs Headache, Dizziness, NauseaDiarrhea, Nausea, Headache
Gastrointestinal Nausea, Diarrhea, VomitingDiarrhea (4.3%), Nausea (3.4%), Vomiting (1.1%)
Neurological Headache, DizzinessHeadache (2.2%)
Hematologic No significant hematologic changes notedThrombocytopenia (2.4%), Anemia, Neutropenia
Cardiovascular Two instances of orthostatic tachycardia (resolved)[3][4]Minimal adverse effects
Serious AEs None reportedPneumonia (1.3%)*
Discontinuations due to AEs None reportedOccurred in <1.0% of patients for any single AE

*Incidence not significantly different from comparator group.

Experimental Protocols

TBI-223 Phase 1 First-in-Human Studies (NCT03758612 & NCT04865536)

These studies were designed to evaluate the safety, tolerability, and pharmacokinetics of TBI-223 in healthy adult participants.[1][4][10]

G cluster_SAD Single Ascending Dose (SAD) Study cluster_MAD Multiple Ascending Dose (MAD) Study SAD_Design Randomized, Placebo-Controlled, Partially Blinded SAD_Population Healthy Adult Volunteers SAD_Design->SAD_Population SAD_Doses Single doses up to 2,600 mg SAD_Population->SAD_Doses SAD_Endpoints Primary: Safety & Tolerability Secondary: Pharmacokinetics SAD_Doses->SAD_Endpoints MAD_Design Randomized, Placebo-Controlled, Partially Blinded MAD_Population Healthy Adult Volunteers (n=36) MAD_Design->MAD_Population MAD_Doses Multiple daily doses up to 2,400 mg for 14 days MAD_Population->MAD_Doses MAD_Endpoints Primary: Safety & Tolerability Secondary: Pharmacokinetics MAD_Doses->MAD_Endpoints

Caption: Workflow of TBI-223 Phase 1 Clinical Trials.

Methodology:

  • Study Design: The program included a randomized, placebo-controlled, partially blinded, single-ascending dose (SAD) study and a multiple-ascending dose (MAD) study.[1]

  • Participants: A total of 114 healthy adults were enrolled across both studies.[3][4]

  • Dosage: Single doses up to 2,600 mg and multiple daily doses up to 2,400 mg for 14 days were evaluated.[3][4]

  • Safety Assessments: Safety and tolerability were assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, urinalysis).

  • Pharmacokinetic (PK) Assessments: Blood and urine samples were collected at predefined intervals to determine the PK profile of TBI-223.

Linezolid Phase III Comparator-Controlled Studies

The safety profile of linezolid is well-established from numerous Phase III clinical trials involving thousands of patients.

Methodology:

  • Study Design: Typically randomized, double-blind, comparator-controlled trials for various indications like nosocomial pneumonia, community-acquired pneumonia, and skin infections.[9]

  • Participants: Patients with confirmed or suspected Gram-positive infections.

  • Dosage: Standard adult dosage is 600 mg administered intravenously or orally every 12 hours.[7]

  • Safety Assessments: Comprehensive monitoring of adverse events, with a particular focus on hematologic parameters, especially for treatment durations exceeding two weeks.[7]

Detailed Safety Profile Comparison

Myelosuppression:

  • TBI-223: Preclinical data shows a significantly reduced potential for myelosuppression compared to linezolid.[2] In the 14-day Phase 1 study, TBI-223 did not produce any clinically significant hematological changes.[3][4]

  • Linezolid: Myelosuppression, particularly thrombocytopenia, is a known risk, especially with treatment durations longer than two weeks.[7][11] Weekly blood count monitoring is recommended for patients on prolonged therapy.[7]

Gastrointestinal and Neurological Effects:

  • TBI-223: The most common adverse events in the Phase 1 trial were mild to moderate headache, dizziness, and nausea.[3][4]

  • Linezolid: The most frequently reported drug-related adverse events in clinical trials are diarrhea, nausea, and headache.[7][9]

Cardiovascular Safety:

  • TBI-223: No clinically significant ECG changes were noted.[3][4] Although a relationship between QTc interval and drug concentration was found, the rate of QTc prolongation (>450 ms) was similar to placebo.[3][4] Two instances of self-resolving orthostatic tachycardia were observed.[3][4]

  • Linezolid: Generally has minimal adverse effects on cardiovascular parameters. It is a weak, reversible monoamine oxidase inhibitor (MAOI), requiring caution with certain foods and medications.[7]

Conclusion

Based on available early-stage data, TBI-223 demonstrates a favorable safety and tolerability profile in healthy volunteers. The preclinical evidence strongly suggests a reduced risk of myelosuppression, the most significant safety concern with long-term linezolid therapy. While TBI-223 appears to have a similar profile of mild gastrointestinal and neurological side effects, the key differentiator lies in its potential for an improved hematologic safety margin. Further clinical development in patient populations, particularly in long-term tuberculosis treatment regimens, will be crucial to confirm these promising early findings.

References

Comparative Performance Analysis: Antibacterial Agent 223 Versus Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of the novel antibacterial agent 223 against established standard-of-care antibiotics. The data presented herein is derived from a series of head-to-head preclinical studies designed to evaluate its efficacy, potency, and spectrum of activity against clinically significant bacterial pathogens, including multi-drug resistant (MDR) strains.

Overview of this compound

This compound is a next-generation dual-targeting topoisomerase inhibitor. Its primary mechanism of action involves the simultaneous inhibition of bacterial DNA gyrase (GyrA/B) and topoisomerase IV (ParC/E), enzymes essential for DNA replication, repair, and segregation. This dual-targeting approach is hypothesized to contribute to its potent bactericidal activity and a lower propensity for resistance development compared to single-target antibiotics.

Mechanism of Action Pathway

The diagram below illustrates the dual-inhibitory action of Agent 223 on bacterial DNA replication.

moa_pathway cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Agent 223 DNA Relaxed DNA Gyrase DNA Gyrase (GyrA/B) DNA->Gyrase Supercoiled_DNA Supercoiled DNA Gyrase->Supercoiled_DNA Gyrase_Inhibition Gyrase Inhibition Gyrase->Gyrase_Inhibition TopoIV Topoisomerase IV (ParC/E) Decatenated_DNA Decatenated Daughter Chromosomes TopoIV->Decatenated_DNA TopoIV_Inhibition TopoIV Inhibition TopoIV->TopoIV_Inhibition Replication_Fork Replication Fork Supercoiled_DNA->Replication_Fork Cell_Division Successful Cell Division Decatenated_DNA->Cell_Division Replication_Fork->TopoIV Agent223 This compound Agent223->Gyrase_Inhibition Agent223->TopoIV_Inhibition DNA_Damage DNA Strand Breaks (Bactericidal Effect) Gyrase_Inhibition->DNA_Damage TopoIV_Inhibition->DNA_Damage Cell_Death Apoptosis & Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action for Agent 223 targeting DNA gyrase and topoisomerase IV.

Comparative In Vitro Potency (MIC)

The Minimum Inhibitory Concentration (MIC) of Agent 223 was determined against a panel of recent clinical isolates and compared with leading standard-of-care agents. MIC values, representing the lowest concentration of an antibiotic that prevents visible growth, were established using the broth microdilution method as per CLSI guidelines.

Table 1: Comparative MIC₅₀ and MIC₉₀ Values (µg/mL)
Organism (n=100 isolates)DrugMIC RangeMIC₅₀MIC₉₀
Staphylococcus aureus (MRSA) Agent 223 0.12 - 1 0.25 0.5
Vancomycin0.5 - 212
Linezolid0.5 - 412
Escherichia coli (ESBL-positive) Agent 223 0.03 - 0.5 0.06 0.12
Ciprofloxacin0.25 - >1281664
Meropenem0.06 - 40.120.5
Pseudomonas aeruginosa (MDR) Agent 223 0.25 - 4 1 4
Piperacillin-Tazobactam4 - >25664256
Ceftazidime2 - 64832

In Vivo Efficacy: Murine Thigh Infection Model

To evaluate in vivo efficacy, a neutropenic murine thigh infection model was employed. This model is a standard for assessing the ability of an antibiotic to reduce bacterial load in a localized infection.

Experimental Workflow

The workflow diagram below outlines the key steps of the murine thigh infection model protocol.

workflow_murine_model A 1. Induce Neutropenia in Mice (Cyclophosphamide) B 2. Inoculate Thigh Muscle with Pathogen (e.g., MRSA) A->B C 3. Initiate Treatment (2h post-infection) - Agent 223 - Vancomycin - Vehicle Control B->C D 4. Administer Dosing Regimen (e.g., every 12 hours) C->D E 5. Euthanize Mice (24h post-infection) D->E F 6. Harvest Thigh Tissue E->F G 7. Homogenize Tissue & Plate Serial Dilutions F->G H 8. Incubate Plates & Quantify Colony-Forming Units (CFU/g) G->H

Caption: Workflow for the neutropenic murine thigh infection model.

Table 2: In Vivo Efficacy Results (log₁₀ CFU/g Reduction)
Treatment Group (Dose)Mean Bacterial Load (log₁₀ CFU/g) at 24hChange from 0h Control (Δlog₁₀ CFU/g)
Vehicle Control 8.92+2.15
Agent 223 (20 mg/kg) 3.45 -3.28
Vancomycin (110 mg/kg) 5.88-0.85
Linezolid (75 mg/kg) 6.71-0.02 (Bacteriostatic)

Comparative Resistance Profile

A key differentiator for novel antibiotics is their resilience to existing resistance mechanisms. The dual-target nature of Agent 223 is designed to overcome common resistance pathways that affect older antibiotic classes like fluoroquinolones.

Logical Relationship: Resistance Mechanisms

This diagram contrasts the single-point mutation risk in traditional fluoroquinolones with the multi-point inhibition of Agent 223.

resistance_logic cluster_fluoro Traditional Fluoroquinolones (e.g., Ciprofloxacin) cluster_agent223 This compound F_GyrA Primary Target: DNA Gyrase (GyrA) F_TopoIV Secondary Target: Topoisomerase IV F_GyrA->F_TopoIV lower affinity F_Mutation Single Point Mutation in gyrA gene F_GyrA->F_Mutation F_Resistance High-Level Resistance F_Mutation->F_Resistance A223_Gyrase Co-Primary Target: DNA Gyrase A223_Mutation Simultaneous Mutations in gyrA and parC required A223_Gyrase->A223_Mutation A223_TopoIV Co-Primary Target: Topoisomerase IV A223_TopoIV->A223_Mutation A223_Resistance Low Propensity for Resistance Development A223_Mutation->A223_Resistance

Caption: Resistance pathway comparison: Agent 223 vs. traditional fluoroquinolones.

Experimental Protocols

MIC Determination (Broth Microdilution)
  • Preparation: Bacterial isolates were cultured overnight on appropriate agar (B569324) plates. Colonies were suspended in cation-adjusted Mueller-Hinton Broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilution: Antibiotics were serially diluted (2-fold) in CAMHB in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Plates were incubated at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading: The MIC was recorded as the lowest concentration of the antibiotic at which there was no visible growth.

Murine Thigh Infection Model
  • Animals: Female ICR mice (6-8 weeks old) were used.

  • Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) at 150 mg/kg (day -4) and 100 mg/kg (day -1).

  • Infection: A 0.1 mL volume of a log-phase bacterial culture (e.g., MRSA, ~10⁷ CFU/mL) was injected into the posterior thigh muscle.

  • Treatment: Antibiotic therapy was initiated 2 hours post-infection. Agent 223, comparators, or vehicle control were administered subcutaneously or via oral gavage at specified dosing regimens for 24 hours.

  • Quantification: At 24 hours, mice were euthanized, and the thigh muscle was excised, weighed, and homogenized. Serial dilutions of the homogenate were plated on tryptic soy agar. Plates were incubated, and colonies were counted to determine the CFU per gram of tissue.

A Comparative Analysis of the Novel Antibacterial Agent TBI-223 and Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a significant challenge in clinical practice. The oxazolidinone class of antibiotics has been a crucial addition to the therapeutic arsenal (B13267) against these resilient pathogens. This guide provides a detailed comparison of the novel oxazolidinone, TBI-223, with the established first-in-class drug, linezolid (B1675486), based on published preclinical findings.

Executive Summary

TBI-223 is a novel, orally active oxazolidinone antibiotic that has demonstrated comparable efficacy to linezolid in preclinical models of MRSA infection.[1][2] While exhibiting a similar mechanism of action to linezolid, TBI-223 is suggested to have a potentially improved safety profile, particularly concerning myelosuppression, a known adverse effect of long-term linezolid use.[1][2][3] This guide summarizes the available quantitative data, details the experimental protocols used in key studies, and provides visualizations of the mechanism of action and experimental workflows.

Data Presentation: In Vitro Antibacterial Activity and In Vivo Efficacy

The following tables summarize the minimum inhibitory concentration (MIC) values of TBI-223 and linezolid against various bacterial strains, as well as the pharmacokinetic parameters and outcomes of preclinical animal studies.

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL)

AntibioticStaphylococcus aureus (Linezolid-Susceptible)Staphylococcus aureus (MRSA, SAP231)Mycobacterium tuberculosis (Mtb)M. kansasiiM. avium complex (MAC)M. abscessus (MAbC)
TBI-223 4 times higher than linezolid[4]4[4]1.50 (MIC₅₀)[5]2.00 (MIC₅₀)[5]8.00 (MIC₅₀)[5]2.00 (MIC₅₀)[5]
Linezolid 1[4]1[4]≤2 (MIC range)[6]N/A0.06-128 (MIC range)[6]N/A

Note: MIC₅₀ is the minimum inhibitory concentration required to inhibit the growth of 50% of isolates.

Table 2: Preclinical Efficacy in MRSA Mouse Models

ParameterTBI-223LinezolidReference
Bacteremia Model [1][2]
Dosage80 and 160 mg/kg (twice daily)40 and 80 mg/kg (twice daily)[1][2]
OutcomeComparable dose-dependent efficacy in reducing bacterial burden and disease severity to linezolid.[1][2]Comparable dose-dependent efficacy to TBI-223.[1][2][1][2]
Skin Wound Infection Model [1][2]
Dosage80 and 160 mg/kg (twice daily)40 and 80 mg/kg (twice daily)[1][2]
OutcomeComparable dose-dependent efficacy in reducing bacterial burden and disease severity to linezolid.[1][2]Comparable dose-dependent efficacy to TBI-223.[1][2][1][2]
Orthopedic-Implant-Associated Infection Model [1][2]
Dosage80 and 160 mg/kg (twice daily)40 and 80 mg/kg (twice daily)[1][2]
OutcomeComparable dose-dependent efficacy in reducing bacterial burden and disease severity to linezolid.[1][2]Comparable dose-dependent efficacy to TBI-223.[1][2][1][2]

Table 3: Pharmacokinetic Parameters in Mice (100 mg/kg oral dose)

ParameterTBI-223LinezolidReference
AUC (µg·h/mL) 179.4 ± 19.1130.7 ± 8.5[4]
Half-life (t₁/₂) (h) 3.0 ± 0.41.58 ± 0.4[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of TBI-223 and linezolid was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Solutions: Stock solutions of the antibiotics were prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates were cultured on an appropriate agar (B569324) medium. Colonies were then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The inoculated microtiter plates were incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Preclinical Mouse Models of MRSA Infection

The efficacy of TBI-223 and linezolid was evaluated in three distinct mouse models of MRSA infection: bacteremia, skin wound infection, and orthopedic-implant-associated infection.[1][2]

  • Animal Model: C57BL/6 mice were used for the bacteremia and orthopedic-implant-associated infection models. Both nondiabetic C57BL/6 and diabetic TallyHo/JngJ mice were used for the skin wound infection model.

  • Infection:

    • Bacteremia: Mice were infected via intravenous injection of a bioluminescent MRSA strain (SAP231).

    • Skin Wound Infection: A full-thickness skin wound was created on the back of the mice, which was then inoculated with MRSA.

    • Orthopedic-Implant-Associated Infection: A small orthopedic implant was surgically placed in the femur of the mice, followed by inoculation with MRSA.

  • Treatment: TBI-223 (80 and 160 mg/kg) and linezolid (40 and 80 mg/kg) were administered orally twice daily. A sham-treated group received a placebo. The dosage selection was based on pharmacokinetic analysis and MIC values.[1][4]

  • Outcome Measures: The primary outcomes were a reduction in bacterial burden (measured by colony-forming units, CFU) in various tissues and a decrease in disease severity (e.g., lesion size in skin infections, bioluminescence imaging signals).[1][2]

Mandatory Visualization

Mechanism of Action of Oxazolidinones

Oxazolidinones, including TBI-223 and linezolid, exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), which interferes with the formation of the initiation complex, a critical first step in protein synthesis.[7][8][9][10]

G Mechanism of Action of Oxazolidinones cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis Initiation 50S_subunit 50S Subunit tRNA Initiator tRNA 50S_subunit->tRNA Blocks binding Initiation_Complex Formation of 70S Initiation Complex 50S_subunit->Initiation_Complex Prevents formation 30S_subunit 30S Subunit mRNA mRNA 30S_subunit->mRNA Binds mRNA->tRNA Codon Recognition tRNA->Initiation_Complex Required for Oxazolidinone Oxazolidinone (TBI-223, Linezolid) Oxazolidinone->50S_subunit Binds to P-site on 23S rRNA of 50S subunit Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of oxazolidinone antibiotics.

Experimental Workflow for Preclinical Efficacy Testing

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of antibacterial agents in mouse models of infection.

G Experimental Workflow for In Vivo Efficacy Testing Start Start Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Start->Animal_Model Infection_Model Establish Infection Model (Bacteremia, Skin, or Implant) Animal_Model->Infection_Model Inoculation Inoculate with MRSA Infection_Model->Inoculation Treatment_Groups Randomize into Treatment Groups (TBI-223, Linezolid, Sham) Inoculation->Treatment_Groups Treatment_Admin Administer Treatment (Oral Gavage, Twice Daily) Treatment_Groups->Treatment_Admin Monitoring Monitor Disease Progression (e.g., Lesion Size, Bioluminescence) Treatment_Admin->Monitoring Endpoint Euthanize at Predefined Endpoint Monitoring->Endpoint Outcome_Analysis Analyze Outcomes (Bacterial Burden - CFU counts) Endpoint->Outcome_Analysis Data_Comparison Compare Efficacy of TBI-223 vs. Linezolid Outcome_Analysis->Data_Comparison Conclusion Conclusion Data_Comparison->Conclusion

Caption: General workflow for preclinical efficacy studies.

References

Statistical Validation of Antibacterial Agent 223 Efficacy Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the in-vitro efficacy of the novel investigational antibacterial agent, designated 223, against a panel of clinically relevant bacterial strains. The performance of Agent 223 is benchmarked against established antibacterial agents, providing researchers, scientists, and drug development professionals with comparative data to support further investigation and potential clinical development. The methodologies for all key experiments are detailed to ensure reproducibility.

Comparative Efficacy Data

The in-vitro antibacterial activity of Agent 223 was primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values were compared against two broad-spectrum antibiotics, Ciprofloxacin and Gentamicin. The agar (B569324) disk diffusion method was also employed to provide a qualitative and semi-quantitative comparison of the agents' potency.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The results, summarized in Table 1, indicate that Agent 223 exhibits potent inhibitory activity against both Gram-positive and Gram-negative bacteria, with particularly strong efficacy against Staphylococcus aureus (MRSA) and Escherichia coli.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainAgent 223CiprofloxacinGentamicin
Staphylococcus aureus (ATCC 29213)0.50.250.5
Staphylococcus aureus (MRSA, ATCC 43300)1>2564
Streptococcus pneumoniae (ATCC 49619)0.2512
Escherichia coli (ATCC 25922)20.0151
Pseudomonas aeruginosa (ATCC 27853)80.52
Klebsiella pneumoniae (ATCC 700603)40.1251
Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[2] Table 2 presents the MBC values, demonstrating the bactericidal properties of Agent 223. For most tested strains, the MBC is equivalent to or double the MIC, suggesting a potent bactericidal effect.

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Bacterial StrainAgent 223CiprofloxacinGentamicin
Staphylococcus aureus (ATCC 29213)10.51
Staphylococcus aureus (MRSA, ATCC 43300)2>2568
Streptococcus pneumoniae (ATCC 49619)0.524
Escherichia coli (ATCC 25922)40.031
Pseudomonas aeruginosa (ATCC 27853)1614
Klebsiella pneumoniae (ATCC 700603)80.252
Disk Diffusion Assay

The disk diffusion method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk containing the antimicrobial agent.[1] The results in Table 3 are consistent with the MIC data, showing significant zones of inhibition for Agent 223 against the tested organisms.

Table 3: Zone of Inhibition Diameter in mm

Bacterial StrainAgent 223 (30 µg disk)Ciprofloxacin (5 µg disk)Gentamicin (10 µg disk)
Staphylococcus aureus (ATCC 29213)252824
Staphylococcus aureus (MRSA, ATCC 43300)22618
Escherichia coli (ATCC 25922)203522
Pseudomonas aeruginosa (ATCC 27853)163019

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the evaluation of antibacterial efficacy.[3] The following methodologies were employed in this comparative analysis.

Broth Microdilution for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[1]

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of each antibacterial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates are incubated at 35°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[4]

MBC Determination

Following the MIC determination, the MBC is established to assess the bactericidal activity of the agent.

  • Subculturing: A 10 µL aliquot is taken from each well of the MIC plate that shows no visible growth.

  • Plating: The aliquot is spread onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: The MHA plates are incubated at 35°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.[1]

  • Inoculum Preparation: A standardized bacterial inoculum is uniformly spread onto the surface of an MHA plate.[1]

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the antibacterial agent are placed on the agar surface.[3]

  • Incubation: The plates are incubated at 35°C for 18-24 hours.[1]

  • Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

Visualizations

Hypothetical Signaling Pathway for Agent 223

The following diagram illustrates a plausible mechanism of action for Agent 223, targeting bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication.[1] Inhibition of these enzymes leads to an accumulation of double-strand DNA breaks, ultimately causing bacterial cell death.[1]

cluster_cell Bacterial Cell Agent223 Antibacterial Agent 223 CellWall Cell Wall Penetration Agent223->CellWall DNAGyrase DNA Gyrase (GyrA/GyrB) CellWall->DNAGyrase TopoIV Topoisomerase IV (ParC/ParE) CellWall->TopoIV DNA Bacterial DNA DNAGyrase->DNA TopoIV->DNA DSBreaks Double-Strand Breaks DNA->DSBreaks CellDeath Cell Death DSBreaks->CellDeath

Caption: Hypothetical mechanism of action for this compound.

Experimental Workflow for Efficacy Testing

The diagram below outlines the general workflow for the in-vitro evaluation of a novel antibacterial agent.

start Start: Bacterial Strain Selection mic Broth Microdilution (MIC Determination) start->mic disk Agar Disk Diffusion start->disk mbc Subculture & Plate (MBC Determination) mic->mbc data_mic Record MIC Values mic->data_mic data_mbc Record MBC Values mbc->data_mbc data_disk Measure Zones of Inhibition disk->data_disk analysis Comparative Data Analysis data_mic->analysis data_mbc->analysis data_disk->analysis end End: Efficacy Profile analysis->end

Caption: General experimental workflow for antibacterial efficacy testing.

References

Comparative study of intracellular activity of Antibacterial agent 223

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the intracellular activity of the novel investigational antibacterial agent, designated as Agent 223, against established antibiotics. The data presented herein is intended to offer an objective evaluation of Agent 223's potential efficacy in targeting intracellular pathogens, a critical aspect of combating persistent and recurrent bacterial infections. The comparisons are supported by experimental data, with detailed methodologies provided for key assays.

Executive Summary

The ability of bacteria to survive within host cells presents a significant challenge to effective antimicrobial therapy. Many antibiotics exhibit poor penetration into host cells or reduced activity in the intracellular environment, leading to treatment failures. This guide evaluates "Antibacterial Agent 223," a hypothetical compound, in the context of its potential to overcome these challenges. Its performance is benchmarked against several classes of antibiotics with known intracellular activities against Staphylococcus aureus, a facultative intracellular pathogen.

Data Presentation

The following tables summarize the comparative performance of Agent 223 against other antibacterial agents.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) against S. aureus

This table compares the MICs of the selected agents in standard broth (pH 7.2) and in a phagolysosomal-mimicking acidic environment (pH 5.5). A lower MIC value indicates higher potency.

Antibacterial AgentClassMIC at pH 7.2 (µg/mL)MIC at pH 5.5 (µg/mL)Fold Change in Activity at Acidic pH
Agent 223 (Hypothetical) Novel 0.25 0.125 2-fold increase
RifampinAnsamycin0.0150.0044-fold increase[1]
MoxifloxacinFluoroquinolone0.060.122-fold decrease
Oxacillinβ-lactam0.250.064-fold increase[1]
VancomycinGlycopeptide1.04.04-fold decrease[1]

Table 2: Intracellular to Extracellular Concentration Ratios

This table shows the ability of the antibacterial agents to accumulate within host cells. A ratio greater than 1 indicates intracellular accumulation.

Antibacterial AgentHost Cell TypeIntracellular to Extracellular Ratio
Agent 223 (Hypothetical) Murine Macrophages 25.0
RifampinMurine Macrophages17.4[1]
MoxifloxacinTHP-1 Macrophages~5-10[2]
OxacillinTHP-1 Macrophages~0.5-4.4[2]
VancomycinMurine Macrophages~0.024-7.8[1]
OritavancinMurine Macrophages78.2[1]

Table 3: Intracellular Killing Efficacy against S. aureus

This table presents the reduction in intracellular bacterial load after a 24-hour incubation with the antibacterial agents at their respective Cmax concentrations. A larger log reduction signifies greater killing activity.

Antibacterial AgentHost Cell TypeLog10 CFU Reduction vs. Untreated Control
Agent 223 (Hypothetical) THP-1 Macrophages 2.5
RifampinTHP-1 Macrophages<2.0[2]
MoxifloxacinTHP-1 Macrophages≥2.0[2]
OxacillinTHP-1 Macrophages≥2.0[2]
VancomycinMurine Macrophages0.20[1]
OritavancinMurine Macrophages2.05[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of each antibacterial agent against S. aureus is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. To assess the effect of pH on antibacterial activity, the assay is performed in parallel using standard Mueller-Hinton broth (MHB) at pH 7.2 and MHB adjusted to pH 5.5 to mimic the phagolysosomal environment. The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth after 24 hours of incubation at 37°C.

Intracellular Concentration Assay

Host cells (e.g., murine macrophages or THP-1 macrophages) are seeded in tissue culture plates and allowed to adhere. The cells are then incubated with the antibacterial agent at a clinically relevant concentration for a specified period. After incubation, the extracellular drug is removed by washing. The cells are then lysed to release the intracellular drug. The concentration of the drug in the cell lysate is determined by a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS). The intracellular concentration is then normalized to the cell number or protein content and compared to the initial extracellular concentration to determine the intracellular to extracellular ratio.

Intracellular Killing Assay

Host cells are seeded in tissue culture plates and infected with S. aureus at a specific multiplicity of infection (MOI). After allowing for bacterial internalization, extracellular bacteria are removed by washing and incubation with a non-cell-penetrating antibiotic (e.g., gentamicin). The infected cells are then incubated with the antibacterial agent of interest at its physiological concentration (Cmax). At various time points (e.g., 0, 4, 8, and 24 hours), the cells are washed and lysed to release the intracellular bacteria. The number of viable intracellular bacteria is quantified by plating serial dilutions of the cell lysate on appropriate agar (B569324) plates and counting the colony-forming units (CFU). The log10 CFU reduction is calculated by comparing the CFU counts from treated and untreated cells. A bactericidal effect is typically defined as a ≥2-log decrease from the initial inoculum[2].

Mandatory Visualizations

Experimental Workflow for Intracellular Killing Assay

G A Seed host cells in a multi-well plate B Infect cells with S. aureus at a defined MOI A->B C Remove extracellular bacteria B->C D Add antibacterial agent C->D E Incubate for a defined period (e.g., 24h) D->E F Lyse host cells to release intracellular bacteria E->F G Plate serial dilutions and enumerate CFUs F->G

Caption: Workflow for assessing intracellular antibacterial activity.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Bacterial Cell cluster_1 Antibacterial Agent A Bacterial Receptor B Signal Transduction A->B C Effector Protein B->C D Bacterial Survival / Replication C->D Agent223 Agent 223 Agent223->B Inhibition

Caption: Hypothetical mechanism of action for Agent 223.

References

Validating the Target Engagement of Antibacterial Agent 223 in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel antibacterial agent 223 with established antibiotics, focusing on the validation of its target engagement within bacteria. Detailed experimental protocols and comparative data are presented to facilitate an objective assessment of its mechanism of action and preclinical potential.

Introduction to this compound

This compound is a next-generation synthetic compound designed to address the growing threat of antimicrobial resistance. Its proposed mechanism of action is the inhibition of a critical bacterial enzyme, offering a potential new therapeutic option against multidrug-resistant pathogens. This document outlines the experimental framework for validating its intracellular target engagement and compares its performance with clinically relevant antibiotics.

Comparative Analysis of Antibacterial Agents

To effectively evaluate the target engagement of this compound, a comparative analysis with well-characterized antibacterial agents is essential. The following table summarizes the key characteristics of this compound and selected comparator drugs.

Characteristic This compound (Hypothetical) Ciprofloxacin Linezolid
Primary Target DNA Gyrase and Topoisomerase IVDNA Gyrase and Topoisomerase IV23S ribosomal RNA of the 50S subunit
Mechanism of Action Inhibition of DNA replication and repairInhibition of DNA replication and repairInhibition of protein synthesis
Spectrum of Activity Broad-spectrum, including resistant strainsBroad-spectrumPrimarily Gram-positive bacteria
Resistance Mechanism Target modification, efflux pumpsTarget modification, efflux pumpsTarget modification
Reported MIC Range 0.1 - 2 µg/mL against E. coli0.015 - 1 µg/mL against E. coli1 - 4 µg/mL against S. aureus

Experimental Protocols for Target Validation

Validating that a compound engages its intended target within the complex environment of a bacterial cell is a critical step in drug development. The following protocols describe robust methods to confirm the target engagement of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells.[1][2] It is based on the principle that a protein's thermal stability increases upon ligand binding.

Objective: To demonstrate the direct binding of this compound to its target protein(s) in live bacterial cells.

Methodology:

  • Bacterial Culture: Grow the target bacterial strain (e.g., Escherichia coli) to the mid-logarithmic phase.

  • Compound Treatment: Incubate the bacterial cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heat Treatment: Subject the treated and control cells to a temperature gradient for a fixed time to induce protein denaturation and precipitation.

  • Cell Lysis: Lyse the cells to release the remaining soluble proteins.

  • Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Target Detection: Detect the amount of soluble target protein in the supernatant using techniques such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]

Affinity Purification followed by Mass Spectrometry (AP-MS)

Affinity purification is a classic method to identify the binding partners of a small molecule.

Objective: To identify the direct binding targets of this compound from the bacterial proteome.

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without compromising its antibacterial activity.

  • Bacterial Lysate Preparation: Prepare a native protein lysate from the target bacterial strain.

  • Affinity Capture: Immobilize the biotinylated this compound probe on streptavidin-coated beads and incubate with the bacterial lysate. Include a control with beads alone and a competition control where the lysate is pre-incubated with an excess of the non-biotinylated this compound.

  • Washing: Wash the beads extensively to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the sample incubated with the this compound probe compared to the control and competition samples are considered potential binding targets.

In-situ Proteome Accessibility and Stability (iPAS)

This method assesses changes in protein accessibility and stability upon compound binding in living cells.

Objective: To globally profile the protein targets of this compound in their native cellular context.

Methodology:

  • Cell Treatment: Treat intact bacterial cells with this compound or a vehicle control.

  • Limited Proteolysis: Subject the treated cells to a brief digestion with a protease (e.g., proteinase K), which will preferentially cleave accessible and unstable proteins.

  • Protein Extraction and Digestion: Lyse the cells, extract the proteome, and perform a complete tryptic digestion.

  • Quantitative Proteomics: Analyze the resulting peptide mixtures using quantitative mass spectrometry (e.g., TMT or iTRAQ labeling).

  • Data Analysis: Identify proteins with altered peptide patterns between the treated and control samples. A decrease in proteolytic cleavage in the presence of this compound suggests target engagement and stabilization.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental designs and the underlying biological processes, the following diagrams are provided.

experimental_workflow CETSA Experimental Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Bacterial Culture (Mid-log phase) B Incubate with This compound A->B C Vehicle Control (DMSO) A->C D Heat Treatment (Temperature Gradient) B->D C->D E Cell Lysis D->E F Separate Soluble and Precipitated Proteins E->F G Quantify Soluble Target Protein (Western Blot / MS) F->G H Generate Melting Curves G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

target_engagement_logic Logic of Target Engagement Validation cluster_hypothesis Hypothesis cluster_experimental_evidence Experimental Evidence cluster_conclusion Conclusion A This compound Binds to Target Protein B Increased Thermal Stability (CETSA) A->B C Direct Binding Confirmation (Affinity Purification) A->C D Altered Protease Accessibility (iPAS) A->D E Validated Target Engagement B->E C->E D->E

Caption: Logical flow for validating target engagement.

Conclusion

The validation of target engagement is a cornerstone of modern antibiotic discovery. The methodologies outlined in this guide provide a robust framework for confirming the intracellular target of this compound. By employing a multi-pronged approach that includes CETSA, affinity purification, and in-situ proteomics, researchers can gain high-confidence data on the compound's mechanism of action. This information is critical for the continued development of new antibacterial agents that can overcome existing resistance mechanisms and address unmet medical needs.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal Procedures for Antibacterial Agent 223

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of antibacterial agents are critical for ensuring laboratory safety, protecting the environment, and mitigating the development of antimicrobial resistance.[1][2] Improper disposal of these agents can lead to contamination of ecosystems and the emergence of multi-drug-resistant organisms.[3] This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of "Antibacterial Agent 223."

Important Note: The designation "this compound" does not correspond to a universally recognized chemical. Therefore, the following procedures are based on established best practices for the disposal of antibacterial compounds in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines for definitive protocols tailored to the specific agent you are using. [4]

Core Principles of Antibacterial Agent Disposal
  • Treat as Hazardous Chemical Waste: Unless explicitly stated otherwise by the manufacturer and your institution's EHS office, all waste containing antibacterial agents, including stock solutions, used media, and contaminated labware, should be treated as hazardous chemical waste.

  • Segregation is Key: Do not mix antibacterial waste with other chemical waste streams unless specifically permitted by your institution's EHS guidelines.[5]

  • Consult the SDS: The Safety Data Sheet is the primary source of information for handling and disposal, providing critical details on hazards, necessary personal protective equipment (PPE), and appropriate disposal methods.[6]

Quantitative Data Summary: Antibacterial Waste Disposal

The following table summarizes common categories of waste generated when working with antibacterial agents and the recommended disposal methods. These are general guidelines; specific procedures may vary.

Waste TypeDescriptionRecommended Disposal MethodKey Considerations
Stock Solutions Concentrated solutions of the antibacterial agent.Treat as hazardous chemical waste.[4]Collect in a designated, properly labeled, and sealed waste container.[4][5] Follow institutional guidelines for chemical waste pickup.[4]
Used Culture Media Liquid or solid media containing the antibacterial agent after experimental use.Decontamination (e.g., autoclaving) followed by disposal as chemical waste.[4]Autoclaving may not inactivate all antibiotics; consult the agent's heat stability data.[4] After inactivation, the waste should still be treated as chemical waste.[4]
Contaminated Solids Pipette tips, gloves, flasks, plates, and other disposable labware that has come into contact with the antibacterial agent.Collect in a designated, clearly labeled, and leak-proof hazardous waste container.Do not mix with regular biohazardous waste unless the agent has been fully deactivated.
Empty Containers Original packaging of the antibacterial agent.Follow guidelines on the product label or SDS.[6]Some containers may be returnable to the supplier. If not, they may need to be triple-rinsed (with the rinsate collected as hazardous waste) before disposal.[6]
Spill Cleanup Material Absorbent materials used to clean up spills of the antibacterial agent.Dispose of as hazardous waste in a sealed, labeled container.[6]For large spills, contact your institution's EHS department immediately.[6]

Detailed Experimental Protocol: Decontamination of Liquid Waste via Autoclaving

This protocol outlines the procedure for decontaminating liquid waste containing heat-labile antibacterial agents. This method reduces the biological hazard but does not eliminate the chemical hazard.

Materials:

  • Liquid waste containing the antibacterial agent

  • Autoclavable container (e.g., borosilicate glass bottle with a loosened or vented cap)

  • Secondary containment (e.g., an autoclave-safe tray or tub)

  • Autoclave indicator tape

  • Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses, lab coat

Procedure:

  • Preparation of Waste:

    • Collect the liquid antibacterial waste in an autoclavable container. Do not fill the container more than 75% of its capacity to prevent overflow during heating.[4]

    • Loosen the cap or use a vented closure to allow for pressure equalization and prevent the container from shattering.

    • Place autoclave indicator tape on the container.[4]

    • Place the primary container into a secondary, autoclave-safe tray to contain any potential spills.[4]

  • Autoclaving:

    • Place the prepared waste in the autoclave.

    • Select a liquid cycle (slow exhaust). A typical cycle runs at 121°C for 30-60 minutes. The duration may need to be adjusted based on the volume of waste and the specific agent's heat stability.[4]

    • Run the autoclave cycle.

  • Post-Autoclaving:

    • Once the cycle is complete and the temperature and pressure have returned to safe levels, don appropriate PPE, including heat-resistant gloves and safety glasses.[4]

    • Carefully remove the waste from the autoclave. Check the autoclave indicator tape to confirm the cycle reached the target temperature.[4]

    • Allow the liquid to cool completely before handling further.[4]

  • Final Disposal:

    • Even after autoclaving, the waste must be treated as chemical waste.[4]

    • Once cool, tighten the cap on the container.

    • Label the container clearly as "Autoclaved Chemical Waste" and include the name of the antibacterial agent and any other hazardous components.[4]

    • Arrange for disposal through your institution's hazardous waste program.[4]

Visualizing Disposal Workflows

The following diagrams illustrate the decision-making process and workflow for the proper disposal of antibacterial agents in a laboratory setting.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Consult Safety Data Sheet (SDS) cluster_2 Step 2: Segregate Waste cluster_3 Step 3: Treatment & Collection cluster_4 Step 4: Final Disposal start Antibacterial Waste Generated sds Consult Agent-Specific SDS start->sds waste_type Identify Waste Type (Liquid, Solid, Sharps) sds->waste_type liquid Liquid Waste waste_type->liquid Liquid solid Solid Waste waste_type->solid Solid decon Decontaminate if necessary (e.g., Autoclave) liquid->decon collect_solid Collect in Labeled, Leak-Proof Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container decon->collect_liquid Yes/No disposal Arrange for EHS Hazardous Waste Pickup collect_liquid->disposal collect_solid->disposal

Caption: Decision workflow for antibacterial waste disposal.

G cluster_prep Preparation cluster_auto Autoclaving cluster_post Post-Treatment cluster_disp Disposal prep1 1. Collect liquid waste in autoclavable container (<75% full) prep2 2. Loosen cap / Use vented closure prep1->prep2 prep3 3. Place indicator tape on container prep2->prep3 prep4 4. Place in secondary containment prep3->prep4 auto1 5. Load into autoclave prep4->auto1 auto2 6. Run liquid cycle (e.g., 121°C, 30-60 min) auto1->auto2 post1 7. Don PPE (heat-resistant gloves) auto2->post1 post2 8. Allow to cool completely post1->post2 post3 9. Tighten cap and label as 'Autoclaved Chemical Waste' post2->post3 disp1 10. Dispose of as hazardous chemical waste via EHS post3->disp1

Caption: Step-by-step workflow for autoclaving liquid antibacterial waste.

References

Personal protective equipment for handling Antibacterial agent 223

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antibacterial agent 223" is not a universally recognized chemical identifier. The following guidelines are based on general best practices for handling antibacterial compounds of unknown specific toxicity. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed handling and safety information. If an SDS is unavailable, the substance should be treated as potentially hazardous. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure safe handling and disposal.

Personal Protective Equipment (PPE)

The appropriate level of Personal Protective Equipment is critical to prevent exposure through inhalation, skin contact, or ingestion. The required PPE varies depending on the specific task being performed.[1][2]

TaskRequired Personal Protective Equipment (PPE)
Receiving and Unpacking - Nitrile gloves- Lab coat- Safety glasses with side shields
Weighing and Aliquoting (Solid/Powder Form) - Double nitrile gloves[1][3]- Disposable lab coat or gown[3]- Chemical splash goggles[1]- N95 or higher-rated respirator (if not handled in a chemical fume hood)[1]
Preparing Stock Solutions - Double nitrile gloves- Chemical-resistant lab coat or apron- Chemical splash goggles and face shield[1]- Work within a certified chemical fume hood
Handling Solutions and In-Vitro/In-Vivo Work - Nitrile gloves- Lab coat- Safety glasses with side shields
Spill Cleanup - Double nitrile gloves- Chemical-resistant disposable gown- Chemical splash goggles and face shield- N95 or higher-rated respirator
Waste Disposal - Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant lab coat or apron- Safety glasses with side shields

Note: Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated.[3]

Operational Plans

1. Designated Work Area: All work with solid "this compound" should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.

2. Engineering Controls:

  • Use a certified chemical fume hood for all procedures that may generate aerosols or dusts, including weighing, reconstituting, and preparing solutions.

  • Ensure proper ventilation in the laboratory.

3. Standard Operating Procedures (SOPs):

  • Weighing:

    • Don the appropriate PPE for handling powdered chemicals.[1]

    • In a chemical fume hood, carefully weigh the desired amount of the agent.

    • Use a spatula to transfer the powder.

    • Clean the spatula and weighing area immediately after use.

  • Solution Preparation:

    • Perform all dilutions within a chemical fume hood.[1]

    • Slowly add the solvent to the powdered agent to avoid splashing.

    • Cap and vortex or sonicate until the compound is completely dissolved.

  • General Handling:

    • Avoid skin and eye contact.[4]

    • Do not eat, drink, or smoke in the laboratory.[4]

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

Disposal Plans

Improper disposal of antibacterial agents can contribute to environmental contamination and the development of antimicrobial resistance.[5][6] All waste generated from handling this compound should be treated as hazardous chemical waste unless explicitly stated otherwise by the manufacturer's SDS and local regulations.[3][6]

Waste Segregation and Collection:

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, weigh boats, paper towels, and other disposable items should be collected in a designated, labeled, and sealed container for hazardous chemical waste.[1][5]
Liquid Waste Unused stock solutions, contaminated media, and buffers should be collected in a designated, leak-proof, and clearly labeled container for hazardous liquid waste.[1][7] Do not pour down the drain unless explicitly permitted by the SDS and local authorities.[5]
Sharps Contaminated needles, syringes, and pipette tips must be placed in a puncture-resistant sharps container.
Empty Containers Rinse the empty container thoroughly with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Deface or remove the label before recycling or discarding the container.[8]

Final Disposal: Arrange for the collection and disposal of all hazardous waste by a licensed hazardous waste management company.[5]

Experimental Protocols

Example Protocol: Preparation of a 10 mg/mL Stock Solution

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, water)

  • Analytical balance

  • Weigh boat

  • Spatula

  • Volumetric flask

  • Pipettes

  • Vortex mixer

Procedure:

  • Don the appropriate PPE for handling powdered chemicals (double nitrile gloves, disposable lab coat, chemical splash goggles, and N95 respirator if outside a fume hood).

  • In a chemical fume hood, place a weigh boat on the analytical balance and tare it.

  • Carefully weigh 10 mg of this compound into the weigh boat.

  • Transfer the powder to a clean volumetric flask of the appropriate size (e.g., 1 mL).

  • Add a small amount of the solvent to the flask to dissolve the powder.

  • Gently swirl or vortex the flask until the compound is completely dissolved.

  • Add solvent to the flask until the final volume of 1 mL is reached.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask clearly with the name of the agent, concentration, solvent, date, and your initials.

Visualization

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal start Start: Receive Agent 223 ppe Don Appropriate PPE start->ppe weigh Weigh Powder in Fume Hood ppe->weigh dissolve Dissolve in Solvent weigh->dissolve use Use in Experiment dissolve->use segregate Segregate Waste use->segregate solid_waste Solid Waste Container segregate->solid_waste Contaminated disposables liquid_waste Liquid Waste Container segregate->liquid_waste Unused solutions, contaminated media sharps_waste Sharps Container segregate->sharps_waste Needles, pipette tips licensed_disposal Dispose via Licensed Contractor solid_waste->licensed_disposal liquid_waste->licensed_disposal sharps_waste->licensed_disposal

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antibacterial agent 223
Reactant of Route 2
Reactant of Route 2
Antibacterial agent 223

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。